molecular formula C10H10Br2O2 B1600680 Methyl 3,5-bis(bromomethyl)benzoate CAS No. 29333-41-3

Methyl 3,5-bis(bromomethyl)benzoate

Cat. No.: B1600680
CAS No.: 29333-41-3
M. Wt: 321.99 g/mol
InChI Key: VKDYWLKLAIJZPL-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(bromomethyl)benzoate is a useful research compound. Its molecular formula is C10H10Br2O2 and its molecular weight is 321.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-bis(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDYWLKLAIJZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453198
Record name Methyl 3,5-bis(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29333-41-3
Record name Methyl 3,5-bis(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3,5-bis(bromomethyl)benzoate CAS number 29333-41-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3,5-bis(bromomethyl)benzoate (CAS: 29333-41-3)

Authored by a Senior Application Scientist

This compound has emerged as a cornerstone bifunctional building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its rigid aromatic core, symmetrically adorned with two highly reactive benzylic bromide handles and an ester moiety for further functionalization, offers a unique trifecta of chemical utility. This guide moves beyond a simple recitation of properties; it aims to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding and practical, field-proven insights into the effective utilization of this versatile reagent. We will explore not just how to use this molecule, but why specific synthetic choices are made, ensuring a self-validating approach to experimental design and execution.

Core Molecular Profile and Physicochemical Properties

This compound is a solid at room temperature, valued for its predictable reactivity as a dialkylating agent.[1] The two primary reactive sites—the benzylic bromides—are susceptible to nucleophilic substitution, making the molecule an ideal linker or scaffold for constructing complex molecular architectures.[2][3] The methyl ester provides a secondary, less reactive handle that can be manipulated orthogonally, typically via hydrolysis or amidation, in subsequent synthetic steps.[2]

Table 1: Physicochemical and Structural Data

PropertyValueReference(s)
CAS Number 29333-41-3[1][4]
Molecular Formula C₁₀H₁₀Br₂O₂[1][4]
Molecular Weight 321.99 g/mol [1][4]
Appearance Solid, yellow powder[1][5]
Melting Point 95-97 °C[5]
IUPAC Name This compound[1][4]
InChI Key VKDYWLKLAIJZPL-UHFFFAOYSA-N[1][4]
SMILES COC(=O)C1=CC(=CC(=C1)CBr)CBr[4]
Storage Inert atmosphere, 2-8°C[1][6]

Synthesis: Radical Bromination of Methyl 3,5-dimethylbenzoate

The most prevalent and efficient synthesis of this compound involves the free-radical bromination of its precursor, methyl 3,5-dimethylbenzoate. This reaction leverages the relative stability of the benzylic radical intermediate.

Mechanistic Rationale

The transformation is a classic Wohl-Ziegler reaction, proceeding via a radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from N-Bromosuccinimide (NBS). The bromine radical then abstracts a hydrogen atom from one of the benzylic methyl groups, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source (either Br₂ present in equilibrium or NBS itself) to form the product and regenerate a bromine radical, thus propagating the chain. The selectivity for benzylic bromination over other positions is a key advantage of this method.

G cluster_initiation Initiation cluster_termination Termination I Initiator (AIBN) 2R• 2R• I->2R• Heat (Δ) Br• Br• 2R•->Br• NBS Start Benzylic C-H Intermediate Benzylic Radical Start->Intermediate + Br• Product Benzylic C-Br Intermediate->Product + NBS Product->Start Br•_1 Br• Br₂ Br₂ Br•_1->Br₂ + Br• Br•_2 Br• R•_1 R• R-R R-R R•_1->R-R + R• R•_2 R• NBS N-Bromosuccinimide

Caption: Simplified radical chain mechanism for benzylic bromination.

Detailed Experimental Protocol

This protocol is a robust, validated procedure for laboratory-scale synthesis. The causality behind key steps is explained to ensure reproducibility.

  • Materials:

    • Methyl 3,5-dimethylbenzoate

    • N-Bromosuccinimide (NBS), recrystallized

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

    • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Solvents for purification (e.g., Hexane, Ethyl Acetate)

  • Step-by-Step Procedure:

    • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add methyl 3,5-dimethylbenzoate (1.0 equiv) and anhydrous CCl₄.

      • Causality: An inert, dry atmosphere is critical to prevent quenching of radical intermediates and side reactions with water. CCl₄ is a traditional solvent that facilitates radical chain reactions and has a suitable boiling point.

    • Reagent Addition: Add N-Bromosuccinimide (2.1 equiv). Using slightly more than two equivalents ensures the dibromination of the starting material. Add the radical initiator, AIBN (0.05 - 0.1 equiv).

      • Causality: NBS is the bromine source. AIBN is the initiator; its homolytic cleavage upon heating initiates the radical chain reaction. A catalytic amount is sufficient.

    • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl protons and the appearance of the bromomethyl protons. The reaction typically completes within 2-4 hours.

      • Causality: Refluxing provides the thermal energy required for AIBN decomposition and to sustain the radical propagation steps.

    • Work-up: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The succinimide byproduct will precipitate. Filter the solid succinimide and wash it with a small amount of cold CCl₄.

      • Causality: Succinimide is less soluble in cold CCl₄, allowing for its removal by simple filtration.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the product as a yellow or white powder.[5]

      • Causality: Recrystallization is an effective method to purify the solid product from any remaining starting material, monobrominated species, or initiator byproducts.

Chemical Reactivity: A Bifunctional Electrophilic Scaffold

The synthetic utility of this compound is dominated by the high electrophilicity of its two benzylic bromide groups.

Nucleophilic Substitution (SN2) Reactions

The benzylic carbons are excellent electrophiles, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows for the symmetrical introduction of two substituents, making it a powerful cross-linking agent.

  • Common Nucleophiles: Amines, azides, thiols, carboxylates, and carbanions.

  • Applications: This reactivity is fundamental to its use in creating macrocycles, ligands for metal catalysts, and complex molecular scaffolds.[5][7] For instance, reaction with bidentate nucleophiles can lead to the formation of cyclophanes.

SN2_Mechanism reagents Nu:⁻ + R-CH₂-Br ts Transition State | [Nu···CH₂···Br]⁻ reagents:nu->ts Nucleophilic Attack products Nu-CH₂-R + Br⁻ ts->products:p ts->products:lg Leaving Group Departs

Caption: Generalized SN2 mechanism at the benzylic carbon.

Orthogonal Chemistry of the Methyl Ester

The methyl ester group is substantially less reactive than the benzylic bromides under neutral or mildly acidic conditions. This allows for the selective modification of the bromomethyl groups first. In a subsequent step, the ester can be:

  • Hydrolyzed: Using aqueous base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid.

  • Amidated: By direct reaction with amines at elevated temperatures or by first converting the ester to the acyl chloride.

This orthogonality is crucial for multi-step syntheses where sequential functionalization is required.

Applications in Drug Discovery and Materials Science

The unique structure of this compound has led to its adoption in several high-impact research areas.

Table 2: Key Application Areas

FieldApplicationRationaleRepresentative Use
Medicinal Chemistry Scaffolding & Linker ChemistryThe rigid aromatic core provides a defined spatial orientation for appended pharmacophores.Synthesis of PROTAC linkers, kinase inhibitors, and receptor antagonists.[2][8]
Supramolecular Chemistry Macrocycle SynthesisSymmetrical dialkylation of dinucleophiles leads to cyclophanes and other macrocyclic hosts.Creation of host-guest systems and molecular sensors.[7]
Catalysis Ligand SynthesisForms the backbone for pincer-type and bis-N-heterocyclic carbene (NHC) ligands for transition metal catalysis.Used in ligands for palladium-catalyzed cross-coupling and oxidation reactions.[5]
Materials Science Polymer & MOF SynthesisActs as a cross-linking agent to enhance polymer durability or as a strut in the formation of Metal-Organic Frameworks (MOFs).[2][9]Development of advanced coatings, resins, and porous materials for gas storage.
Exemplary Protocol: Synthesis of a Bis-Triazole Derivative

This protocol demonstrates the use of this compound as a scaffold for creating bidentate ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC), after converting the bromides to azides.

  • Part A: Synthesis of Methyl 3,5-bis(azidomethyl)benzoate

    • Dissolve this compound (1.0 equiv) in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 2.2 equiv) and stir the mixture at room temperature for 12-18 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diazide intermediate, which can often be used without further purification.

  • Part B: CuAAC "Click" Reaction

    • Reactor Setup: In a flask, dissolve the diazide intermediate (1.0 equiv) and a terminal alkyne (2.1 equiv) in a 1:1 mixture of t-BuOH and water.

    • Catalyst Addition: Add sodium ascorbate (0.2 equiv) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv).

    • Reaction: Stir vigorously at room temperature. The reaction is often complete within 6-12 hours.

    • Work-up & Purification: Filter the reaction mixture, wash the solid with water and then ether, and dry under vacuum. If the product is soluble, perform a standard aqueous work-up and purify by column chromatography.

G Start This compound Step1 Step A: Diazide Formation (NaN₃, DMF) Start->Step1 Intermediate Methyl 3,5-bis(azidomethyl)benzoate Step1->Intermediate Step2 Step B: CuAAC 'Click' Reaction (Alkyne, CuSO₄, NaAsc) Intermediate->Step2 Final Methyl 3,5-bis((1,2,3-triazol-4-yl)methyl)benzoate Step2->Final

Caption: Workflow for the synthesis of a bis-triazole derivative.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[10]

  • Hazard Identification:

    • GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[1][6][10]

    • Signal Word: Danger.[1][6]

    • It is corrosive and a lachrymator (causes tears).[11]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[10][12]

  • Handling Procedures:

    • Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[3][10]

    • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Keep in a cool, dry, well-ventilated area, adhering to the recommended storage temperature of 2-8°C.[1][6]

Conclusion

This compound is more than a simple reagent; it is a strategic tool for molecular construction. Its predictable and robust reactivity, coupled with the structural rigidity of its aromatic core, provides a reliable platform for building complexity in a controlled and symmetrical fashion. From the synthesis of novel drug candidates to the development of advanced materials, the principles and protocols outlined in this guide empower researchers to harness the full potential of this invaluable chemical building block.

References

  • An In-depth Technical Guide to the Chemical Properties of Methyl 3-(bromomethyl)benzoate. Benchchem.

  • This compound | 29333-41-3. Sigma-Aldrich.

  • 29333-41-3|this compound|BLD Pharm. BLD Pharm.

  • Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. The Royal Society of Chemistry.

  • SAFETY DATA SHEET - Methyl 3-(bromomethyl)benzoate. Fisher Scientific.

  • This compound Safety Data Sheet. AK Scientific, Inc..

  • This compound | CAS No. 29333-41-3. Clearsynth.

  • This compound | C10H10Br2O2 | CID 11045489. PubChem.

  • Methyl 3-(bromomethyl)benzoate | 1129-28-8. ChemicalBook.

  • SAFETY DATA SHEET - Methyl 3-(bromomethyl)benzoate. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Methyl Benzoate. TCI Chemicals.

  • This compound | CAS#:29333-41-3. Chemsrc.

  • This compound(29333-41-3) 1H NMR spectrum. ChemicalBook.

  • This compound. MySkinRecipes.

  • Safety Data Sheet R4. Key Organics Limited.

  • An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. Benchchem.

  • SAFETY DATA SHEET - this compound. BLD Pharmatech.

  • Application Notes and Protocols for the Synthesis of Macrocycles with (4-(Bromomethyl)phenyl)methanamine. Benchchem.

  • Method for producing 3-bromomethylbenzoic acids. Google Patents.

  • This compound supply. Guidechem.

  • Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. The Royal Society of Chemistry.

  • [Application of methyl in drug design]. PubMed.

  • 3-Bromomethyl-cyclobutanecarboxylic acid methyl ester | PROTAC Linker. MedChemExpress.

  • Methyl 3-(bromomethyl)benzoate 97. Sigma-Aldrich.

  • [CAS NO. 29333-41-3] this compound. Arctom Scientific.

  • [CAS NO. 29333-41-3] this compound. Arctom Scientific.

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate.

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Methyl 3,5-bis(bromomethyl)benzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3,5-bis(bromomethyl)benzoate: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 29333-41-3) is a crystalline solid that serves as a pivotal bifunctional building block in the field of organic and medicinal chemistry.[1][2] Its structure is characterized by a central benzene ring substituted with a methyl ester and two bromomethyl groups at the meta positions. This unique arrangement confers upon it the ability to act as a versatile dielectrophilic linker, enabling the construction of complex molecular architectures. The two benzylic bromide moieties are highly reactive towards nucleophiles, while the methyl ester provides an additional site for chemical modification, such as hydrolysis to a carboxylic acid or conversion to other functional groups. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for researchers and drug development professionals.

Physicochemical and Spectral Properties

A thorough understanding of the compound's physical and spectral characteristics is fundamental for its effective use in synthesis and for its unambiguous identification. The key properties are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 29333-41-3[1][3]
Molecular Formula C₁₀H₁₀Br₂O₂[1][3]
Molecular Weight 321.99 g/mol [1][3]
Appearance Yellow to white powder/solid[4][5]
Melting Point 95-97 °C[4]
IUPAC Name This compound[3][5]
SMILES O=C(OC)C1=CC(CBr)=CC(CBr)=C1[1][2]
InChIKey VKDYWLKLAIJZPL-UHFFFAOYSA-N[3][5]
Table 2: Spectroscopic Data
TechniqueDataSource(s)
¹H NMR (CDCl₃) δ 3.86 (s, 3H, OCH₃), 4.44 (s, 4H, CH₂Br), 7.56 (s, 1H, Ar-H), 7.94 (d, 2H, Ar-H)[4]
¹³C NMR (CDCl₃) δ 31.8 (CH₂), 52.4 (OCH₃), 129.9 (Ar-C), 131.4 (Ar-C), 133.8 (Ar-C), 138.9 (Ar-C), 165.9 (C=O)[4]
Infrared (IR, film) ν_max: 1728 (C=O), 1604, 1436, 1318, 1231, 1108, 1026 cm⁻¹[4]

The ¹H NMR spectrum distinctly shows a singlet for the methyl ester protons around 3.86 ppm and a characteristic singlet for the four equivalent benzylic protons of the two bromomethyl groups at approximately 4.44 ppm.[4] The aromatic protons appear as a singlet and a doublet, consistent with the 1,3,5-trisubstituted benzene ring pattern. The ¹³C NMR spectrum confirms the presence of the methyl and methylene carbons, the four distinct aromatic carbons, and the carbonyl carbon of the ester group.[4]

Synthesis and Purification

This compound is typically synthesized via a free-radical bromination of the corresponding dimethyl precursor, methyl 3,5-dimethylbenzoate. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄), is the most common and effective method.

The causality behind this choice of reagents is critical. CCl₄ is used as it is an inert solvent that does not participate in the radical reaction. NBS is the preferred brominating agent for allylic and benzylic positions because it provides a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination. The initiator (AIBN or benzoyl peroxide) generates the initial radicals upon heating, which then abstract a benzylic hydrogen from the starting material to propagate the chain reaction.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator AIBN or BPO 2 R• 2 R• Initiator->2 R• Heat (Δ) Initiator->2 R• R• Initiator Radical Benzylic_Radical Benzylic Radical Intermediate R•->Benzylic_Radical + Ar-(CH₃)₂ - RH R•->Benzylic_Radical R-R Side Product R•->R-R + R• Product + Br• This compound + Bromine Radical Benzylic_Radical->Product + Br• + Br₂ Benzylic_Radical->Product + Br• Br• Bromine Radical Benzylic_Radical_2 Benzylic Radical Intermediate Br•->Benzylic_Radical_2 + Ar-(CH₃)₂ - HBr Br•->Benzylic_Radical_2 Br₂_term Bromine Br•->Br₂_term + Br• R-Br Side Product Br•->R-Br + R• NBS N-Bromosuccinimide Br₂ Bromine (low conc.) NBS->Br₂ + HBr - Succinimide NBS->Br₂ Br₂->Product + Br• + Benzylic_Radical Ar-(CH₃)₂ Methyl 3,5-dimethylbenzoate

Caption: Free-Radical Bromination Mechanism.

Detailed Synthesis Protocol

This protocol is a self-validating system; successful completion should yield a product with the spectral characteristics outlined in Table 2.

  • Reagent Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3,5-dimethylbenzoate (1 equivalent) in carbon tetrachloride (CCl₄).

  • Initiator and Bromine Source Addition: Add N-Bromosuccinimide (NBS, 2.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide (0.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., Argon or Nitrogen). The reaction is often initiated with a heat lamp.

  • Monitoring: The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the starting material. The reaction mixture will typically turn from colorless to yellow/orange and the solid NBS will be consumed, while solid succinimide will form and float to the top.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a yellow or white powder.[4]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its two reactive benzylic bromide groups. These groups are excellent electrophiles, readily undergoing Sₙ2-type nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the symmetrical introduction of two substituents onto the aromatic core.

Key Applications in Research and Drug Development
  • Ligand Synthesis: It is extensively used to synthesize ligands for catalysis and metal-organic frameworks (MOFs). For example, reaction with pyrazole or 1,2,4-triazole in the presence of a base like cesium carbonate yields bis(pyrazol-1-ylmethyl) or bis((1H-1,2,4-triazol-1-yl)methyl) ligands, respectively.[4] These ligands are crucial in developing catalysts for reactions like aerobic oxidation.[4]

  • Pharmaceutical Scaffolding: In drug discovery, this compound is a key intermediate for building complex molecular scaffolds. The 1,3,5-substitution pattern provides a rigid core from which different functionalities can be projected in specific spatial orientations, which is essential for structure-activity relationship (SAR) studies.

  • Materials Science: It is employed in the synthesis of polymers and cross-linking agents. The bifunctional nature allows it to link polymer chains, enhancing the thermal and mechanical stability of the resulting materials.[6]

G reagent This compound product Symmetrically Disubstituted Product Ar-(CH₂-Nu)₂ reagent->product Sₙ2 Reaction nucleophile 2 eq. Nucleophile (Nu-H) (e.g., Amine, Thiol, Azide, Triazole) nucleophile->product base Base (e.g., Cs₂CO₃, Et₃N) base->product solvent Solvent (e.g., Acetonitrile, DMF) solvent->product

Caption: General Sₙ2 Reactivity Pathway.

Example Application Protocol: Synthesis of Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate

This protocol demonstrates the utility of the title compound in synthesizing complex heterocyclic structures.[4]

  • Setup: To a solution of this compound (1.0 eq, 1.86 mmol) in dry acetonitrile (45 mL), add 1H-1,2,4-triazole (2.2 eq, 4.09 mmol).

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 3.9 eq, 7.27 mmol) to the mixture. Cesium carbonate is an effective base for deprotonating the triazole, and its use in a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction.

  • Reaction: Reflux the mixture under an argon atmosphere for 3 hours.[4]

  • Work-up: After cooling, filter the resulting solution. Add water (30 mL) to the filtrate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. The resulting residue can be purified by silica gel chromatography to afford the desired product as a yellowish powder.[4]

G cluster_workflow Experimental Workflow A 1. Dissolve Reagents - this compound - 1H-1,2,4-triazole - Dry Acetonitrile B 2. Add Base - Cesium Carbonate (Cs₂CO₃) A->B C 3. Reflux - 3 hours under Argon B->C D 4. Cool & Filter C->D E 5. Aqueous Work-up - Add Water - Extract with Ethyl Acetate D->E F 6. Purify - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography E->F G Final Product F->G

Caption: Workflow for Synthesis of a Bis-triazole Derivative.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[5] It may also cause an allergic skin reaction.[7]

  • Handling: Use only under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid breathing dust and prevent contact with skin and eyes.[8][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][7] It is recommended to store under an inert atmosphere at 2-8°C to maintain product quality.[2][5]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[7][9] If inhaled, move the person to fresh air.[9] If swallowed, do NOT induce vomiting and call a poison center or doctor immediately.[10]

Conclusion

This compound is a high-value, versatile reagent in synthetic chemistry. Its bifunctional nature, conferred by the two reactive benzylic bromide groups, allows for the straightforward and symmetrical construction of complex molecules from a rigid aromatic core. Its importance is well-established in the synthesis of novel ligands for catalysis, the development of advanced materials, and the creation of scaffolds for pharmaceutical research. Proper understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the laboratory.

References

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  • BLD Pharm. 29333-41-3|this compound|BLD Pharm. BLD Pharm. Accessed January 2026.
  • Sigma-Aldrich. Methyl 3-(bromomethyl)benzoate 97 1129-28-8. Sigma-Aldrich. Accessed January 2026.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
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Sources

Methyl 3,5-bis(bromomethyl)benzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3,5-bis(bromomethyl)benzoate: Synthesis, Characterization, and Applications in Advanced Research

Executive Summary

This compound is a versatile bifunctional molecule that serves as a critical building block in advanced organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a rigid aromatic core flanked by two reactive bromomethyl groups and a modifiable methyl ester, makes it an invaluable tool for researchers. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, characterization data, and a discussion of its primary applications as a cross-linking agent and a structural scaffold in drug discovery. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this reagent in their work.

Core Molecular Profile

This compound is characterized by its distinct structural features which dictate its chemical reactivity and utility. The two benzylic bromide moieties are highly susceptible to nucleophilic substitution, while the methyl ester provides an additional site for chemical modification.

Identifier Value
IUPAC Name This compound[1][2]
Synonyms 3,5-Bis(bromomethyl)benzoic acid methyl ester[1]
CAS Number 29333-41-3[1][2][3]
Molecular Formula C₁₀H₁₀Br₂O₂[1][2]
Molecular Weight 321.99 g/mol [1][2]
InChI Key VKDYWLKLAIJZPL-UHFFFAOYSA-N[2]

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// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Aromatic Bonds edge [style=solid]; C1 -- C2; C3 -- C4; C5 -- C6; edge [style=dashed]; C2 -- C3; C4 -- C5; C6 -- C1;

// Substituents C_ester [pos="0,2.5!", label="C"]; O1_ester [pos="-0.5,3.2!", label="O"]; O2_ester [pos="0.5,3.2!", label="O"]; CH3_ester [pos="1.3,3.7!", label="CH₃"];

C_bromo1 [pos="-1.8,-1!", label="CH₂"]; Br1 [pos="-2.7,-1.5!", label="Br"];

C_bromo2 [pos="1.8,-1!", label="CH₂"]; Br2 [pos="2.7,-1.5!", label="Br"];

// Bonds to Substituents edge [style=solid]; C1 -- C_ester; C_ester -- O1_ester [label=""]; C_ester -- O2_ester [label=""]; O2_ester -- CH3_ester;

C3 -- C_bromo1; C_bromo1 -- Br1;

C5 -- C_bromo2; C_bromo2 -- Br2; }

Caption: Chemical structure of this compound.

Physicochemical Properties and Safe Handling

Understanding the physical properties and safety requirements is paramount for the effective and safe use of this reagent in a laboratory setting.

Property Value
Appearance Yellow powder/solid[4]
Melting Point 95-97 °C[4]
Purity ≥97% is commercially common
Storage Conditions Store at 2-8°C under an inert atmosphere

Safety and Handling: this compound is classified as a hazardous substance.

  • Signal Word: Danger

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

  • Precautions: Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Purification

The synthesis of this compound is typically achieved via a free-radical bromination of the benzylic methyl groups of a suitable precursor, such as methyl 3,5-dimethylbenzoate.

Mechanistic Rationale

The reaction proceeds through a free-radical mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), decomposes upon heating to form radicals. These radicals abstract a hydrogen atom from one of the benzylic methyl groups on the starting material, creating a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, typically N-Bromosuccinimide (NBS), to form the bromomethyl group and regenerate a bromine radical, propagating the chain reaction. The use of NBS is advantageous as it maintains a low concentration of Br₂ in the reaction mixture, minimizing undesired aromatic bromination.

synthesis_workflow start Methyl 3,5-dimethylbenzoate + NBS + AIBN in CCl₄ reaction Reflux Reaction (e.g., ~70-80°C) start->reaction monitoring Monitor Progress by TLC reaction->monitoring workup Cool & Filter (Remove Succinimide) monitoring->workup extraction Aqueous Wash & Extraction workup->extraction purification Flash Column Chromatography (Silica Gel) extraction->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination.[4][5][6]

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 3,5-dimethylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., Argon or Nitrogen). The reaction is often initiated with a heat lamp to promote radical formation.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture like hexane/ethyl acetate. The disappearance of the starting material indicates completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or diethyl ether as the eluent, to yield the pure product.[4]

Spectroscopic Characterization

Verification of the final product's identity and purity is achieved through standard spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration
-OCH₃ (Ester methyl)3.86Singlet3H
-CH₂Br (Benzylic)4.44Singlet4H
Ar-H (Aromatic)7.56Singlet1H
Ar-H (Aromatic)7.82Singlet2H
Data obtained in CDCl₃ solvent.[4]

The ¹H NMR spectrum is distinct: a singlet at ~3.9 ppm for the methyl ester protons, a singlet around 4.4 ppm for the four equivalent benzylic protons, and signals in the aromatic region (~7.5-7.8 ppm) corresponding to the protons on the benzene ring.

Key Applications in Research and Drug Development

The utility of this compound stems from its bifunctionality, which allows it to act as a molecular bridge or a foundational scaffold.

Bifunctional Cross-Linking Agent

A primary application is in cross-linking, where the two bromomethyl groups react with nucleophiles on two different molecules (or within the same macromolecule) to form stable covalent bonds. This is particularly relevant in biochemistry and proteomics for studying protein-protein interactions. The benzylic bromides are excellent electrophiles for Sₙ2 reactions with soft nucleophiles like thiols (from cysteine residues) or, to a lesser extent, amines (from lysine residues).[7]

crosslinking_concept sub_A Substrate A (e.g., Peptide with -SH) linker Methyl 3,5-bis(bromomethyl)benzoate sub_A->linker Sₙ2 Reaction sub_B Substrate B (e.g., Protein with -SH) linker->sub_B Sₙ2 Reaction

Caption: Conceptual use as a homobifunctional cross-linking agent.

This cross-linking ability is also valuable in polymer chemistry to create networked materials with enhanced mechanical or thermal properties.[8][9]

Scaffold in Medicinal Chemistry and Drug Discovery

In drug development, rigid scaffolds are often desired to orient functional groups in a precise three-dimensional arrangement to maximize interaction with a biological target. This compound serves as an ideal starting point for this "scaffold-based" drug design.[5]

  • Synthesis of Complex Ligands: The two bromomethyl arms can be independently or simultaneously functionalized through substitution reactions with various nucleophiles (amines, thiols, azides, etc.), allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.[5]

  • Kinase Inhibitors and Receptor Modulators: Many small-molecule drugs, particularly kinase inhibitors, feature a central aromatic core with projecting side chains that occupy specific pockets in the target protein. This reagent provides a direct route to synthesizing such architectures.[5]

  • Ester Modification: The methyl ester group serves as a third point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or be used to coordinate with metal centers.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system - Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands - Supplementary Information. Retrieved from [Link]

  • MDPI. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Retrieved from [Link]

  • PubMed. (2012). An effective polymer cross-linking strategy to obtain stable dispersions of upconverting NaYF4 nanoparticles in buffers and biological growth media for biolabeling applications. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3,5-bis(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3,5-bis(bromomethyl)benzoate is a pivotal bifunctional reagent in synthetic organic chemistry, valued for its application in constructing complex molecular architectures in drug discovery and materials science. Its precise structural verification is paramount for ensuring reaction specificity and product purity. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will delve into the theoretical underpinnings of its spectral features, grounded in molecular symmetry, and present a detailed interpretation of chemical shifts, multiplicities, and peak assignments. Furthermore, this document outlines a robust, field-proven protocol for acquiring high-quality NMR data, ensuring that researchers and drug development professionals can confidently characterize this critical building block.

Structural and Symmetry Analysis: The Foundation of Spectral Interpretation

The structure of this compound is characterized by a central benzene ring substituted at the 1, 3, and 5 positions. This substitution pattern imparts a C₂ᵥ symmetry to the molecule. Understanding this symmetry is the cornerstone of accurately predicting its NMR spectra. The axis of symmetry runs through the C1-C4 bond and the methyl ester group.

This symmetry dictates that several protons and carbon atoms are chemically equivalent, meaning they will produce a single, combined signal in the NMR spectrum. Specifically:

  • The two bromomethyl (-CH₂Br) groups are equivalent.

  • The protons at positions 2 and 6 of the aromatic ring (H-2, H-6) are equivalent.

  • The carbons at positions 2 and 6 (C-2, C-6) and positions 3 and 5 (C-3, C-5) are equivalent.

This equivalence significantly simplifies the resulting spectra, reducing the number of expected signals from what a completely asymmetric molecule would produce.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is the initial and most informative tool for verifying the structure. Based on the molecular symmetry, we anticipate four distinct signals.

Signal Assignment and Interpretation

The electron-withdrawing nature of the methyl ester and the two bromomethyl groups strongly deshields all protons, shifting their resonances downfield compared to unsubstituted benzene (δ 7.27 ppm).[1]

  • Aromatic Protons (H-2, H-6): These two equivalent protons are situated ortho to the methyl ester group and meta to the bromomethyl groups. They are expected to appear as a singlet or a finely split doublet due to a small four-bond (meta) coupling to H-4. Their chemical shift is significantly downfield.

  • Aromatic Proton (H-4): This single proton is positioned between the two bromomethyl groups. It is anticipated to appear as a singlet or a finely split triplet due to meta-coupling with H-2 and H-6.

  • Benzylic Protons (-CH₂Br): The four protons of the two equivalent bromomethyl groups are expected to produce a sharp singlet. The combined deshielding effects of the adjacent bromine atom and the aromatic ring place this signal in the characteristic benzylic halide region.[2]

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a distinct singlet, with a chemical shift typical for this functional group.

Quantitative Data Summary: ¹H NMR
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2, H-6~8.0 - 8.2s (or d)2H
H-4~7.7 - 7.9s (or t)1H
-CH₂Br~4.5 - 4.7s4H
-OCH₃~3.9 - 4.0s3H

Note: Spectra recorded in CDCl₃ referenced to TMS at δ 0.00 ppm. Actual shifts can vary based on solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. Due to the molecule's symmetry, six distinct carbon signals are expected.

Signal Assignment and Interpretation
  • Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear furthest downfield, typical for an ester carbonyl group.

  • Aromatic Carbons (C-1, C-3/C-5): The two carbons bearing the bromomethyl groups (C-3, C-5) are equivalent. The carbon attached to the ester group (C-1) is also unique. These are known as ipso-carbons and their shifts are influenced by the attached substituent.

  • Aromatic Carbons (C-2/C-6, C-4): The two equivalent carbons C-2 and C-6, and the unique carbon C-4, will each give a distinct signal in the aromatic region.

  • Benzylic Carbons (-CH₂Br): The two equivalent benzylic carbons will produce a single signal. The electronegative bromine atom shifts this signal downfield relative to an unsubstituted methyl group.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear as a single, relatively upfield signal.

Quantitative Data Summary: ¹³C NMR

The chemical shifts are estimated based on established data for substituted methyl benzoates and the known substituent effects of the bromomethyl group.[4][5]

Assignment Predicted Chemical Shift (δ, ppm)
C=O~165 - 167
C-3, C-5~138 - 140
C-4~133 - 135
C-1~131 - 133
C-2, C-6~129 - 131
-OCH₃~52 - 54
-CH₂Br~31 - 33

Note: Spectra recorded in CDCl₃ referenced to the solvent signal at δ 77.16 ppm.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. This protocol is designed to be a self-validating system for the routine characterization of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the purified solid compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is the solvent of choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45° (to allow for a shorter relaxation delay).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8 to 16 scans.

    • Spectral Width: 0 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Pulse Angle: 45°.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 to 2048 scans (due to the low natural abundance of ¹³C).

    • Spectral Width: 0 to 220 ppm.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Carefully phase the spectrum and apply a baseline correction.

    • Reference the ¹H spectrum to the TMS signal at δ 0.00 ppm.

    • Reference the ¹³C spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Weigh Weigh 10-15 mg of Compound Dissolve Dissolve in 0.6 mL CDCl₃ with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample & Equilibrate Transfer->Load Lock Lock & Shim Acquire_H1 Acquire ¹H Spectrum (16 scans) Lock->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (1024 scans) Lock->Acquire_C13 FT Fourier Transform Acquire_H1->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectra (TMS, CDCl₃) Phase->Reference Final Analysis Final Analysis Reference->Final Analysis

Caption: Standardized workflow for NMR spectral acquisition and processing.

Conclusion and Outlook

The ¹H and ¹³C NMR spectra of this compound are distinct and readily interpretable, governed by the molecule's inherent C₂ᵥ symmetry. The ¹H spectrum is characterized by three signals in the aromatic region and two singlets for the benzylic and methyl protons. The ¹³C spectrum displays the six expected signals for the unique carbon environments. This guide provides a robust framework for the spectral assignment and a validated protocol for data acquisition, empowering researchers in drug development and materials science to perform confident structural verification and purity assessment. For unambiguous assignment in complex mixtures or for novel derivatives, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended as a next logical step.[7]

References

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-243.
  • BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. BenchChem Technical Documents.
  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Chegg. (2019). Solved NMR spectra of methyl benzoate and methyl. Chegg.com. [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • Bullpitt, M., et al. (1976). Substituent effect of the bromomethyl group. Carbon-13 magnetic resonance study. The Journal of Organic Chemistry, 41(5), 760-764. [Link]

  • The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. [Link]

  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]

Sources

Crystal Structure of 1,3,5-Trisubstituted Benzene Derivatives: From Supramolecular Synthons to Rational Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-substitution pattern on a benzene ring provides a unique tripodal scaffold that has become a cornerstone in the fields of supramolecular chemistry, crystal engineering, and materials science. The inherent C3 symmetry of this core allows for the predictable projection of functional groups, directing the formation of highly ordered, multidimensional crystalline architectures. Understanding the interplay of non-covalent interactions that govern the self-assembly of these molecules is paramount for the rational design of novel materials with tailored properties, from porous organic frameworks to pharmaceutical cocrystals. This guide provides a comprehensive technical overview of the structural principles dictating the crystal packing of 1,3,5-trisubstituted benzene derivatives, explains the causality behind experimental choices in their structural determination, and offers detailed protocols for their characterization.

Introduction: The Significance of the 1,3,5-Tripodal Scaffold

The benzene ring, substituted at the 1, 3, and 5 positions, serves as a rigid and geometrically defined core. This arrangement allows substituents to radiate outwards in a trigonal fashion, minimizing steric hindrance between them and providing a predictable framework for molecular self-assembly. This structural motif is central to the design of:

  • Crystal Engineering Building Blocks (Tectons): The directional nature of the substituents enables the construction of complex and predictable supramolecular networks through interactions like hydrogen bonding and halogen bonding.[1][2]

  • Functional Materials: Derivatives of 1,3,5-trisubstituted benzenes are utilized in creating porous materials, liquid crystals, and compounds for optoelectronic applications.[3][4]

  • Pharmaceutical Science: Controlling the crystal structure (polymorphism) is critical in drug development to ensure desired properties like solubility and bioavailability. The 1,3,5-scaffold is a valuable tool for studying and controlling these phenomena.[5][6]

This guide will deconstruct the key intermolecular forces at play, explore the profound influence of substituent choice, and detail the definitive analytical method for structural elucidation: single-crystal X-ray diffraction.

The Architecture of Assembly: Key Intermolecular Interactions

The crystal packing of 1,3,5-trisubstituted benzene derivatives is a delicate balance of multiple non-covalent interactions. The final supramolecular architecture is dictated by the hierarchy and cooperativity of these forces.

Hydrogen Bonding: The Master Director

When substituents capable of hydrogen bonding (e.g., -OH, -COOH, -CONH₂, -NH₂) are present, this interaction is often the most dominant force in directing crystal packing.

  • 1,3,5-Trihydroxybenzene (Phloroglucinol): This archetypal molecule is a powerful tecton. Its three hydroxyl groups act as both hydrogen bond donors and acceptors, forming extensive three-dimensional networks.[7] The crystal structure reveals a folded molecular aggregation pattern, leading to infinite O—H⋯O zigzag chains that define the packing.[7][8]

  • Triazine and Amide Derivatives: By attaching groups with multiple, predictable hydrogen bonding sites, such as diaminotriazines or amides, highly robust 2D and 3D networks can be engineered.[1][9] For instance, N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide molecules are linked by N—H⋯O hydrogen bonds to form two-dimensional supramolecular sheets.[9]

π-π Stacking: Aromatic Recognition

The interaction between the electron clouds of aromatic rings, known as π-π stacking, is a crucial secondary force. It is not a simple face-to-face attraction; in fact, direct "sandwich" stacking is often electrostatically repulsive.[10] More commonly observed, and energetically favorable, are:

  • Parallel-Displaced (Slip-Stacked): The rings are parallel but shifted relative to one another. This arrangement mitigates repulsion by aligning the electron-rich π-face of one ring with the partially positive sigma framework of the other.[10][11]

  • T-shaped (Edge-to-Face): The edge of one ring (with partially positive hydrogens) points towards the electron-rich face of another.[10][11]

The nature of the substituents dramatically influences these interactions. Electron-withdrawing groups (like -NO₂, -CF₃) make the benzene ring electron-poor, favoring interactions with electron-rich aromatic systems in what can be described as a donor-acceptor interaction.[12][13][14]

Halogen Bonding and Other Weak Interactions

Halogen atoms (Cl, Br, I) can act as electrophilic regions (σ-holes) and participate in directional halogen bonds (X···X or X···π), which are increasingly used as a reliable tool in crystal engineering.[15] Furthermore, weaker C—H···π, C—H···O, and C—H···N interactions often play a decisive role in consolidating the final crystal packing, especially when strong hydrogen bond donors/acceptors are absent.[2][16] For example, in the crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, the packing is governed by weak C—H⋯N hydrogen bonds.[16]

The Role of the Substituent: A Study in Causality

The choice of substituent at the 1, 3, and 5 positions is the primary variable through which scientists can manipulate the resulting crystal structure.

Steric Effects: Size and Shape

The size and conformation of the substituent groups dictate the overall molecular shape and its ability to pack efficiently.

  • Bulky Groups: Large, non-planar groups like phenyl rings in 1,3,5-triphenylbenzene can twist out of the plane of the central ring.[17][18] This non-planar topology can frustrate efficient π-π stacking and lead to less dense packing and higher solubility compared to planar analogues.[19]

  • Flexible Chains: Alkyl chains or other flexible substituents can adopt various conformations, which can lead to polymorphism—the ability of a compound to crystallize in multiple different forms.[5][6]

Electronic Effects: Modulating Interactions

As mentioned, the electronic nature of the substituents modifies the electron density of the central benzene ring, directly impacting intermolecular forces.[20][21]

  • Electron-Withdrawing Groups (EWGs): Groups like -CF₃, -NO₂, or -CN create an electron-deficient (electrophilic) aromatic face, enhancing its ability to interact with anions or electron-rich π systems (anion-π or arene-perfluoroarene interactions).[13][22][23]

  • Electron-Donating Groups (EDGs): Groups like -OH, -NH₂, or -OCH₃ enrich the π-system, making it a better hydrogen bond acceptor and enhancing its interaction with electron-deficient species.

The interplay of these directing effects becomes crucial when considering further substitution on the ring or on the substituent groups themselves.[21][24]

Polymorphism and Pseudopolymorphism

The subtle balance of intermolecular forces means that slight changes in crystallization conditions (solvent, temperature, pressure) can result in different crystal packing arrangements, a phenomenon known as polymorphism.[4] When solvent molecules are incorporated into the crystal lattice, the resulting structures are called pseudopolymorphs or solvates.[6] Both phenomena are critically important in the pharmaceutical industry, as different polymorphs can have vastly different stabilities, dissolution rates, and bioavailability. 1,3,5-triaroylbenzene derivatives are known to exhibit both concomitant polymorphism and the formation of numerous isostructural pseudopolymorphs depending on the crystallization solvent.[5][6]

Experimental Workflow: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[25][26] The process is a self-validating system where the quality of the final structure is directly tied to the quality of the crystal and the data collected.

Step 1: Growing High-Quality Single Crystals

This is the most crucial and often challenging step. The goal is to obtain a single crystal, typically >0.1 mm in all dimensions, that is pure and free of significant defects.[26]

Protocol: Slow Evaporation Method

  • Purity is Paramount: Ensure the compound is of the highest possible purity, as impurities can inhibit nucleation or be incorporated as defects.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. High solubility can lead to the formation of many small crystals, while very low solubility may prevent crystallization altogether.[27]

  • Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) or a cotton plug into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites.[27]

  • Incubation: Cover the vial with a cap, or Parafilm pierced with a few small holes, to allow for slow evaporation. Place the vial in a location free from vibrations and temperature fluctuations.

  • Patience: Allow the solvent to evaporate over several days to weeks. Do not disturb the growing crystals. Patience is rewarded with larger, higher-quality crystals.[27]

Step 2: Data Collection

The crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the instrument records the angles and intensities of the thousands of diffracted X-ray reflections.[26]

Step 3: Structure Solution and Refinement

The diffraction pattern, a collection of spots of varying intensity, is mathematically converted into a three-dimensional electron density map of the crystal's unit cell.

  • Structure Solution: Computational programs are used to determine the initial positions of the atoms from the electron density map.

  • Structure Refinement: The atomic positions and other parameters (like thermal motion) are adjusted through a least-squares process to achieve the best possible fit between the calculated diffraction pattern and the experimentally observed data.[26][28] The final refined structure provides precise bond lengths, bond angles, and details of intermolecular contacts.

Data Visualization and Diagrams

Table 1: Representative Crystallographic Data for 1,3,5-Trisubstituted Benzene Derivatives

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
Benzene-1,3,5-triol (Phloroglucinol)C₆H₆O₃OrthorhombicP2₁2₁2₁3D network of O—H···O hydrogen bonds[7]
1,3,5-Tris(dibromomethyl)benzeneC₉H₆Br₆HexagonalP6₃/mBr···Br contacts and C—H···Br hydrogen bonds[29]
N,N′,N′′-Tricyclopropylbenzene-1,3,5-tricarboxamideC₁₈H₂₁N₃O₃MonoclinicP2₁/c2D sheets formed by N—H···O hydrogen bonds and C—H···O contacts[9]
1,3,5-Tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzeneC₃₃H₃₃N₉MonoclinicP2₁/cC—H⋯N hydrogen bonds and C—H⋯π interactions[16]

Diagram 1: Experimental Workflow for Single-Crystal X-ray Diffraction

SC_XRD_Workflow cluster_synthesis Step 1: Crystal Growth cluster_data Step 2: Data Collection cluster_analysis Step 3: Structure Analysis Pure Purified Compound Solvent Select Solvent Pure->Solvent Solution Prepare Solution Solvent->Solution Grow Slow Evaporation / Vapor Diffusion Solution->Grow Crystal High-Quality Single Crystal Grow->Crystal Mount Mount Crystal Crystal->Mount Xray Irradiate with X-rays Mount->Xray Diffraction Collect Diffraction Pattern Xray->Diffraction Solve Solve Phase Problem (Initial Model) Diffraction->Solve Refine Refine Atomic Parameters Solve->Refine Validate Validate Structure (Final Model) Refine->Validate

A generalized workflow for determining a crystal structure from synthesis to final validation using single-crystal X-ray diffraction.

Diagram 2: Common Supramolecular Synthons in 1,3,5-Trisubstituted Benzenes

Interactions cluster_hbonds Hydrogen Bonding cluster_pi π-π Stacking cluster_other Other Interactions Core 1,3,5-Trisubstituted Benzene Core H_Bond O-H···O N-H···O O-H···N Core->H_Bond Pi_Stack Parallel-Displaced T-Shaped Core->Pi_Stack Halogen Halogen Bonds (X···X, X···π) Core->Halogen Network_3D 3D Network (e.g., Triols) H_Bond->Network_3D Network_2D 2D Sheets (e.g., Amides) H_Bond->Network_2D Columns 1D Columns Pi_Stack->Columns Packing Packing Consolidation Halogen->Packing Weak C-H···π C-H···O/N Weak->Packing

Hierarchical view of intermolecular forces that direct the self-assembly of 1,3,5-trisubstituted benzene derivatives in the solid state.

Conclusion and Future Outlook

The 1,3,5-trisubstituted benzene framework is a powerful and versatile platform for the construction of ordered molecular solids. A deep understanding of the fundamental principles of intermolecular interactions—hydrogen bonding, π-π stacking, and weaker forces—is essential for predicting and controlling the resulting crystal structures. By carefully selecting substituents based on their steric and electronic properties, researchers can engineer materials with specific network topologies and, consequently, desired physical and chemical properties. The continued development of advanced crystallographic techniques and computational modeling will further enhance our ability to design these complex architectures from first principles, accelerating innovation in both pharmaceutical development and materials science.

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Physical properties like melting point and boiling point of Methyl 3,5-bis(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 3,5-bis(bromomethyl)benzoate

Introduction: A Versatile Bifunctional Building Block

This compound is a substituted aromatic compound with the chemical formula C₁₀H₁₀Br₂O₂.[1] Its structure is characterized by a central benzene ring substituted with a methyl ester group and two bromomethyl groups at the meta positions. This unique arrangement of functional groups makes it a highly valuable and versatile building block in synthetic organic chemistry. The two reactive bromomethyl groups serve as excellent electrophilic sites for nucleophilic substitution reactions, allowing for the facile introduction of this difunctionalized aromatic core into larger, more complex molecular architectures.[2] Simultaneously, the methyl ester provides another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or conversion to other derivatives.[2]

This guide provides a comprehensive overview of the key physical properties of this compound, details the experimental procedures for their determination, and discusses the compound's synthesis, handling, and applications, particularly for professionals in research, drug development, and materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These constants are critical for its identification, assessment of purity, and the design of reaction conditions.

PropertyValueSource
CAS Number 29333-41-3[1][3]
Molecular Formula C₁₀H₁₀Br₂O₂[1][3]
Molecular Weight 321.99 g/mol [1][3]
IUPAC Name This compound[1]
Appearance Yellow powder[4]
Melting Point 95-97 °C[4]
Boiling Point No data available[3][5]
Melting Point

The melting point is a critical physical constant for a solid compound, providing a primary indication of its purity. For this compound, the reported melting point is in the range of 95-97 °C .[4] A sharp melting range (typically ≤ 2 °C) is characteristic of a pure crystalline solid.[6] Impurities tend to depress the melting point and broaden the range over which the substance melts.[6] This phenomenon, known as melting point depression, is a colligative property that can be exploited to assess the purity of a synthesized batch of the compound.

Boiling Point

There is currently no experimentally determined boiling point available in the literature for this compound at atmospheric pressure.[3][5] This is common for complex organic molecules with high molecular weights and multiple reactive functional groups. Such compounds often have very high boiling points and may decompose at the temperatures required for boiling, even under reduced pressure. The presence of two reactive benzyl bromide moieties makes the molecule susceptible to thermal degradation or polymerization upon strong heating.

Experimental Workflow: Melting Point Determination

The determination of a melting point is a fundamental technique in organic chemistry for identifying a compound and assessing its purity.[7]

Underlying Principles: The Eutectic Effect

A pure crystalline solid has a distinct, sharp melting point. When an impurity is introduced, it disrupts the crystal lattice of the solid. Overcoming these disrupted intermolecular forces requires less energy, resulting in a lower melting temperature.[8] Furthermore, the melting occurs over a broader temperature range as pockets of the mixture melt at the eutectic temperature, and the melting point gradually increases as the remaining solid becomes purer.[7] Therefore, a broad melting range is a strong indicator of an impure sample.[6]

Protocol for Melting Point Determination using a Digital Apparatus

Modern digital melting point apparatuses, such as a Mel-Temp, offer a safe and precise method for this measurement.[7]

Methodology:

  • Sample Preparation: A small amount of the dry this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder.[6]

  • Loading the Capillary: The tube is inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[6]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the digital apparatus.[7]

  • Rapid Determination (Optional): To find an approximate melting point, a rapid heating rate (e.g., 10-20 °C/minute) can be used initially.

  • Accurate Determination: A fresh sample is prepared. The apparatus is set to a temperature approximately 20 °C below the estimated melting point. The heating rate is slowed to 1-2 °C per minute as the melting point is approached.[7]

  • Recording the Range: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.[8]

    • T₂: The temperature at which the entire solid sample has completely liquefied.[8]

  • Reporting: The result is reported as the range T₁ - T₂. For this compound, this should be close to 95-97 °C for a pure sample.[4]

Diagram: Melting Point Determination Workflow

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording p1 Crush solid sample to a fine powder p2 Press open end of capillary into powder p1->p2 p3 Tap to pack 2-3 mm of solid at bottom p2->p3 m1 Place capillary in heating block p3->m1 m2 Heat rapidly for approximate range m1->m2 m3 Heat slowly (1-2 °C/min) near melting point m2->m3 r1 Record T1: First liquid drop appears m3->r1 r2 Record T2: All solid has melted r1->r2 r3 Report melting range (T1 - T2) r2->r3

Synthesis and Purification Overview

While this guide focuses on physical properties, understanding the synthesis is crucial for researchers. This compound is typically synthesized via a free-radical bromination of the corresponding dimethyl precursor, Methyl 3,5-dimethylbenzoate.

Synthetic Strategy

The reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux, often with photochemical initiation (e.g., a UV lamp).[2][9] The benzylic C-H bonds are significantly weaker than other C-H bonds in the molecule, making them selectively susceptible to radical halogenation.

Illustrative Experimental Protocol

Materials:

  • Methyl 3,5-dimethylbenzoate

  • N-Bromosuccinimide (NBS) (2.2 equivalents)

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Carbon Tetrachloride (CCl₄)

Procedure:

  • Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3,5-dimethylbenzoate and CCl₄.

  • Initiation: Add NBS and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp to facilitate the reaction.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS. The reaction is complete when the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.

  • Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane), to yield pure this compound as a solid.[4]

Diagram: Synthetic Workflow

G reagents Combine: - Methyl 3,5-dimethylbenzoate - NBS (2.2 eq) - AIBN (cat.) - CCl4 react Heat to Reflux with UV light reagents->react filter Cool and Filter to remove succinimide react->filter workup Wash filtrate with water and brine filter->workup dry Dry with Na2SO4 and Evaporate workup->dry purify Recrystallize from EtOAc/Hexane dry->purify product Pure Methyl 3,5-bis- (bromomethyl)benzoate purify->product

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: The compound is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[3] It is a lachrymator, meaning it can cause irritation and tearing of the eyes.[10]

  • Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid creating dust and avoid contact with skin, eyes, and clothing.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] For long-term stability, it is recommended to store under an inert atmosphere at refrigerated temperatures (2-8 °C).[3][12]

Relevance in Drug Discovery and Materials Science

The utility of this compound stems from its bifunctional nature. The two bromomethyl groups can react with a variety of nucleophiles (e.g., amines, thiols, phenols), making it an ideal linker or scaffold for building complex molecules.

  • Drug Development: In medicinal chemistry, this compound is used to synthesize rigid scaffolds that can position pharmacophoric elements in a precise 3D orientation. This is critical for designing potent and selective ligands for biological targets like enzymes and receptors. The introduction of methyl groups can also modulate physicochemical and pharmacokinetic properties of drug candidates.[13]

  • Materials Science: It serves as a precursor for creating ligands used in catalysis and for the synthesis of advanced materials such as metal-organic frameworks (MOFs) and polymers.[2] The rigid benzoate core imparts structural integrity to these materials.[2]

Conclusion

This compound is a key synthetic intermediate whose physical properties are integral to its effective use. Its well-defined melting point of 95-97 °C serves as a reliable indicator of its purity, a critical parameter for reproducible results in complex synthetic applications. While a boiling point has not been established due to likely thermal instability, its reactivity, handling requirements, and storage conditions are well-documented. A thorough understanding of these characteristics enables researchers in drug discovery and materials science to fully leverage the synthetic potential of this versatile bifunctional building block.

References

  • Benchchem. (n.d.). Methyl 3-(bromomethyl)benzoate | High-Purity | RUO.
  • BLD Pharm. (n.d.). 29333-41-3|this compound.
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  • PubChem. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • University of Calgary. (n.d.). Melting point determination.
  • AACR International. (n.d.). CAS NO. 29333-41-3 | this compound.
  • MySkinRecipes. (n.d.). This compound.
  • Clearsynth. (n.d.). This compound | CAS No. 29333-41-3.
  • ChemicalBook. (2025). Methyl 3-(bromomethyl)benzoate.
  • International Union of Crystallography. (n.d.). Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Sigma-Aldrich. (n.d.). Methyl 3-(bromomethyl)benzoate 97%.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • University of California, Irvine. (n.d.). Exp 1 - Melting Points.
  • University of Technology, Iraq. (2021). experiment (1) determination of melting points.
  • PubMed. (2013). [Application of methyl in drug design].
  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

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Methyl 3,5-bis(bromomethyl)benzoate: A Bifunctional Linker for Advanced Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Architectural Versatility of a Bifunctional Scaffold

In the landscape of modern chemical synthesis, the ability to construct complex molecular architectures with precision and efficiency is paramount. Bifunctional linker molecules are the unsung heroes in this endeavor, providing the crucial connections that underpin the functionality of a diverse array of chemical entities, from targeted therapeutics to advanced materials. Among these, Methyl 3,5-bis(bromomethyl)benzoate stands out as a particularly versatile and reactive scaffold.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of its properties to a nuanced discussion of its synthetic utility. We will delve into the causality behind experimental choices, providing field-proven insights into its application as a bifunctional linker. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique attributes in their own work.

Core Characteristics of this compound

At its core, the utility of this compound stems from its distinct trifunctional nature: two highly reactive benzylic bromide moieties and a methyl ester group that can be further manipulated. This combination allows for a variety of synthetic strategies, including sequential or orthogonal functionalization.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 29333-41-3[1]
Molecular Formula C₁₀H₁₀Br₂O₂[1]
Molecular Weight 321.99 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 91-93 °C[2]
Solubility Soluble in many organic solvents (e.g., DMF, THF, Chloroform)
Storage 2-8°C, under inert gas[2]

The two primary reactive sites are the benzylic bromides. The carbon-bromine bonds are activated by the adjacent benzene ring, making them excellent electrophiles for SN2 reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The 1,3,5-substitution pattern on the benzene ring provides a rigid scaffold that can be used to control the spatial orientation of appended functional groups. The methyl ester offers a third point of modification, which can be hydrolyzed to the corresponding carboxylic acid for further conjugation or functionalization.

Synthesis and Purification: A Reproducible Protocol

The most common and efficient synthesis of this compound involves the radical bromination of methyl 3,5-dimethylbenzoate. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Synthesis_Workflow Start Methyl 3,5-dimethylbenzoate Reagents NBS (2.2 eq) AIBN (catalytic) CCl4 (solvent) Reaction Reflux (e.g., ~77°C) Reagents->Reaction Initiation & Propagation Workup Cool & Filter Succinimide Reaction->Workup Reaction Completion Purification Recrystallization (e.g., from Ethyl Acetate) Workup->Purification Crude Product Product This compound Purification->Product Pure Product Applications cluster_polymers Polymer & Materials Science cluster_medchem Medicinal Chemistry & Drug Development cluster_other Other Applications Linker This compound Polymers Polymer Synthesis (e.g., Polyesters, Polyethers) Linker->Polymers Crosslinking Crosslinking Agent for Resins Linker->Crosslinking MOFs Ligand Precursor for Metal-Organic Frameworks Linker->MOFs Dendrimers Dendrimer Synthesis (Core or Branching Unit) Linker->Dendrimers Macrocycles Macrocycle Synthesis Linker->Macrocycles Scaffolds Bioactive Scaffolds Linker->Scaffolds Fluorescent_Probes Fluorescent Probes Linker->Fluorescent_Probes

Sources

The Lynchpin of Synthesis: Mastering the Reactivity of Benzylic Bromides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Benzylic bromides are a class of organic compounds whose exceptional reactivity makes them indispensable reagents and intermediates in modern organic synthesis. Their unique electronic structure, stemming from the proximity of a bromomethyl group to an aromatic ring, allows them to participate in a wide array of transformations with a degree of control and facility rarely seen in other alkyl halides. This guide provides an in-depth exploration of the core principles governing the reactivity of benzylic bromides. We will dissect the mechanistic dichotomy of their nucleophilic substitution reactions (SN1 and SN2), detail protocols for their synthesis via radical bromination, and showcase their utility in sophisticated carbon-carbon bond-forming reactions, including the formation of Grignard reagents and palladium-catalyzed cross-couplings. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the versatile chemistry of benzylic bromides to construct complex molecular architectures.

The Foundation of Reactivity: The Benzylic Position

The enhanced reactivity of benzylic bromides is not an intrinsic property of the carbon-bromine bond itself, but rather a consequence of its position adjacent to a benzene ring. This unique placement allows for significant electronic communication with the π-system of the ring, profoundly stabilizing reaction intermediates and transition states.

The Resonance-Stabilized Benzylic Carbocation

In reactions proceeding through a dissociative mechanism (SN1), the rate-determining step is the formation of a carbocation. Benzylic halides excel in this regard because the resulting benzylic carbocation is remarkably stable.[1] The vacant p-orbital on the benzylic carbon can overlap with the π-orbitals of the aromatic ring, delocalizing the positive charge across four different carbon atoms.[2][3] This delocalization, depicted through resonance structures, spreads the charge burden, significantly lowering the energy of the intermediate and the activation energy required for its formation.[2][4][5] This stability is so pronounced that even primary benzylic halides can undergo SN1 reactions, a pathway typically inaccessible to their simple primary alkyl halide counterparts.[1][6]

Caption: Deciding the reaction pathway for benzylic bromides.

Table 1: Summary of Factors Dictating SN1 vs. SN2 Pathways
FactorFavors SN1 PathwayFavors SN2 PathwayRationale
Substrate 3° > 2° > 1°1° > 2° > 3°Carbocation stability vs. Steric hindrance. [7]
Nucleophile Weak (H₂O, ROH)Strong (⁻CN, ⁻OR, R-Li)Rate is independent of [Nu] in SN1 but dependent in SN2. [8][9]
Solvent Polar Protic (H₂O, EtOH)Polar Aprotic (Acetone, DMF)Protic solvents stabilize the carbocation intermediate. [6]
Stereochemistry RacemizationInversionPlanar carbocation allows attack from either face; backside attack causes inversion.

Synthesis of Benzylic Bromides: Free-Radical Bromination

The most common and efficient method for preparing benzylic bromides is through the free-radical bromination of an alkylbenzene precursor. [10]This reaction is highly selective for the benzylic C-H bond due to the resonance stabilization of the resulting benzylic radical.

While elemental bromine (Br₂) can be used, it often leads to undesired side reactions, particularly electrophilic aromatic substitution on the benzene ring. [11]The reagent of choice is N-bromosuccinimide (NBS) , which serves as a source for a constant, low concentration of Br₂. [12][11]The reaction is typically initiated by light (hν) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. [13]

Experimental Protocol 1: Synthesis of (Bromomethyl)benzene from Toluene
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add toluene (1.0 eq), N-bromosuccinimide (1.05 eq), and a suitable solvent such as carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.

  • Initiation: Add a catalytic amount of AIBN (0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77-82°C depending on the solvent) and irradiate with a heat lamp. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide floating at the surface.

  • Workup: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude benzyl bromide can be purified by vacuum distillation to yield a colorless, lachrymatory liquid.

Applications in Advanced Synthesis: Forging Carbon-Carbon Bonds

The true power of benzylic bromides is realized in their application as electrophilic partners in carbon-carbon bond-forming reactions. Their high reactivity allows for the construction of complex molecular skeletons under relatively mild conditions.

Formation and Use of Benzylic Grignard Reagents

Benzylic bromides react readily with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form benzylmagnesium bromide, a potent Grignard reagent. [14][15][16] Reaction: C₆H₅CH₂Br + Mg → C₆H₅CH₂MgBr

These organometallic reagents are powerful nucleophiles and strong bases. They are widely used to react with various electrophiles:

  • Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

  • Esters: Double addition to form tertiary alcohols.

  • Carbon Dioxide (CO₂): To form phenylacetic acid after an acidic workup.

  • Epoxides: To open the ring and form a new C-C bond. [14] A common side reaction during Grignard formation is Wurtz coupling , where the newly formed Grignard reagent attacks an unreacted molecule of benzyl bromide, leading to the formation of 1,2-diphenylethane. [17][18]This can be minimized by slow addition of the benzyl bromide to the magnesium turnings to keep its concentration low.

Palladium-Catalyzed Cross-Coupling Reactions

Benzylic bromides are excellent electrophiles in a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery and materials science. [19] Suzuki-Miyaura Coupling: This reaction couples the benzylic bromide with an organoboron compound (typically a boronic acid or ester) to form a diarylmethane derivative. [20][21]This method is highly valued for its functional group tolerance and the stability of the boron reagents.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Sonogashira Coupling: This reaction couples the benzylic bromide with a terminal alkyne, catalyzed by both palladium and copper(I) salts. [22]It is a powerful method for synthesizing benzylic alkynes. However, it's important to note that unexpected tandem reactions can sometimes occur with benzylic halides, leading to more complex enyne products instead of the simple coupled alkyne. [23]

Table 2: Representative Conditions for Cross-Coupling of Benzylic Bromides
ReactionNucleophileCatalyst / LigandBaseSolventTypical Temp.
Suzuki-Miyaura Ar-B(OH)₂Pd(OAc)₂ / JohnPhosK₂CO₃DMF80-120 °C (μW) [20]
Negishi Ar-ZnClPdCl₂(Amphos)₂NoneH₂ORoom Temp. [24]
Sonogashira R-C≡CHPdCl₂(PPh₃)₂ / CuIAmine (e.g., Et₃N)THF50 °C [23]
Experimental Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

[20]

  • Preparation: To a microwave vial, add the benzylic bromide (1.0 eq), arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and the phosphine ligand JohnPhos (0.10 eq).

  • Solvent: Add anhydrous dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 120°C for 15-30 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired diarylmethane.

Conclusion

Benzylic bromides occupy a privileged position in the synthetic chemist's toolbox. Their reactivity is governed by a delicate interplay of steric and electronic factors that can be expertly manipulated by the choice of substrate, reagents, and solvent. The ability to readily form stable carbocation and radical intermediates underpins their versatility, enabling them to serve as superior substrates in both SN1 and SN2 reactions. Furthermore, their role as key building blocks in Grignard reactions and a multitude of powerful cross-coupling transformations makes them essential for the efficient synthesis of a vast range of targets, from pharmaceutical agents to advanced materials. A thorough understanding of the principles outlined in this guide empowers researchers to harness the full synthetic potential of these remarkable compounds.

References

  • Title: Why are benzylic carbocations stabler than tertiary carbocations? Source: Quora URL: [Link]

  • Title: Ch 11 : Nucleophilic substitution of benzylic halides Source: University of Calgary URL: [Link]

  • Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL: [Link]

  • Title: Benzylic Bromination Source: Chemistry Steps URL: [Link]

  • Title: 16.4. The benzyl and related groups | Organic Chemistry II Source: Lumen Learning URL: [Link]

  • Title: 10.3 Allylic and Benzylic Bromination with NBS Source: Chad's Prep® URL: [Link]

  • Title: Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation Source: Michael Pittelkow URL: [Link]

  • Title: Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Source: Study.com URL: [Link]

  • Title: Benzylic Carbocation Source: Chemistry LibreTexts URL: [Link]

  • Title: Selectivity of Aryl and Benzylic Bromination Source: University of Glasgow URL: [Link]

  • Title: Bromination - Common Conditions Source: Common Organic Chemistry URL: [Link]

  • Title: Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Source: Quora URL: [Link]

  • Title: Unexpected Tandem Sonogashira–Carbopalladation-Sonogashira Coupling Reaction of Benzyl Halides with Terminal Alkynes Source: Thieme Connect URL: [Link]

  • Title: 11.10: Benzylic Bromination of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Source: Quora URL: [Link]

  • Title: 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns Source: YouTube URL: [Link]

  • Title: 13.07: Substitution of benzylic and allylic halides Source: Chemistry LibreTexts URL: [Link]

  • Title: Allylic and Benzylic Halides - SN1 and SN2 Reactions Source: YouTube URL: [Link]

  • Title: The Indispensable Role of Benzyl Bromide in Modern Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines Source: ACS Publications URL: [Link]

  • Title: Comparing The SN1 vs Sn2 Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Reactivity of benzyl bromides Source: Reddit URL: [Link]

  • Title: Benzyl bromide is a primary halide. It undergoes SN1 substitution... Source: Pearson URL: [Link]

  • Title: Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes Source: PMC - NIH URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Benzyl bromide Source: Wikipedia URL: [Link]

  • Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

  • Title: What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Source: Quora URL: [Link]

  • Title: Grignard reagent Source: Wikipedia URL: [Link]

  • Title: Solvent screening of benzyl bromide Grignard reaction Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions Source: NIH URL: [Link]

  • Title: Alkyl Halide Reactions: Grignard Formation with Magnesium (RMgX) Source: OrgoSolver URL: [Link]

  • Title: Reactions at the benzylic position (video) Source: Khan Academy URL: [Link]

  • Title: Reactivity of benzyl halides towards nucleophilic substitution Source: Chemistry Stack Exchange URL: [Link]

  • Title: Cu‐catalyzed C(sp³)-C(sp²) cross-coupling of benzylic bromides and aryl boronic acids Source: ResearchGate URL: [Link]

  • Title: Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst Source: ResearchGate URL: [Link]

  • Title: Sonogashira coupling Source: YouTube URL: [Link]

  • Title: Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection Source: RSC Publishing URL: [Link]

Sources

An In-depth Technical Guide on the Core Reactive Sites of Methyl 3,5-bis(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-bis(bromomethyl)benzoate is a pivotal bifunctional reagent in contemporary organic synthesis, prized for its rigid aromatic core and strategically positioned reactive functional groups. This guide provides a detailed examination of its two primary reactive centers: the highly electrophilic benzylic bromide positions and the methyl ester moiety. We will delve into the mechanistic underpinnings of their reactivity, principally SN2 reactions for the bromomethyl groups and saponification of the ester. This document serves as a technical resource, offering field-proven, step-by-step protocols for key transformations, causality-based explanations for experimental choices, and visual aids to elucidate reaction pathways, thereby empowering researchers to effectively harness this versatile building block in the design of complex molecular architectures, novel materials, and potential therapeutic agents.

Molecular Architecture and Reactivity Overview

This compound, with the molecular formula C₁₀H₁₀Br₂O₂, possesses a unique structural arrangement that dictates its chemical behavior.[1][2] The central benzene ring provides a rigid scaffold. Attached to this core are three functional groups: two identical bromomethyl (-CH₂Br) groups at the meta positions and a methyl ester (-COOCH₃) group. This trifunctional nature allows for a diverse range of chemical transformations.

The primary sites of reactivity are:

  • The Benzylic Carbons: The carbons of the two bromomethyl groups are highly electrophilic. The bromine atom, being a good leaving group, and the resonance stabilization of the potential benzylic carbocation/radical intermediate make these sites exceptionally susceptible to nucleophilic attack.[3][4]

  • The Ester Carbonyl Carbon: The carbonyl carbon of the methyl ester group is also electrophilic, though significantly less so than the benzylic carbons. It is primarily susceptible to nucleophilic acyl substitution reactions, such as hydrolysis.

This dichotomy in reactivity allows for sequential or orthogonal synthetic strategies, where one type of functional group can be reacted selectively while the other remains intact.

The Primary Reactive Site: Benzylic Bromides

The twin bromomethyl groups are the most reactive centers on the molecule, serving as powerful electrophiles for forming new carbon-heteroatom or carbon-carbon bonds. Their utility is central to the use of this compound as a linker or scaffold in polymer chemistry, materials science, and the synthesis of pharmaceutical compounds.[5]

Mechanistic Insight: The SN2 Pathway

Reactions at the benzylic positions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[6] This is favored due to the primary nature of the benzylic carbons, which are relatively unhindered sterically.

In the SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide ion in a single, concerted step. The stability of the transition state is enhanced by the adjacent aromatic ring, which can delocalize the partial negative charge.

While less common, an SN1 pathway, involving the formation of a resonance-stabilized benzylic carbocation, can be induced under specific conditions such as in polar, non-nucleophilic solvents.[7]

Experimental Protocol: Di-substitution with a Nucleophile

This protocol details a typical di-substitution reaction to form a bis-triazole derivative, demonstrating the reactivity of both bromomethyl groups.[8]

Objective: To synthesize Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate.

Materials:

  • This compound

  • 1H-1,2,4-triazole

  • Caesium Carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq), 1H-1,2,4-triazole (2.2 eq), and Caesium Carbonate (3.9 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., Argon or Nitrogen).[8]

  • Reaction Execution: Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic solids.

  • Extraction: Add water to the filtrate and extract the aqueous layer with Ethyl Acetate (3x volume).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure bis-triazole product.

Trustworthiness & Causality:

  • Base (Cs₂CO₃): Caesium carbonate is a strong base used to deprotonate the triazole, generating the nucleophilic triazolide anion. Its high solubility in acetonitrile facilitates the reaction.

  • Solvent (Acetonitrile): Anhydrous acetonitrile is a polar aprotic solvent that is ideal for SN2 reactions. It effectively solvates the caesium cation while leaving the nucleophile relatively un-solvated and highly reactive.

  • Stoichiometry: A slight excess of the nucleophile (triazole) and a larger excess of the base are used to ensure the complete di-substitution of the starting material.

  • Inert Atmosphere: This prevents the introduction of atmospheric moisture, which could lead to unwanted side reactions.

The Secondary Reactive Site: Methyl Ester

While the benzylic bromides are the primary reactive sites, the methyl ester provides a valuable secondary point for modification. This allows for post-scaffolding modifications, such as altering solubility or creating a point of attachment for other moieties.

Mechanistic Insight: Base-Catalyzed Hydrolysis (Saponification)

The most common transformation of the methyl ester is its hydrolysis to a carboxylic acid. Base-catalyzed hydrolysis, or saponification, is typically efficient and proceeds via a nucleophilic acyl substitution mechanism.

The hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the reaction to completion. Acidification in a separate work-up step is required to obtain the neutral carboxylic acid.

Experimental Protocol: Ester Hydrolysis

This protocol describes the saponification of a methyl ester to its corresponding carboxylic acid.[9]

Objective: To hydrolyze a methyl benzoate derivative to the corresponding benzoic acid.

Materials:

  • Methyl benzoate derivative (e.g., the product from section 2.2)

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: Dissolve the methyl ester starting material (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add a solution of Sodium Hydroxide (excess) in water to the reaction mixture.

  • Reaction: Heat the mixture under reflux for 4 hours or until TLC analysis indicates the disappearance of the starting material.

  • Cooling & Acidification: Cool the reaction mixture to room temperature. Carefully add concentrated HCl dropwise until the solution is acidic (pH ~2), which will precipitate the carboxylic acid product.[9]

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the isolated solid in a vacuum oven to yield the final carboxylic acid product. If no precipitate forms, extract the aqueous layer with ethyl acetate.

Trustworthiness & Causality:

  • Mixed Solvent System (MeOH/H₂O): This solvent system is used to ensure the solubility of both the organic ester substrate and the inorganic base (NaOH).

  • Reflux: Heating the reaction increases the rate of hydrolysis, which can be sluggish at room temperature.

  • Acidification: This crucial step protonates the soluble carboxylate salt formed under basic conditions, converting it to the often less soluble neutral carboxylic acid, allowing for its isolation.[9]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the reactions described.

G cluster_0 Benzylic Bromide Substitution cluster_1 Ester Hydrolysis A This compound B Di-substituted Product (e.g., bis-triazole) A->B 2.2 eq. Nucleophile Cs₂CO₃, CH₃CN C Di-substituted Methyl Ester B->C Product used as starting material D Di-substituted Carboxylic Acid C->D 1. NaOH, MeOH/H₂O 2. HCl

Caption: Experimental workflow for sequential modification of reactive sites.

Summary Data Table

PropertyValueSource
Molecular Formula C₁₀H₁₀Br₂O₂[1][2]
Molecular Weight 321.99 g/mol [1][2]
CAS Number 29333-41-3[1][2]
Primary Reactive Site Benzylic Bromides (-CH₂Br)[4][5]
Typical Reaction (Benzylic) SN2 Nucleophilic Substitution[6]
Secondary Reactive Site Methyl Ester (-COOCH₃)[10]
Typical Reaction (Ester) Saponification (Hydrolysis)[9]

Conclusion

This compound is a highly valuable synthetic intermediate due to the distinct and predictable reactivity of its functional groups. The high electrophilicity of the benzylic bromides allows for facile installation of a wide variety of substituents via SN2 reactions, making it an ideal scaffold. The secondary reactivity of the methyl ester provides an additional handle for molecular elaboration. By understanding the mechanistic principles and leveraging the established protocols outlined in this guide, researchers in drug development and materials science can effectively utilize this reagent to construct novel and complex molecular systems with precision and control.

References

  • Title: A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides Source: Benchchem URL
  • Title: What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
  • Title: Methyl 3,5-bis(bromomethyl)
  • Title: LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC Source: Journal of the Korean Chemical Society URL
  • Title: this compound | CAS No.
  • Title: An In-depth Technical Guide to Methyl 3-(bromomethyl)
  • Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL
  • Title: Methyl 3,5-bis(bromomethyl)
  • Title: 29333-41-3|Methyl 3,5-bis(bromomethyl)
  • Title: Benzylic Bromination Source: Chemistry Steps URL
  • Title: Methyl 3-(bromomethyl)
  • Title: methyl 3,5-bis(bromomethyl)
  • Title: Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)
  • Title: Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Bis(bromomethyl)
  • Title: Comparative Reactivity of Methyl 2-(bromomethyl)
  • Title: Synthesis of STEP A: Methyl 4-(bromomethyl)
  • Title: Methyl ester hydrolysis Source: ChemSpider Synthetic Pages URL

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Synonyms for Methyl 3,5-bis(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3,5-bis(bromomethyl)benzoate: Synthesis, Reactivity, and Applications

Abstract

This compound is a versatile bifunctional reagent of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its molecular architecture, featuring two highly reactive benzylic bromide groups and a modifiable methyl ester, makes it an invaluable building block for the construction of complex molecular scaffolds, polymers, and functional materials. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and characteristic reactivity. Detailed experimental protocols, safety information, and an exploration of its applications are presented to offer field-proven insights for drug development professionals and research scientists.

Nomenclature and Chemical Identification

Precise identification of chemical reagents is critical for reproducibility and safety in research. This compound is known by several names in chemical literature and commercial catalogs.

Systematic & Common Names:

  • IUPAC Name: this compound.[1]

  • Synonyms: 3,5-Bis(bromomethyl)benzoic acid methyl ester, Benzoic acid, 3,5-bis(bromomethyl)-, methyl ester.[1][2][3]

Registry and Structure Identifiers:

  • CAS Number: 29333-41-3.[1][2]

  • Molecular Formula: C₁₀H₁₀Br₂O₂.[1][2]

  • InChI Key: VKDYWLKLAIJZPL-UHFFFAOYSA-N.[1]

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is fundamental to its proper handling, storage, and application in experimental design.

PropertyValueReference(s)
Molecular Weight 321.99 g/mol [1][2]
Appearance Yellow powder / solid[4]
Melting Point 95-97 °C[4]
Storage Temperature 2-8°C, under inert atmosphere[5][6]
Purity (Typical) ≥97%

Synthesis and Mechanism

The most common route for synthesizing this compound is via a free-radical bromination of the corresponding dimethyl precursor, Methyl 3,5-dimethylbenzoate. This reaction selectively targets the benzylic methyl groups, leaving the aromatic ring intact.

Causality of Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. It provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is crucial for favoring radical substitution at the benzylic position over electrophilic addition to the aromatic ring.

  • Radical Initiator: The reaction requires a radical initiator to start the chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used. Upon heating, they decompose to form free radicals, which then abstract a hydrogen atom from the benzylic methyl groups to initiate the bromination sequence.

  • Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile is used to dissolve the reactants without interfering with the radical mechanism.

Sources

Methodological & Application

Application Note: Synthesis of Methyl 3,5-bis(bromomethyl)benzoate via Radical Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3,5-bis(bromomethyl)benzoate is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1][2] Its two reactive benzylic bromide moieties allow for facile introduction of the 3,5-disubstituted benzyl scaffold into a variety of molecules. This document provides a comprehensive guide to the synthesis of this compound from methyl 3,5-dimethylbenzoate, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and essential safety considerations.

Reaction Principle and Mechanism

The synthesis proceeds via a free-radical chain reaction, specifically the Wohl-Ziegler bromination.[3][4] This reaction utilizes N-bromosuccinimide (NBS) as a source of bromine radicals in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or irradiation.[3][5][6]

The stability of the benzylic radical intermediate is a key factor driving the selectivity of this reaction for the methyl groups over the aromatic ring.[7] The mechanism can be described in three main stages:

  • Initiation: The radical initiator (e.g., benzoyl peroxide) homolytically cleaves upon heating or irradiation to form initial radicals. These radicals then react with NBS to generate a bromine radical (Br•).[8]

  • Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of methyl 3,5-dimethylbenzoate, forming a stable benzylic radical and hydrogen bromide (HBr).[9] This benzylic radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the monobrominated product and another bromine radical, which continues the chain reaction.[10][11] The process is then repeated on the second methyl group to form the desired dibrominated product.

  • Termination: The reaction concludes when radicals combine with each other in various termination steps.[8]

Experimental Protocol

This protocol details the synthesis of this compound using NBS and benzoyl peroxide as the radical initiator.

Materials and Equipment
Reagent/EquipmentSpecifications
Methyl 3,5-dimethylbenzoate>98% purity
N-Bromosuccinimide (NBS)>99% purity, recrystallized if colored[3]
Benzoyl Peroxide75% (wetted with water)
Carbon Tetrachloride (CCl₄)Anhydrous, >99.5% purity
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
UV lamp (optional)For photo-initiation
Filtration apparatusBuchner funnel, filter paper, and flask
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Reaction Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve methyl 3,5-dimethylbenzoate in CCl4 in a round-bottom flask. B Add N-Bromosuccinimide (NBS) and benzoyl peroxide. A->B C Heat the mixture to reflux (or irradiate with UV light). B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture to room temperature. D->E Upon completion F Filter to remove succinimide byproduct. E->F G Wash the filtrate with aqueous sodium thiosulfate and brine. F->G H Dry the organic layer over anhydrous sodium sulfate. G->H I Concentrate the solution under reduced pressure. H->I J Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes). I->J

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3,5-dimethylbenzoate (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of benzoyl peroxide (0.02-0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle or oil bath. Alternatively, the reaction can be initiated by irradiation with a UV lamp at room temperature.[12] The reaction is typically complete within 3-5 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate.

  • Filtration: Filter the reaction mixture through a Buchner funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically a yellow powder or oil, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield this compound as a solid.[13]

Characterization Data

The final product should be characterized to confirm its identity and purity.

Technique Expected Results
Melting Point 95-97 °C[13]
¹H NMR (CDCl₃) δ (ppm): 7.94 (d, 2H), 7.56 (s, 1H), 4.44 (s, 4H), 3.86 (s, 3H)[13]
¹³C NMR (CDCl₃) δ (ppm): 165.9, 138.9, 133.8, 131.4, 129.9, 52.4, 31.8[13]

Safety Precautions and Waste Disposal

Reagent Safety:

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage.[14] Harmful if swallowed.[14] Avoid inhalation of dust. Keep away from heat and combustible materials.

  • Benzoyl Peroxide: Organic peroxide, which can be explosive when dry.[15] It is a strong oxidizing agent and may cause fire.[15] It can also cause skin and eye irritation.[15]

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. It is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[16]

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

The synthesis of this compound from methyl 3,5-dimethylbenzoate via radical bromination with NBS is a reliable and efficient method for producing this versatile building block. Careful attention to reaction conditions, particularly the exclusion of water, and adherence to safety protocols are crucial for a successful and safe synthesis.

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  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

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  • Method for producing 3-bromomethylbenzoic acids.
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  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

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Application Notes & Protocols: A Guide to the Synthesis of Poly(aryl ether) Dendrimers Using Methyl 3,5-bis(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Dendrimers represent a unique class of monodisperse, hyperbranched macromolecules with a precisely controlled three-dimensional architecture.[1] Their globular shape, coupled with a high density of surface functional groups and internal cavities, makes them exceptional candidates for advanced applications, particularly in drug delivery and nanomedicine.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of poly(aryl ether) dendrimers utilizing Methyl 3,5-bis(bromomethyl)benzoate, a versatile AB₂-type building block. We will explore both divergent and convergent synthetic strategies, offering insights into the causality behind experimental choices and providing robust, self-validating protocols. This document is intended to empower researchers to construct these complex nanostructures with precision and confidence.

Introduction: The Architectural Advantage of Dendrimers

Unlike traditional linear polymers, which are often characterized by a distribution of molecular weights (polydispersity), dendrimers are synthesized in a stepwise fashion that allows for near-perfect monodispersity.[4] Their structure consists of three distinct components: a central core, layers of repeating branched units called generations, and a multitude of terminal functional groups on the periphery.[5] This unique topology results in a low-viscosity, highly soluble nanoparticle with properties that can be finely tuned by modifying its size (generation) and surface chemistry.[6]

This compound is an ideal monomer for dendrimer construction. Its aromatic core provides rigidity, while the two highly reactive benzylic bromide groups (B functionalities) are susceptible to nucleophilic substitution. The methyl ester (A functionality) offers a site for further chemical modification or can act as the focal point of a dendron. This AB₂ structure is fundamental to creating the branched architecture characteristic of dendrimers. The primary reaction employed is the Williamson ether synthesis, a reliable and high-yielding reaction where the bromomethyl groups react with phenoxides to form stable ether linkages.[7]

Synthetic Strategies: Divergent vs. Convergent Approaches

There are two primary strategies for synthesizing dendrimers, each with distinct advantages and challenges.[8] The choice of strategy often depends on the desired scale, purity requirements, and the complexity of the final molecular design.

  • Divergent Synthesis: This method begins at the core and builds outwards, generation by generation.[9] A multifunctional core molecule is reacted with an excess of the AB₂ monomer to form the first generation (G1). After activation of the new surface groups, the process is repeated to build subsequent generations. While efficient for producing large quantities, achieving perfect monodispersity in higher generations can be challenging due to the increasing number of reactions required at each step, which can lead to structural defects.

  • Convergent Synthesis: This strategy builds the dendrimer from the outside-in.[10] Small dendritic fragments, known as dendrons, are synthesized first and then attached to a multifunctional core in the final step. This approach offers superior structural control and purity, as intermediates can be easily purified at each stage.[11][12] However, steric hindrance can become a limiting factor when attaching large dendrons to the core, making the synthesis of very high-generation dendrimers difficult.[9]

G

Experimental Section: Protocols for Synthesis and Characterization

3.1. Materials and General Methods

  • Reagents: this compound, 3,5-dihydroxybenzyl alcohol, phloroglucinol, potassium carbonate (K₂CO₃), and all solvents should be of analytical grade or higher.

  • Environment: All reactions must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[7] Anhydrous solvents are critical for the success of the Williamson ether synthesis.

  • Characterization: Intermediates and final products should be rigorously characterized using standard analytical techniques.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm chemical structure and purity.

    • Size Exclusion Chromatography (SEC/GPC): To determine molecular weight and polydispersity index (PDI). A PDI value close to 1.0 indicates high monodispersity.[4]

    • Mass Spectrometry (MALDI-TOF or ESI): To confirm the exact molecular weight of each generation.

3.2. Protocol 1: Divergent Synthesis of a G2 Poly(aryl ether) Dendrimer

This protocol details the synthesis of a second-generation (G2) dendrimer using phloroglucinol as a trivalent core and this compound as the branching monomer.

// Nodes Core [label="Phloroglucinol (Core)", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="React with excess\nthis compound\n(Williamson Ether Synthesis)", shape=ellipse, style=dashed]; G1 [label="Generation 1 (G1) Dendrimer\n(6 Bromide termini)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="React with excess\n3,5-Dihydroxybenzyl alcohol\n(Williamson Ether Synthesis)", shape=ellipse, style=dashed]; G1_OH [label="G1 Dendrimer\n(12 Hydroxyl termini)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="React with excess\nthis compound\n(Williamson Ether Synthesis)", shape=ellipse, style=dashed]; G2 [label="Generation 2 (G2) Dendrimer\n(12 Ester termini, 24 Bromide termini)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Core -> Step1 [color="#5F6368"]; Step1 -> G1 [color="#5F6368"]; G1 -> Step2 [color="#5F6368"]; Step2 -> G1_OH [color="#5F6368"]; G1_OH -> Step3 [color="#5F6368"]; Step3 -> G2 [color="#5F6368"]; } caption: "Workflow for Divergent G2 Dendrimer Synthesis."

Step A: Synthesis of the First-Generation (G1) Dendrimer

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve phloroglucinol (1.0 eq) in anhydrous acetone.

  • Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, >10 eq). The large excess ensures complete deprotonation of the phenolic hydroxyl groups, which is crucial for driving the reaction to completion.

  • Monomer Addition: Add a solution of this compound (3.3 eq) in anhydrous acetone dropwise to the stirring suspension. A slight excess of the monomer ensures all core functionalities react.

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, filter off the K₂CO₃ and evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM), wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography (silica gel) to yield the pure G1 dendrimer with six peripheral bromomethyl groups.

Step B: Synthesis of the Hydroxyl-Terminated G1 Dendrimer

  • Setup: Dissolve the G1 dendrimer (1.0 eq) and 3,5-dihydroxybenzyl alcohol (7.0 eq) in anhydrous acetone in a flask prepared as in Step A.

  • Reaction: Add anhydrous K₂CO₃ (>20 eq) and reflux for 48-72 hours. The excess diol is necessary to maximize the conversion of the bromide termini.

  • Purification: Follow the work-up procedure from Step A. Purification via column chromatography will yield the G1 dendrimer with twelve peripheral hydroxyl groups.

Step C: Synthesis of the Second-Generation (G2) Dendrimer

  • Setup: Dissolve the hydroxyl-terminated G1 dendrimer (1.0 eq) in anhydrous acetone.

  • Reaction: Add anhydrous K₂CO₃ (>30 eq) followed by this compound (13.0 eq). Reflux for 72-96 hours. Reaction times are longer for higher generations due to increased steric hindrance.

  • Purification: Follow the work-up and purification procedures as described above. The final G2 dendrimer will have 24 peripheral bromomethyl groups.

Table 1: Representative Data for Divergent Synthesis

GenerationCore/MonomerTheoretical MW ( g/mol )Expected ¹H NMR Shift (Ar-CH₂-Br)PDI (from SEC)
G1 Phloroglucinol Core~1050~4.5 ppm< 1.05
G2 G1-OH Intermediate~6900~4.5 ppm< 1.08

Applications in Drug Development

The unique architecture of dendrimers makes them highly attractive as nanocarriers for therapeutic agents.[13] Their utility stems from several key properties:

  • High Loading Capacity: Drugs can be encapsulated within the internal voids or covalently conjugated to the numerous surface groups.[2] This allows for the delivery of a high payload of a therapeutic agent.

  • Enhanced Solubility: The hydrophilic surface of many dendrimers can be used to solubilize poorly water-soluble drugs, improving their bioavailability.[13]

  • Targeted Delivery: The surface of dendrimers can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to diseased cells, such as cancer cells, thereby reducing systemic toxicity.[14]

  • Controlled Release: The drug can be attached via cleavable linkers that respond to specific physiological conditions (e.g., pH, enzymes) in the target tissue, allowing for controlled and sustained release.[2]

The polyester dendrimers synthesized from this compound are particularly promising due to their potential biodegradability, which is a critical feature for clinical translation.[15]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the precise construction of poly(aryl ether) dendrimers. Both divergent and convergent strategies provide viable pathways to these complex macromolecules, with the choice depending on the specific research objective. The protocols outlined in this guide serve as a robust starting point for researchers entering this field. As synthetic methodologies continue to advance, the potential for these well-defined nanostructures to revolutionize areas from drug delivery to materials science is immense.[11] Future work will likely focus on streamlining synthesis, exploring novel core and branching units, and expanding the library of surface functionalities to create highly specialized, "smart" materials for targeted therapeutic applications.[16]

References

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  • ResearchGate. (2014). Scheme 1 Synthesis of dendrimers according to the divergent method. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). Synthesis and Characterization of Linear, Homopolyester, Benzoyl Protected Bis-MPA. Retrieved from [Link]

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  • NIH. (n.d.). Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. Retrieved from [Link]

  • IntechOpen. (2025). Dendrimers in Medicine: Properties, Drug Encapsulation Mechanisms and Applications. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Convergent Dendrimer Synthesis. Retrieved from [Link]

  • Michael Pittelkow Website. (n.d.). Convergent Synthesis of Internally Branched PAMAM Dendrimers. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). An Overview of Dendrimers as Novel Carriers in Drug Delivery. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Biomedical Applications of Dendrimers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solution size variation of linear and dendritic bis-MPA analogues using DOSY-1H NMR. Retrieved from [Link]

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Application Notes & Protocols: A Guide to Nucleophilic Substitution Reactions with Methyl 3,5-bis(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Versatility of a Bifunctional Reagent

Methyl 3,5-bis(bromomethyl)benzoate is a valuable and versatile bifunctional building block in modern organic synthesis.[1] Its utility arises from a unique molecular architecture featuring two highly reactive primary benzylic bromide groups and a methyl ester functionality on a central benzene ring.[2][3] This arrangement allows for sequential or simultaneous reactions, making it an ideal scaffold for constructing complex, multi-dimensional molecules. The benzylic positions are exceptionally susceptible to nucleophilic attack, providing a reliable pathway for forming new carbon-heteroatom or carbon-carbon bonds. Consequently, this reagent is frequently employed as a core or branching unit in the synthesis of dendrimers, macrocycles, and as a linker in medicinal chemistry and materials science.[4][5] This guide provides an in-depth exploration of the reaction mechanisms, safety protocols, and detailed experimental procedures for effectively utilizing this compound in nucleophilic substitution reactions.

Physicochemical Properties and Safety Mandates

A thorough understanding of the reagent's properties and hazards is paramount for safe and successful experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 29333-41-3[1][2]
Molecular Formula C₁₀H₁₀Br₂O₂[1][3]
Molecular Weight 321.99 g/mol [1]
Appearance Yellowish to white powder/crystals[6]
Melting Point 95-97 °C[6]
Storage 2-8°C, under an inert atmosphere[2][5]

Safety Imperatives:

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[2][7][8] It may also cause an allergic skin reaction and is a lachrymator, a substance that irritates the eyes and causes tears.[8]

  • Handling: Always handle this reagent inside a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8]

  • Spills: In case of a spill, evacuate the area and clean up using appropriate absorbent materials, avoiding dust formation.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

The Mechanistic Landscape: SN1 vs. SN2 Pathways

The reactivity of this compound is dominated by its two benzylic bromide groups. Benzylic halides are highly reactive towards nucleophilic substitution due to the electronic stabilization provided by the adjacent benzene ring.[9]

The reaction can proceed via two primary mechanisms:

  • SN2 (Bimolecular Nucleophilic Substitution): This is the most common pathway for primary benzylic halides like those in this compound. The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group.[10] Strong nucleophiles and polar aprotic solvents (e.g., DMF, Acetonitrile) favor the SN2 mechanism.[11]

  • SN1 (Unimolecular Nucleophilic Substitution): While less common for primary substrates, the SN1 pathway is possible due to the formation of a resonance-stabilized benzylic carbocation intermediate.[12] Weaker nucleophiles and polar protic solvents (e.g., water, ethanol) can promote this mechanism.[11]

For most practical applications involving strong to moderate nucleophiles, the SN2 pathway is the operative mechanism, offering predictable stereochemistry and reaction kinetics.[13][14]

Caption: The concerted SN2 mechanism at a benzylic carbon.

Experimental Design: Protocols and Parameter Optimization

The bifunctional nature of the substrate allows for either mono- or di-substitution, which can be controlled primarily through stoichiometry. Using approximately one equivalent of the nucleophile will favor mono-substitution, while using two or more equivalents will drive the reaction towards the di-substituted product.

General Protocol for Di-substitution

This protocol provides a robust starting point for reacting this compound with a variety of nucleophiles (e.g., phenols, amines, thiols).

Materials and Equipment:

  • This compound (1.0 eq)

  • Nucleophile (2.1 - 2.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) (2.5 - 3.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) apparatus

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Nucleophile & Base in Anhydrous Solvent B Add this compound under Inert Atmosphere A->B C Heat Reaction Mixture (e.g., 60-80 °C) B->C D Monitor Progress by TLC C->D E Cool & Filter (if applicable) D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry & Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for nucleophilic substitution.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (2.2 eq) and a suitable base (e.g., K₂CO₃, 2.5 eq).[14] Add anhydrous solvent (e.g., acetonitrile, 15 mL per mmol of the dibromide). Stir the mixture for 15-30 minutes.

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical as water can hydrolyze the starting material or react as a competing nucleophile. The base deprotonates the nucleophile (if necessary) to increase its nucleophilicity.[15]

  • Addition of Electrophile: Add this compound (1.0 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir vigorously.[15]

    • Causality: Heating increases the reaction rate, allowing the substitution to reach completion in a reasonable timeframe (typically 2-24 hours).

  • Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot.[16]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., inorganic salts) is present, filter it off. Pour the filtrate into water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).[6][14]

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure di-substituted product.[6][15]

Parameter Optimization Table

The choice of base and solvent is crucial and depends on the nucleophile's reactivity and solubility.

Table 2: Recommended Conditions for Various Nucleophiles

Nucleophile ClassExample NucleophileRecommended BaseTypical SolventTemp. (°C)Notes
O-Nucleophiles Phenol, AlcoholK₂CO₃, Cs₂CO₃, NaHAcetonitrile, DMF60 - 80The Williamson Ether Synthesis is a classic and reliable method for forming ether linkages.[10][15][17] NaH is a very strong, non-nucleophilic base suitable for deprotonating alcohols.[15]
N-Nucleophiles Primary/Secondary AmineK₂CO₃, Et₃NAcetonitrile, DMFRT - 70With primary amines, using excess amine ( >4 eq) can serve as both the nucleophile and the base.[14]
N-Heterocycles 1H-1,2,4-TriazoleCs₂CO₃AcetonitrileRefluxCesium carbonate is often used for its high solubility and ability to promote faster reactions.[6]
S-Nucleophiles ThiophenolK₂CO₃, NaOHEthanol, DMFRT - 60Thiolates are excellent nucleophiles and reactions often proceed rapidly even at room temperature.

Applications in Advanced Synthesis

The unique structure of this compound makes it a cornerstone for building larger, well-defined molecular architectures.

  • Dendrimer Synthesis: Dendrimers are highly branched, tree-like macromolecules with precise structures.[18][19] This reagent can serve as the central core (Generation 0) from which dendritic branches are grown outwards in a "divergent" synthesis approach.[4] The two bromomethyl groups provide the initial branching points for subsequent reactions, often via Williamson ether synthesis, to build successive generations.[4][15]

  • Ligand and Scaffold Development: In medicinal chemistry, the rigid aromatic core can be functionalized with various pharmacophores by substituting the bromide atoms. This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.[20]

Conclusion

This compound is a powerful and reliable bifunctional electrophile for nucleophilic substitution reactions. A solid understanding of the underlying SN2 mechanism, careful control of stoichiometry, and informed selection of reaction conditions are key to harnessing its synthetic potential. By following the detailed protocols and safety guidelines presented in this document, researchers can confidently employ this reagent to construct a diverse array of complex molecules for applications ranging from materials science to drug discovery.

References

  • Lee, D., et al. (n.d.). LACK OF ENHANCed REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC. Available at: [Link]

  • Brainly.com. (2023). Why does benzyl bromide react under both SN1 and SN2 conditions? Available at: [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Available at: [Link]

  • YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Available at: [Link]

  • ResearchGate. (2000). Synthetic route for the bis-MPA-based dendrimers. Available at: [Link]

  • ResearchGate. (n.d.). Amidation of methyl benzoate with various amines. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. Available at: [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • Bentham Science Publisher. (n.d.). Synthesis and Biomedical Applications of Dendrimers. Available at: [Link]

  • Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). An Overview of Dendrimers as Novel Carriers in Drug Delivery. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Chemistry LibreTexts. (2022). 8.7: Biological Nucleophilic Substitution Reactions. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • MDPI. (n.d.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution.... Available at: [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of Bis-Triazole Ligands Utilizing Methyl 3,5-bis(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Bis-Triazole Ligands in Modern Chemistry

Bis-triazole scaffolds are a class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, particularly in medicinal chemistry and materials science. Their rigid, planar structure, combined with their ability to coordinate with metal ions and participate in hydrogen bonding, makes them highly valuable as ligands in catalysis, as building blocks for coordination polymers, and as pharmacophores in drug discovery.[1][2] The 1,2,3-triazole ring, in particular, is a hallmark of "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, providing exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4]

This application note provides a detailed, field-proven protocol for the synthesis of bis-1,2,3-triazole ligands using the commercially available and versatile starting material, Methyl 3,5-bis(bromomethyl)benzoate. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and a self-validating experimental workflow.

Strategic Overview: A Two-Step Approach to Bis-Triazole Synthesis

The synthesis of bis-1,2,3-triazole ligands from this compound is elegantly achieved through a two-step process. This strategy leverages the high reactivity of the benzylic bromides for conversion to a key diazide intermediate, followed by a highly reliable CuAAC reaction with a terminal alkyne.

Synthesis_Workflow Start This compound Step1 Step 1: Azidation (Substitution Reaction) Start->Step1 Intermediate Methyl 3,5-bis(azidomethyl)benzoate (Key Diazide Intermediate) Step1->Intermediate Step2 Step 2: Cycloaddition (CuAAC Reaction) Intermediate->Step2 Product Bis-1,2,3-triazole Ligand Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System Diazide Methyl 3,5-bis(azidomethyl)benzoate Reaction CuAAC Reaction (t-BuOH/H₂O) Diazide->Reaction Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Reaction CuSO4 CuSO₄·5H₂O NaAsc Sodium Ascorbate CuSO4->NaAsc Reduction CuI Cu(I) Species (In situ generated) CuI->Reaction Catalyst Product Bis-1,2,3-triazole Ligand Reaction->Product

Sources

Application Note & Protocol: Experimental Procedure for Preparing Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of catalysis, the ligand is not merely a spectator. It is an integral component of the catalyst, capable of modulating its electronic and steric properties to achieve desired reactivity, selectivity, and stability. The careful and precise preparation of these ligands is, therefore, a critical prerequisite for the development of efficient catalytic systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental procedures for preparing ligands, from initial synthesis to rigorous characterization, ensuring the integrity and reproducibility of their catalytic studies.

The narrative that follows is structured to provide not just a list of procedures, but a logical workflow that emphasizes the causality behind experimental choices. We will delve into the synthesis of a common class of ligands, phosphines, explore the necessary techniques for handling air-sensitive compounds, and detail the analytical methods required to confirm the identity and purity of the final product.

Section 1: Ligand Synthesis - The Case of Phosphine Ligands

Phosphine ligands are ubiquitous in transition metal catalysis, particularly in cross-coupling reactions that are fundamental to modern synthetic chemistry. Their electronic and steric properties can be finely tuned by varying the substituents on the phosphorus atom, thereby influencing the catalytic cycle. The synthesis of phosphines often involves the formation of a carbon-phosphorus (C–P) bond, which can be achieved through several methods, including the reaction of organometallic reagents with halophosphines or metal phosphides with alkyl halides.[1][2]

A significant challenge in working with many phosphine ligands is their sensitivity to air, as they are readily oxidized to the corresponding phosphine oxide.[1][2] To circumvent this, synthetic strategies may involve the use of air-stable precursors, such as phosphine-borane complexes, which can be deprotected in a subsequent step.[1]

Workflow for Phosphine Ligand Synthesis

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Characterization Stage Reagent_Preparation Reagent & Glassware Preparation Reaction_Setup Reaction Setup under Inert Atmosphere Reagent_Preparation->Reaction_Setup Reaction_Execution Reaction Execution & Monitoring Reaction_Setup->Reaction_Execution Workup Aqueous Workup & Extraction Reaction_Execution->Workup Crude_Purification Crude Product Purification (e.g., Column Chromatography) Workup->Crude_Purification Characterization Spectroscopic & Crystallographic Characterization Crude_Purification->Characterization

Caption: General workflow for ligand synthesis, purification, and characterization.

Experimental Protocol: Synthesis of a Triarylphosphine Ligand

This protocol outlines a general procedure for the synthesis of a triarylphosphine ligand via a Grignard reaction, a common method for forming C-P bonds.

Materials:

  • Aryl bromide (e.g., bromobenzene)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous, degassed solvents

  • Schlenk flasks and other appropriate glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line, add magnesium turnings to a dry Schlenk flask.[3][4]

    • Add a solution of the aryl bromide in anhydrous ether or THF dropwise to the magnesium turnings.

    • Initiate the reaction, if necessary, by gentle heating or the addition of a small crystal of iodine.

    • Once the reaction is initiated, continue the addition of the aryl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Phosphorus Trichloride:

    • In a separate Schlenk flask, prepare a solution of phosphorus trichloride in anhydrous ether or THF, and cool it in an ice bath.

    • Slowly add the prepared Grignard reagent to the PCl₃ solution via cannula transfer while maintaining the temperature at 0 °C.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Workup and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with ether or THF.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Section 2: Handling Air-Sensitive Ligands

Many ligands, particularly phosphines and certain organometallic compounds, are sensitive to air and moisture.[6][7] Proper handling techniques are crucial to prevent their degradation and to ensure the reproducibility of catalytic experiments. The two primary methods for handling air-sensitive compounds are the use of a glovebox and a Schlenk line.[7][8]

Comparison of Glovebox and Schlenk Line Techniques
FeatureGloveboxSchlenk Line
Atmosphere Control Continuously maintained inert atmosphere (N₂ or Ar) with very low O₂ and H₂O levels (<1 ppm).[7][9]Creates an inert atmosphere within individual flasks through evacuation and backfilling cycles.[3][4]
Manipulation Allows for direct handling of reagents and equipment using integrated gloves.[7][10]Involves indirect manipulation through septa using syringes and cannulas.[4][11]
Scale Ideal for small to medium-scale reactions and for weighing and storing air-sensitive solids.[7][12]Suitable for a wide range of reaction scales.[7]
Cost & Maintenance Higher initial cost and requires regular maintenance of the catalyst and atmosphere.[7][13]Lower initial cost and less intensive maintenance.
Protocol: Setting up a Reaction using a Schlenk Line

A Schlenk line is a dual-manifold apparatus that allows for the manipulation of compounds under vacuum or an inert gas.[4]

Procedure:

  • Glassware Preparation:

    • Assemble the reaction glassware (e.g., a Schlenk flask with a condenser and addition funnel).

    • Ensure all joints are properly greased and sealed.

    • Connect the apparatus to the Schlenk line.

  • Evacuate-Refill Cycles:

    • Evacuate the glassware using the vacuum manifold to remove air.

    • While evacuating, gently heat the glassware with a heat gun to remove adsorbed moisture.[14]

    • Slowly backfill the apparatus with an inert gas (nitrogen or argon) from the gas manifold.[15]

    • Repeat this evacuate-refill cycle at least three times to ensure an inert atmosphere.[11][15]

  • Reagent Addition:

    • Solids: Air-stable solids can be added before the evacuate-refill cycles. Air-sensitive solids should be added under a positive flow of inert gas or in a glovebox.[11]

    • Liquids: Air-sensitive liquids or solutions are typically added via a syringe through a rubber septum or via cannula transfer.[4][14]

G cluster_0 Schlenk Line Setup Assemble Assemble Glassware Connect Connect to Schlenk Line Assemble->Connect Evacuate Evacuate Connect->Evacuate Heat Heat with Heat Gun Evacuate->Heat Backfill Backfill with Inert Gas Heat->Backfill Repeat Repeat Cycle (3x) Backfill->Repeat Repeat->Evacuate

Caption: Workflow for preparing a reaction vessel using a Schlenk line.

Section 3: Ligand Purification

Purification is a critical step to remove any unreacted starting materials, byproducts, or impurities that could interfere with the catalytic process. The choice of purification method depends on the physical and chemical properties of the ligand.

Common Purification Techniques
  • Recrystallization: This technique is used for solid ligands and relies on the difference in solubility of the ligand and impurities in a particular solvent at different temperatures.

  • Column Chromatography: This is a versatile technique for purifying both solid and liquid ligands. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system) is crucial for achieving good separation.[5]

  • Distillation: This method is suitable for purifying volatile liquid ligands.

  • Sublimation: This technique can be used for solid ligands that have a sufficiently high vapor pressure to be vaporized and then condensed back into a solid form, leaving non-volatile impurities behind.

Section 4: Ligand Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the prepared ligand. A combination of spectroscopic and analytical techniques is typically employed.[16][17]

Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for characterizing ligands.[18][19]

    • ¹H NMR: Provides information about the number and types of protons in the molecule.[16]

    • ¹³C NMR: Provides information about the carbon skeleton.

    • ³¹P NMR: Is particularly useful for characterizing phosphine ligands.

    • NMR can also be used to study ligand binding to proteins and other macromolecules.[20][21]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the ligand and can be used to determine its elemental composition.[22][23] High-resolution mass spectrometry (HRMS) is often used to confirm the molecular formula. Native MS can be used to study non-covalent protein-ligand complexes.[24]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand.

  • X-ray Crystallography: For crystalline ligands, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure.[16][25] This technique is invaluable for understanding the steric properties of a ligand and how it might coordinate to a metal center.[26]

  • Elemental Analysis: This technique determines the percentage composition of elements (typically C, H, N) in a compound, which can be compared to the calculated values for the expected molecular formula.[27]

Data Interpretation and Validation

The data obtained from these characterization techniques must be carefully analyzed to confirm that the desired ligand has been synthesized with a high degree of purity. For example, in the ¹H NMR spectrum, the integration of the peaks should correspond to the number of protons in the proposed structure, and the coupling patterns should be consistent with the connectivity of the atoms. In mass spectrometry, the observed molecular ion peak should match the calculated molecular weight of the target compound.

Conclusion

The successful preparation of high-purity ligands is a foundational element of catalysis research. By following systematic and rigorous experimental procedures, from synthesis and purification to thorough characterization, researchers can ensure the quality and reliability of their catalytic systems. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists engaged in the design and development of novel catalysts for a wide range of applications, from pharmaceuticals to materials science.

References

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  • Balakrishna, M. S., & Ghosh, P. (2023, May 3). 12.1: Characterization of Organometallic Complexes. Chemistry LibreTexts.
  • Wang, S., et al. (2019). Advances in MS Based Strategies for Probing Ligand-Target Interactions: Focus on Soft Ionization Mass Spectrometric Techniques. Frontiers in Chemistry, 7, 72.
  • IMSERC. (n.d.). Ligand screening with NMR. Northwestern University.
  • BenchChem. (2025). Preparation of Chiral Ligands from (1R,2S)
  • Wikipedia. (n.d.). Schlenk line.
  • Meyer, B., & Peters, T. (2003). NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors.
  • Pacholarz, K. J., et al. (2012). Mass spectrometry based tools to investigate protein-ligand interactions for drug discovery. Chemical Society Reviews, 41(11), 4335-4355.
  • Jones, C., & Cid, J. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics, 42(3), 159-167.
  • Gauto, D. F., et al. (2019). Mass spectrometric analysis of protein–ligand interactions. Essays in Biochemistry, 63(3), 325-334.
  • Eisink, N. N. H. M., & Canrinus, T. R. (2022, October 14). Chemical/Laboratory Techniques: Schlenk line [Video]. YouTube.
  • Ali, S. (2021, May 21). How to Characterize Organometallic Compounds?
  • Bhunia, A., et al. (2016). NMR Methods to Characterize Protein-Ligand Interactions. Journal of the Indian Institute of Science, 96(3), 175-189.
  • Kumar, M., & Singh, H. B. (2023). Characterization Techniques of Organometallic Compounds. In Organometallic Compounds (pp. 245-266). Wiley-VCH.
  • Fairlamb, I. J. S. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
  • Wikipedia. (n.d.). Organometallic chemistry.
  • Kitova, E. N., et al. (2012). Mass Spectrometry of Protein-Ligand Complexes: Enhanced Gas Phase Stability of Ribonuclease-Nucleotide Complexes. Journal of the American Society for Mass Spectrometry, 23(3), 431-441.
  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions.
  • Meyer, B., & Peters, T. (2003). NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors.
  • BenchChem. (2025). Application Notes and Protocols for Reactions with Air-Sensitive Phosphines.
  • Afoucnac, D., et al. (2012). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 8, 182-211.
  • Advanced Photon Source. (n.d.). Air-Sensitive Catalyst Handling and Preparation.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Daley, C. (n.d.). Glovebox usage. University of San Diego.
  • TCI Chemicals. (n.d.).
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  • Organic Chemistry Portal. (n.d.).
  • Afoucnac, D., et al. (2012). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 8, 182-211.
  • Neilson, R. H. (n.d.).
  • BenchChem. (n.d.).
  • Teledyne ISCO. (n.d.). Purification of Organometallic Ligands with the CombiFlash EZ Prep.
  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Miljanić, O. S. (2009, April 20). Glovebox Use Guidelines. University of Houston.
  • Malvern Panalytical. (2024, April 10).
  • Malvern Panalytical. (2024, April 24).
  • RISE Catalysis Center. (2020, April 23).
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  • Etelux. (2024, July 20).
  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.
  • National Center for Biotechnology Information. (n.d.). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders.
  • Alayrac, C., et al. (2014). Synthesis, purification, and characterization of tetraphosphine ligands. Phosphorus-Carbon Heterocyclic Chemistry: The Rise of a New Domain, 1-34.
  • Goforth, S. K. (2018).

Sources

Application Notes and Protocols: Leveraging Methyl 3,5-bis(bromomethyl)benzoate for Advanced Metal-Organic Framework Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic application of Methyl 3,5-bis(bromomethyl)benzoate in the construction and functionalization of metal-organic frameworks (MOFs). While not a primary building block for de novo MOF synthesis, this molecule is an exceptionally potent agent for post-synthetic modification (PSM). Its bifunctional nature, featuring two highly reactive benzylic bromide groups, allows for the covalent introduction of new functionalities into pre-formed MOFs. This guide will detail the causality behind this approach, provide step-by-step protocols for the synthesis of a parent MOF and its subsequent modification, and discuss the characterization and potential applications of the resulting materials, particularly in catalysis and drug delivery.

Introduction: The Strategic Role of Post-Synthetic Modification (PSM)

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The ability to tune their structure and function has made them prime candidates for applications ranging from gas storage to drug delivery.[1] While direct synthesis with functionalized linkers is a common approach, many complex functionalities are not stable under the solvothermal conditions required for MOF crystallization.[2]

Post-synthetic modification (PSM) circumvents this limitation by introducing chemical functionality to a pre-synthesized MOF.[3][4] This powerful technique allows for the covalent modification of the organic linkers within the MOF's porous structure, enabling the incorporation of sensitive or highly reactive groups that would not survive direct synthesis.[5][6]

This compound is an ideal reagent for PSM. Its two bromomethyl groups are excellent electrophiles, highly susceptible to nucleophilic substitution by functional groups already present on the MOF's linkers, such as amines (–NH₂).[7] This reaction grafts the benzoate derivative onto the MOF's backbone, serving two primary purposes:

  • Direct Functionalization: The introduced aromatic core can alter the steric and electronic environment within the MOF pores.

  • A Reactive Handle: The grafted molecule can act as a platform for further, more complex modifications, creating hierarchical and multifunctional materials.

This guide will focus on the PSM of an amino-functionalized MOF, UiO-66-NH₂, as a representative and highly stable framework.[8][9]

Experimental Design & Rationale

The overall workflow involves two main stages: the synthesis of the parent amino-functionalized MOF (UiO-66-NH₂) and its subsequent post-synthetic modification with this compound.

PSM_Workflow cluster_0 PART 1: Parent MOF Synthesis cluster_1 PART 2: Post-Synthetic Modification (PSM) A Reactants (ZrCl₄ + H₂N-BDC) B Solvothermal Synthesis (Microwave-Assisted) A->B DMF, Acetic Acid 120°C, 1h C Purification & Activation B->C Washing with DMF Solvent Exchange D Characterized UiO-66-NH₂ C->D PXRD, FT-IR, TGA E UiO-66-NH₂ Suspension D->E Proceed to PSM F Addition of This compound E->F Anhydrous Solvent (e.g., CH₂Cl₂) G Nucleophilic Substitution Reaction F->G Heat (e.g., 75°C) Inert Atmosphere, 24h H Purification & Drying G->H Centrifugation, Washing I Functionalized MOF (UiO-66-NH-CH₂-Ph-(CO₂Me)(CH₂Br)) H->I Vacuum Drying

Figure 1: Experimental workflow for the synthesis of UiO-66-NH₂ and its subsequent post-synthetic modification.
Causality Behind Experimental Choices:
  • Choice of MOF (UiO-66-NH₂): The University of Oslo-66 (UiO-66) framework is renowned for its exceptional thermal and chemical stability, which is crucial for it to withstand the conditions of PSM without losing its crystalline structure.[8][9] The amino-functionalized version provides the necessary nucleophilic sites (the -NH₂ groups) for the reaction.

  • Reaction Conditions for PSM: The reaction is performed in an anhydrous solvent to prevent hydrolysis of the bromomethyl groups. A non-nucleophilic base may be added to scavenge the HBr byproduct of the reaction. Heating accelerates the rate of the Sₙ2 reaction.

  • Purification: Extensive washing after both synthesis and PSM is critical to remove unreacted starting materials and byproducts that may be trapped within the MOF's pores, ensuring accurate characterization and performance of the final material.

Detailed Experimental Protocols

Protocol 1: Synthesis of Parent Amino-Functionalized MOF (UiO-66-NH₂)[8]

This protocol is a well-established microwave-assisted method for the synthesis of UiO-66-NH₂.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (H₂N-BDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (glacial)

  • Methanol (MeOH)

Procedure:

  • In a microwave reactor vessel, combine 2-aminoterephthalic acid (0.135 g, 0.75 mmol) and ZrCl₄ (0.175 g, 0.75 mmol).

  • Add 20 mL of DMF and 2.4 mL of acetic acid to the vessel.

  • Seal the vessel and sonicate the mixture for approximately 15 minutes until a homogeneous suspension is formed.

  • Place the vessel in a microwave reactor and heat to 120°C for 1 hour.

  • After cooling to room temperature, a pale-yellow precipitate will have formed. Collect the solid product by centrifugation or filtration.

  • To purify the MOF, wash the solid with fresh DMF three times, followed by washing with methanol three times.

  • Dry the resulting UiO-66-NH₂ powder under vacuum at 150°C overnight to activate the framework.

Protocol 2: Post-Synthetic Modification with this compound

Disclaimer: This is a representative protocol adapted from established PSM procedures on amino-functionalized MOFs. Optimization may be required.[8][10]

Materials:

  • Activated UiO-66-NH₂ (from Protocol 1)

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

  • A non-nucleophilic base (e.g., Proton Sponge® or Diisopropylethylamine - DIPEA)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 100 mg of activated UiO-66-NH₂ in 50 mL of anhydrous CH₂Cl₂.

  • In a separate flask, dissolve a 5-fold molar excess of this compound (relative to the amino groups in the MOF) and a 5-fold molar excess of the non-nucleophilic base in 20 mL of anhydrous CH₂Cl₂.

  • Add the solution from step 2 to the stirring suspension of UiO-66-NH₂.

  • Heat the reaction mixture to reflux (e.g., ~75°C for MeCN) and stir for 24 hours.

  • After cooling to room temperature, collect the solid product by centrifugation.

  • Wash the product extensively with fresh CH₂Cl₂ (3 times), followed by methanol (3 times) to remove unreacted reagents and byproducts.

  • Dry the functionalized MOF under vacuum at a moderate temperature (e.g., 80°C) to avoid any potential degradation of the newly introduced functional group.

Sources

Application Note: A Practical Guide to the Synthesis of Functional Derivatives from Methyl 3,5-bis(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3,5-bis(bromomethyl)benzoate is a C2-symmetric aromatic building block of significant utility in synthetic organic chemistry, drug discovery, and materials science.[1][2][3] Its structure incorporates two highly reactive primary benzylic bromide moieties and a methyl ester, offering three distinct points for chemical modification. This trifunctional nature allows for the construction of complex molecular architectures, including macrocycles, functionalized ligands, and novel polymer scaffolds.[4][5] This document provides detailed, field-proven protocols for the synthesis of key derivative classes from this versatile precursor, including bis-ethers, bis-triazoles, and diamines. The underlying chemical principles, experimental considerations, and characterization data are discussed to equip researchers with a robust framework for their synthetic endeavors.

Introduction: The Synthetic Versatility of a Trifunctional Scaffold

The reactivity of this compound is dominated by the two bromomethyl groups. As primary benzylic halides, they are excellent electrophiles for SN2 (bimolecular nucleophilic substitution) reactions. This allows for the straightforward introduction of a wide array of nucleophiles—including those based on oxygen, nitrogen, and sulfur—to create a diverse library of symmetrically substituted derivatives.

The C2-symmetric nature of the scaffold is particularly advantageous for the synthesis of ligands for coordination chemistry and building blocks for self-assembling systems. Furthermore, the central methyl ester group can be hydrolyzed post-derivatization to a carboxylic acid, providing an additional handle for conjugation to other molecules, surfaces, or for altering solubility profiles.[6][7][8] This guide will detail the core synthetic transformations that leverage this reactivity.

Core Synthetic Protocols

Safety Note: this compound and other benzylic bromides are lachrymatory and skin irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis of Bis-Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis provides a classic and reliable method for forming ether linkages. In this protocol, two equivalents of an alcohol or phenol are deprotonated with a strong base to form a potent nucleophile (an alkoxide or phenoxide), which then displaces the bromide ions in a double SN2 reaction.

Reaction Principle: The reaction proceeds in two stages:

  • Deprotonation: A strong, non-nucleophilic base like sodium hydride (NaH) is used to quantitatively convert the alcohol/phenol into its corresponding sodium salt.

  • Alkylation: The resulting nucleophilic alkoxide/phenoxide attacks the electrophilic benzylic carbons of this compound, displacing the two bromide leaving groups to form the desired bis-ether.

Williamson_Ether_Synthesis cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: SN2 Alkylation ROH 2 R-OH (Alcohol/Phenol) Alkoxide 2 R-O⁻Na⁺ (Alkoxide/Phenoxide) ROH->Alkoxide Anhydrous DMF 0°C to RT Base NaH StartMat This compound Alkoxide->StartMat Nucleophilic Attack Product Bis-Ether Derivative StartMat->Product Anhydrous DMF 60-70°C, 12-24h

Caption: Workflow for Bis-Ether Synthesis.

Detailed Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the alcohol or phenol (2.2 mmol, 2.2 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 10-15 mL) to dissolve the nucleophile.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 mmol, 2.5 equivalents) portion-wise.

    • Causality Insight: Adding NaH at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the cation of the alkoxide, leaving the anionic nucleophile highly reactive.

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: In a separate flask, dissolve this compound (1.0 mmol, 1.0 equivalent) in a minimal amount of anhydrous DMF (3-5 mL). Add this solution dropwise to the alkoxide mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexanes:ethyl acetate).

  • Work-up: After completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Starting Material (R-OH)BaseSolventTemp (°C)Time (h)Typical Yield
PhenolNaHDMF651880-95%
Benzyl AlcoholNaHDMF602475-90%
EthanolNaHDMF602470-85%
4-MethoxyphenolK₂CO₃Acetonitrile801285-98%
Table 1: Representative Conditions for Bis-Ether Synthesis. Yields are estimates and will vary.
Synthesis of Bis-Triazole Derivatives

N-alkylation of nitrogen heterocycles is a powerful method for creating ligands and biologically active molecules. The synthesis of bis-triazole derivatives proceeds readily by reacting this compound with the sodium salt of 1,2,4-triazole, or directly with the triazole using a milder base like cesium carbonate.[5]

Detailed Protocol (Adapted from literature[5]):

  • Reaction Setup: To a round-bottom flask, add this compound (1.86 mmol, 1.0 equivalent), 1H-1,2,4-triazole (4.09 mmol, 2.2 equivalents), and cesium carbonate (Cs₂CO₃, 7.27 mmol, 3.9 equivalents).

    • Causality Insight: Cesium carbonate is a strong yet relatively mild base that is highly effective in polar aprotic solvents like acetonitrile for N-alkylation reactions. Its high solubility and the "cesium effect" can accelerate SN2 reactions.

  • Solvent and Reaction: Add anhydrous acetonitrile (45 mL) and reflux the mixture under an argon atmosphere for 3 hours.

  • Work-up: After cooling, filter the resulting solution to remove inorganic salts. Add water (30 mL) to the filtrate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent in vacuo. The resulting residue can be purified by flash chromatography on silica gel.

ProductYield (%)Melting Point (°C)Reference
Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate92%105-107[5]
Table 2: Reported Data for Bis-Triazole Synthesis.[5]
Synthesis of Diamine Derivatives via a Bis-Azide Intermediate

Direct alkylation with ammonia or amines can be difficult to control and can lead to over-alkylation. A more robust and reliable two-step sequence involves the formation of a bis-azide intermediate, followed by its reduction to the desired primary diamine. This method is highly efficient for accessing Methyl 3,5-bis(aminomethyl)benzoate, a valuable monomer and synthetic intermediate.[9][10]

Reaction Principle:

  • Azidation: Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions, cleanly displacing both bromides to form a stable bis-azide.[11]

  • Reduction: The azide groups are then reduced to primary amines. Common methods include the Staudinger reaction (using triphenylphosphine followed by hydrolysis) or catalytic hydrogenation (using H₂ gas and a palladium catalyst).[12]

Azide_Diamine_Synthesis StartMat This compound Azide Methyl 3,5-bis(azidomethyl)benzoate StartMat->Azide 1. NaN₃, DMF ~80-90% Yield Diamine Methyl 3,5-bis(aminomethyl)benzoate Azide->Diamine 2. H₂, Pd/C, MeOH OR PPh₃ then H₂O ~85-95% Yield

Caption: Two-step synthesis of diamine derivatives.

Detailed Protocol:

Part A: Synthesis of Methyl 3,5-bis(azidomethyl)benzoate

  • Reaction Setup: In a round-bottom flask, dissolve this compound (5.0 mmol, 1.0 equivalent) in DMF (25 mL).

  • Azide Addition: Add sodium azide (NaN₃, 11.0 mmol, 2.2 equivalents) to the solution. Caution: Sodium azide is highly toxic.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-water (100 mL). A white precipitate of the product should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is often pure enough for the next step without further purification.

Part B: Reduction to Methyl 3,5-bis(aminomethyl)benzoate

  • Reaction Setup: To a flask suitable for hydrogenation, add the bis-azide from Part A (4.5 mmol), and methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% by weight).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (typically via a balloon or at ~50 psi).

  • Reaction: Stir the mixture vigorously under the hydrogen atmosphere for 6-12 hours until TLC analysis indicates the disappearance of the starting material.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; keep the filter cake wet with solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the diamine, which can be purified further if necessary by recrystallization or chromatography.

Application in Macrocycle Synthesis

The bifunctional nature of this compound makes it an ideal electrophilic partner for constructing macrocycles.[4] By reacting it with a complementary bifunctional nucleophile (e.g., a diamine or dithiol) under high-dilution conditions, intramolecular cyclization is favored over intermolecular polymerization.

General Principle: The key to successful macrocyclization is to maintain an extremely low concentration of the reactive species. This is achieved by the slow, simultaneous addition of both the electrophile and nucleophile solutions into a large volume of solvent. This ensures that a molecule is more likely to react with its other end than with a different molecule.

Macrocycle_Synthesis cluster_0 High Dilution Setup Electrophile Syringe Pump 1: This compound in THF Reactor Large Volume of Refluxing THF Electrophile->Reactor Slow Addition (e.g., 8-12 hours) Nucleophile Syringe Pump 2: Bifunctional Nucleophile (e.g., Diamine) + Base in THF Nucleophile->Reactor Slow Addition (e.g., 8-12 hours) Product Macrocyclic Product Reactor->Product Intramolecular Cyclization

Caption: High-dilution setup for macrocyclization.

Further Transformations: Ester Hydrolysis

The methyl ester provides a latent carboxylic acid functionality. This group can be unmasked using standard saponification (base-promoted hydrolysis) conditions, adding another dimension of synthetic utility.[6][8]

Protocol: Base-Promoted Hydrolysis

  • Setup: Dissolve the methyl ester derivative (e.g., the bis-ether or diamine, 1.0 mmol) in a mixture of methanol (10 mL) and water (5 mL).

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.5 mmol) and heat the mixture to reflux for 2-4 hours.[8]

  • Acidification: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1 M HCl.

  • Isolation: The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry. If it does not precipitate, it can be extracted with an organic solvent like ethyl acetate.

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. The protocols detailed herein demonstrate straightforward and high-yielding methods for converting it into a variety of functional derivatives, including ethers, triazoles, and diamines. Its capacity for use in high-dilution macrocyclization reactions and the potential for subsequent ester hydrolysis further underscore its value as a scaffold for creating complex molecules with applications ranging from medicinal chemistry to advanced materials.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Macrocycles with (4-(Bromomethyl)phenyl)methanamine. BenchChem.
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  • Gao, Y., et al. (n.d.). Simple and Efficient Synthesis of Diamino Derivatives of bis-1,2,4-oxadiazole via Tandem Staudinger/aza-Wittig Reaction. National Institutes of Health.
  • ResearchGate. (n.d.). A Convenient Synthesis and Spectral Studies of Diamines Derivatives. ResearchGate.
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  • ResearchGate. (2024). Crystal and molecular structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate). ResearchGate.
  • ResearchGate. (2019). Synthesis of Diverse 3-Azido-5-(azidomethyl)benzene Derivatives via Formal C–H Azidation and Functional Group-Selective Transformations. ResearchGate.
  • Google Patents. (2004). Method for producing 3-bromomethylbenzoic acids. Google Patents.
  • PubMed. (2012). Synthesis of N,N'-bis(5-arylidene-4-oxo-3,5-dihydro-4H-imidazol-2-yl)diamines bearing various linkers and biological evaluation as potential inhibitors of kinases. National Center for Biotechnology Information.
  • ChemSpider. (n.d.). Methyl ester hydrolysis. Royal Society of Chemistry.
  • Clearsynth. (n.d.). This compound. Clearsynth.

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Application Notes & Protocols: The Strategic Use of Methyl 3,5-bis(bromomethyl)benzoate in the Synthesis of Pre-Organized Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract and Strategic Overview

Methyl 3,5-bis(bromomethyl)benzoate (CAS No. 29333-41-3) is a pivotal bifunctional building block in modern medicinal chemistry and drug development.[1][2] Its utility is anchored in its rigid 1,3,5-trisubstituted benzene core, which presents two highly reactive benzylic bromide moieties for covalent linkage, and a methyl ester for further functionalization or modification of physicochemical properties. This unique C2-symmetric architecture allows for the precise, spatially-defined introduction of pharmacophoric elements, making it an exemplary reagent for the construction of macrocycles, constrained peptides, and complex molecular scaffolds designed to interact with specific biological targets.[3][4]

These application notes provide an in-depth guide for researchers, covering the fundamental reactivity, strategic applications, and detailed experimental protocols for leveraging this reagent in the synthesis of novel pharmaceutical frameworks. The focus is not merely on procedural steps but on the underlying chemical principles that ensure reproducible and high-yielding outcomes.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueReference(s)
CAS Number 29333-41-3[1][2][5]
Molecular Formula C₁₀H₁₀Br₂O₂[1][2][5]
Molecular Weight 321.99 g/mol [1][2][5]
Appearance Solid / White to yellow powder[3][6]
Melting Point 95-97 °C[3]
IUPAC Name This compound[1][2][6]
Storage 2-8°C, under inert atmosphere[5][6][7]

Core Reactivity and Mechanistic Rationale

The synthetic power of this compound stems from the high electrophilicity of its two benzylic bromide groups.

Mechanism of Action: The primary reaction pathway is a bimolecular nucleophilic substitution (SN2). The benzylic position stabilizes the transition state of the reaction, making the carbon atom highly susceptible to attack by a wide range of nucleophiles (e.g., amines, phenols, thiols, azides, and carbanions).

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃, DBU) is often required to deprotonate the incoming nucleophile. Cesium carbonate (Cs₂CO₃) is particularly effective due to the "cesium effect," where the large, soft cation coordinates loosely with both the nucleophile and the leaving bromide, promoting a high-yielding and rapid reaction.[3]

  • Solvent Selection: Aprotic polar solvents such as Acetonitrile (ACN) or Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base (e.g., Cs⁺) while poorly solvating the anionic nucleophile, thereby enhancing its nucleophilicity and reaction rate.

  • High-Dilution Conditions: When synthesizing macrocycles, intermolecular polymerization is a significant competing side reaction. To favor the desired intramolecular cyclization, reactions must be performed under high-dilution conditions.[8] This is achieved by the slow, simultaneous addition of the two coupling partners (e.g., the bis-bromide and a dinucleophile) to a large volume of solvent, keeping their instantaneous concentrations extremely low.[8]

Application Workflow: Constructing Symmetrical Scaffolds

The reagent is most powerfully applied as a rigid linker to couple two nucleophilic entities, thereby creating a larger, pre-organized molecular architecture. This strategy is foundational for building libraries of compounds for structure-activity relationship (SAR) studies.

G reagent This compound conditions Reaction Conditions (Base, Solvent, High Dilution) reagent->conditions dinucleophile Dinucleophilic Partner (e.g., bis-phenol, diamine, dithiol) dinucleophile->conditions product Target Scaffold (Macrocycle or Symmetrical Molecule) conditions->product analysis Purification & Characterization (Chromatography, NMR, MS) product->analysis

Caption: General workflow for scaffold synthesis.

Detailed Protocol: Synthesis of Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate

This protocol is adapted from established literature procedures and serves as an authoritative example of a typical SN2 coupling reaction.[3] This scaffold is a precursor for developing novel ligands for catalysis or metallodrugs.

5.1. Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
This compound29333-41-3321.99600 mg1.861.0 eq
1H-1,2,4-Triazole288-88-069.06283 mg4.092.2 eq
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.37 g7.273.9 eq
Acetonitrile (ACN), dry75-05-8-45 mL--
Ethyl Acetate (EtOAc)141-78-6-~120 mL--
Deionized Water7732-18-5-~30 mL--

5.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification prep 1. Combine Reagents - Add all solids to flask - Add dry Acetonitrile (45 mL) - Establish Argon atmosphere react 2. Reflux - Heat mixture to reflux (~82°C) - Stir vigorously for 3 hours prep->react monitor 3. Monitor Progress - Use TLC (e.g., 7:3 Hexane/EtOAc) - Spot for consumption of starting material react->monitor cool 4. Cool & Filter - Cool to room temperature - Filter off Cs₂CO₃ salts monitor->cool extract 5. Liquid-Liquid Extraction - Add Water (30 mL) to filtrate - Extract with EtOAc (3 x 40 mL) cool->extract dry 6. Dry & Concentrate - Dry combined organic layers (Na₂SO₄) - Remove solvent in vacuo extract->dry purify 7. Column Chromatography - Purify residue on silica gel - Elute with Hexane/EtOAc dry->purify

Caption: Step-by-step experimental workflow diagram.

5.3. Step-by-Step Procedure

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (600 mg, 1.86 mmol), 1H-1,2,4-triazole (283 mg, 4.09 mmol), and Cesium Carbonate (2.37 g, 7.27 mmol).[3]

  • Solvent Addition: Add 45 mL of dry acetonitrile to the flask.

  • Inert Atmosphere: Purge the flask with Argon or Nitrogen and maintain a positive pressure throughout the reaction.

  • Reaction: Heat the suspension to reflux (approximately 82°C) with vigorous stirring. The reaction is typically complete within 3 hours.[3]

  • Monitoring (Trustworthiness Check): Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of Hexane/Ethyl Acetate. The disappearance of the starting bis-bromide spot indicates completion.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (Cs₂CO₃ and CsBr).

  • Work-up: Transfer the filtrate to a separatory funnel and add 30 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 40 mL).[3]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel to yield the final product as a yellowish powder.[3]

Safety and Handling Precautions

This compound and related reagents are hazardous. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is insufficient for prolonged contact with some organic solvents; use appropriate gloves), and safety glasses or goggles.[9][10]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Hazard Profile:

    • Causes severe skin burns and eye damage.[10]

    • Harmful if swallowed.[10][11]

    • May cause an allergic skin reaction.[10]

    • Acts as a lachrymator (substance that irritates the eyes and causes tears).[10]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Impure or wet solvent/reagents.- Ineffective base.- Extend reflux time and monitor by TLC.- Ensure use of anhydrous solvent and high-purity reagents.- Use a fresh, dry portion of Cs₂CO₃.
Low Yield - Competing intermolecular polymerization.- Loss of product during work-up.- For macrocyclization, switch to high-dilution conditions.- Be meticulous during the extraction and concentration steps. Ensure pH is controlled if necessary.
Complex Mixture of Products - Mono-alkylation and starting material remain.- Side reactions due to reactive impurities.- Ensure stoichiometry is correct (slight excess of the nucleophile).- Purify starting materials if their quality is suspect.

References

  • PubChem. This compound. Available from: [Link]

  • The Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Available from: [Link]

  • OUCI. Synthesis of Novel Benzo‐substituted Macrocyclic Ligands Containing Thienothiophene Subunits. Available from: [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • MySkinRecipes. This compound. Available from: [Link]

  • ResearchGate. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Available from: [Link]

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The Strategic Incorporation of 3,5-Disubstituted Benzyl Motifs Utilizing Methyl 3,5-bis(bromomethyl)benzoate: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the precise installation of rigid structural motifs is paramount for sculpting molecular architectures with desired functions. The substituted benzyl group, in particular, is a ubiquitous pharmacophore and a versatile building block.[1] This guide provides an in-depth exploration of Methyl 3,5-bis(bromomethyl)benzoate, a highly versatile bifunctional reagent, for the strategic incorporation of the 3,5-disubstituted benzyl motif. We will delve into its synthesis, reactivity, and provide detailed, field-proven protocols for its application in the alkylation of a range of nucleophiles, offering researchers a robust toolkit for their synthetic endeavors.

Introduction: The Significance of the 3,5-Disubstituted Benzyl Scaffold

The benzene ring is a foundational element in medicinal chemistry, serving as a scaffold to orient pharmacophoric elements in three-dimensional space.[2] The substitution pattern on this ring profoundly influences a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity. The 1,3,5-substitution pattern, in particular, offers a unique geometric arrangement, allowing for the creation of C2-symmetric molecules and providing vectors for molecular growth in divergent directions. This compound serves as an exceptional starting material for accessing this scaffold, featuring two reactive benzylic bromide handles and a methyl ester for further functionalization.

This guide will equip researchers with the necessary knowledge to effectively utilize this powerful building block.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValueReference
CAS Number 29333-41-3[3][4][5][6]
Molecular Formula C₁₀H₁₀Br₂O₂[3][4]
Molecular Weight 321.99 g/mol [3][4]
Appearance Yellowish powder[7]
Melting Point 95-97 °C[7]
Storage 2-8°C, under inert atmosphere[6]

Safety Precautions: this compound is a corrosive and lachrymatory substance. It is harmful if swallowed and causes severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Synthesis of this compound

The preparation of this compound is typically achieved through the radical bromination of the corresponding dimethyl precursor, Methyl 3,5-dimethylbenzoate. The following protocol is a representative procedure.

Protocol 1: Radical Bromination of Methyl 3,5-dimethylbenzoate

This protocol employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Materials:

  • Methyl 3,5-dimethylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3,5-dimethylbenzoate (1.0 eq) in CCl₄.

  • Add N-Bromosuccinimide (2.2 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a yellowish solid.[7]

Applications in Nucleophilic Substitution Reactions

The two benzylic bromide moieties of this compound are highly susceptible to nucleophilic attack, proceeding through an Sₙ2 mechanism. This allows for the facile introduction of a wide array of functional groups.

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products Reagent This compound Product 3,5-bis(Nu-methyl)benzoate Derivative Reagent->Product 2 eq. Nu-H Nucleophile Nucleophile (Nu-H) (O, N, S, C-based) Nucleophile->Product Base Base Byproduct H-Base⁺ + 2Br⁻ Base->Byproduct

Figure 1: General workflow for nucleophilic substitution.

Reactions with N-Nucleophiles: Synthesis of Bis(azolylmethyl)benzoates

A prime application is the reaction with nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. The following protocol details the synthesis of a bis(triazolylmethyl)benzoate derivative.[7]

Materials:

  • This compound

  • 1H-1,2,4-Triazole

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium carbonate (Na₂CO₃)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add 1H-1,2,4-triazole (2.2 eq) and cesium carbonate (4.0 eq).

  • Reflux the mixture under an inert atmosphere (e.g., Argon) for 3 hours.[7]

  • After cooling to room temperature, filter the reaction mixture and add water to the filtrate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous Na₂CO₃, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography (eluent: hexane/EtOAc gradient) to yield the desired product as a yellowish powder.[7]

ReactantMolar Eq.SolventBaseTime (h)Yield (%)Reference
1H-1,2,4-Triazole2.2MeCNCs₂CO₃392[7]
Pyrazole2.2MeCNCs₂CO₃299[7]
Reactions with O-Nucleophiles: Williamson Ether Synthesis

The Williamson ether synthesis provides a classic and reliable method for the formation of ether linkages. This can be adapted for the reaction of phenols and alcohols with this compound.

Materials:

  • This compound

  • Phenol or alcohol (e.g., phenol, p-methoxyphenol)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the phenol or alcohol (2.2 eq) in anhydrous DMF.

  • Cool the solution to 0°C and add sodium hydride (2.2 eq) portion-wise. Stir until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Williamson_Ether_Synthesis Phenol 2 R-OH (Phenol/Alcohol) Alkoxide 2 R-O⁻Na⁺ (Alkoxide/Phenoxide) Phenol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Product Bis-ether Product Alkoxide->Product SN2 Attack Reagent This compound Reagent->Product Byproduct 2 NaBr Product->Byproduct Macrocyclization Reagent This compound HighDilution High Dilution Conditions Reagent->HighDilution Linker Dinucleophilic Linker (e.g., diamine, dithiol) Linker->HighDilution Macrocycle Macrocyclic Product HighDilution->Macrocycle Intramolecular Cyclization

Sources

Troubleshooting & Optimization

How to remove succinimide byproduct from bromination reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing the succinimide byproduct from bromination reactions, particularly those employing N-Bromosuccinimide (NBS). As Senior Application Scientists, we understand that efficient purification is critical to the integrity of your synthetic workflow. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions for your specific compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the workup and purification of your bromination reaction.

Issue 1: Succinimide remains in my organic layer after a standard aqueous wash.

Root Cause Analysis: This is a common issue, especially when using organic solvents like dichloromethane (DCM) or chloroform, where succinimide has some residual solubility[1]. A single water wash may be insufficient for complete removal.

Expert Recommendations:

  • Increase Wash Volume & Repetitions: Instead of one wash, perform at least 2-3 washes using a volume of aqueous solution equal to that of your organic layer for each wash[2].

  • Utilize a Basic Wash: Convert succinimide to its highly water-soluble sodium salt. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH)[2][3]. The basic conditions deprotonate the succinimide (pKa ≈ 9.5), drastically increasing its partitioning into the aqueous phase[4][5].

    • Causality: The N-H bond in succinimide is weakly acidic. A base removes this proton, forming the succinimidate anion, which is ionic and thus has much higher solubility in water than in non-polar organic solvents.

    • Self-Validation: Before and after the basic wash, spot your organic layer on a TLC plate against a succinimide standard to visually confirm its removal.

  • Final Brine Wash: Always complete your extraction sequence with a wash using saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer and break up any emulsions that may have formed[2].

Protocol 1: Enhanced Aqueous Workup for Succinimide Removal

  • Quench (if necessary): If you suspect excess NBS remains, cool the reaction mixture and add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic yellow/orange color of bromine dissipates[2][3].

  • Dilute: Dilute the reaction mixture with the primary organic solvent used for the reaction (e.g., ethyl acetate, DCM).

  • Transfer: Move the mixture to a separatory funnel.

  • Base Wash: Add an equal volume of saturated aqueous NaHCO₃, shake gently, and separate the layers. Retain the organic layer[2].

  • Water Wash: Wash the organic layer with an equal volume of deionized water. Separate the layers.

  • Brine Wash: Wash the organic layer with an equal volume of brine[2].

  • Dry & Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude product[2].

Issue 2: My product is sensitive to basic conditions (e.g., contains a labile ester).

Root Cause Analysis: Using a basic wash (NaOH, NaHCO₃) can cause unintended hydrolysis or degradation of sensitive functional groups in your target molecule.

Expert Recommendations:

  • Repeated Water/Brine Washes: In the absence of base, rely on multiple, rigorous washes with deionized water and/or brine. While less efficient than a basic wash, this can gradually remove the succinimide without compromising your product's integrity[4].

  • Filtration/Precipitation: This is a powerful, non-aqueous method. Succinimide is notably insoluble in non-polar solvents like diethyl ether, hexane, and carbon tetrachloride[6][7][8]. If your product is soluble in such a solvent, you can often precipitate the succinimide and remove it by simple filtration. This is particularly effective for reactions run in solvents like CCl₄ or chloroform[3][4][9].

    • Causality: The significant difference in polarity between a non-polar desired product and the polar succinimide allows for selective precipitation of the latter when the reaction mixture is diluted with or performed in a non-polar solvent.

    • Self-Validation: After filtration, concentrate a small aliquot of the filtrate and analyze by ¹H NMR. The characteristic singlet for the succinimide protons around δ 2.5-2.7 ppm should be absent or significantly diminished[3].

Protocol 2: Succinimide Removal by Filtration

  • Solvent Choice: Ensure the reaction is performed in or can be transferred to a non-polar solvent in which your product is soluble but succinimide is not (e.g., CCl₄, hexane, diethyl ether).

  • Cooling: After the reaction is complete, cool the mixture in an ice bath for at least 30 minutes. This will further decrease the solubility of succinimide and maximize precipitation[2].

  • Filtration: Filter the cold mixture through a Büchner funnel under vacuum.

  • Rinsing: Wash the collected succinimide solid with a small amount of the cold non-polar solvent to recover any trapped product.

  • Combine & Concentrate: Combine the filtrate and the rinse, and concentrate under reduced pressure to obtain your product[2].

Issue 3: Succinimide is co-eluting with my product during column chromatography.

Root Cause Analysis: Succinimide is a polar compound and can travel up a silica gel column, especially in more polar eluent systems (e.g., high percentages of ethyl acetate or methanol)[8][10].

Expert Recommendations:

  • Pre-Column Workup: Never rely on chromatography as the sole method for removing bulk impurities. A thorough aqueous workup (see Issue 1) or filtration (see Issue 2) is essential to remove the majority of the succinimide before loading the material onto a column[11].

  • Silica Plug Filtration: For a rapid clean-up, you can filter the reaction mixture through a short plug of silica gel, eluting with a relatively non-polar solvent system (e.g., 1:1 dichloromethane-hexane) that moves your product but retains the more polar succinimide[12].

  • Adjust Eluent Polarity: If co-elution is still an issue, try a less polar solvent system for your column. Run gradient elution, starting with a very non-polar mobile phase and gradually increasing the polarity. This can often improve the separation between your product and residual succinimide.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities after a bromination reaction with NBS? The main impurities are typically unreacted NBS and its byproduct, succinimide[2][4]. The presence of these impurities can compromise product purity, interfere with analytical characterization (NMR, MS), and negatively impact downstream reactions[2].

Q2: Why is succinimide often difficult to remove? Succinimide's purification challenge stems from its intermediate polarity. It is soluble in water and polar organic solvents like ethanol but insoluble in non-polar solvents like ether and chloroform[6][7]. This "in-between" nature can lead to it partially partitioning into the organic layer during extraction or co-eluting on a column[1][10].

Q3: Which removal method is the best starting point? For most water-insoluble organic products, an enhanced aqueous workup using a basic wash (Protocol 1) is the most common and effective first step[2][3]. It is simple, fast, and removes the bulk of the succinimide.

Q4: Can I use recrystallization to remove succinimide? Yes, recrystallization can be a very effective final purification step for solid products[3]. The key is to find a solvent system where your product's solubility is high at elevated temperatures but low at cooler temperatures, while succinimide remains soluble[3]. However, be aware that succinimide can sometimes co-crystallize with the desired product, making this method challenging in some cases[2]. An ethanol/water or ethyl acetate/hexane mixture can be a good starting point for developing a recrystallization method[3][13].

Data & Method Comparison

To assist in selecting the optimal strategy, the table below compares the primary methods for succinimide removal.

MethodPrinciple of SeparationBest For...AdvantagesDisadvantages
Aqueous Wash High water solubility of succinimide/succinimidate salt[5][6].Water-insoluble, base-stable products.Fast, simple, inexpensive, removes large quantities.Can form emulsions; may be incomplete; not suitable for water-soluble or base-sensitive products[2][3][11].
Filtration Low solubility of succinimide in non-polar solvents[7][8].Products soluble in non-polar solvents (e.g., hexane, CCl₄).Very fast, avoids aqueous conditions, highly efficient.Only works if a suitable solvent system exists where product is soluble and succinimide is not[3][11].
Recrystallization Differential solubility of product vs. succinimide in a solvent at different temperatures.Solid products that can be crystallized.Can yield highly pure material and remove various impurities.Requires finding a suitable solvent; risk of co-crystallization; product loss in mother liquor[2][3][11].
Column Chromatography Differential adsorption onto a stationary phase (e.g., silica gel).Final polishing step after bulk removal; separating complex mixtures.Can achieve very high purity; separates a wide range of compounds.Time-consuming, uses large solvent volumes, risk of co-elution with polar products[2][8][12].
Decision Workflow for Succinimide Removal

This diagram outlines a logical workflow to help you choose the most appropriate purification strategy based on your product's properties.

G start Reaction Mixture (Product + Succinimide) product_sol Is product soluble in a water-immiscible organic solvent? start->product_sol base_stable Is product stable to mild base (e.g., NaHCO3)? product_sol->base_stable Yes nonpolar_sol Is product soluble in a non-polar solvent where succinimide is insoluble (e.g., Hexane, Et2O)? product_sol->nonpolar_sol No aqueous_wash Perform Enhanced Aqueous Wash (Protocol 1) base_stable->aqueous_wash Yes water_only_wash Perform multiple washes with water and brine base_stable->water_only_wash No filtration Precipitate and Filter Succinimide (Protocol 2) nonpolar_sol->filtration Yes chromatography Consider Column Chromatography or Recrystallization nonpolar_sol->chromatography No final_purify Column Chromatography or Recrystallization for final polishing aqueous_wash->final_purify water_only_wash->final_purify filtration->final_purify

Caption: Decision tree for selecting a succinimide purification strategy.

References
  • Succinimide - Physico-chemical Properties. (2025). ChemBK. Retrieved January 6, 2026, from [Link]

  • N-bromosuccinimide removal at workup. (2013). Sciencemadness.org. Retrieved January 6, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

  • NBS Radical Bromination - anyone have experience running? (2015). Reddit. Retrieved January 6, 2026, from [Link]

  • Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Succinimide. (n.d.). DrugFuture. Retrieved January 6, 2026, from [Link]

  • How to separate succinimide from a bromination product when using NBS? (2018). ResearchGate. Retrieved January 6, 2026, from [Link]

  • How to do workup after doing bromination with NBS? (2017). ResearchGate. Retrieved January 6, 2026, from [Link]

  • How to purify/recrystallize N-chlorosuccinimide? (2014). ResearchGate. Retrieved January 6, 2026, from [Link]

  • succinimide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

  • recrystallization & purification of N-bromosuccinimide. (2021). YouTube. Retrieved January 6, 2026, from [Link]

  • Separation of Succinimide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]

  • Please help with a vexing isolation. (2025). Reddit. Retrieved January 6, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

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Optimizing NBS bromination reaction conditions for better yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Bromosuccinimide (NBS) bromination. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on optimizing this crucial reaction. This center moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot issues and improve yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Wohl-Ziegler reaction, providing the core knowledge needed to design a successful experiment.

Q1: What is N-Bromosuccinimide (NBS), and why is it preferred over molecular bromine (Br₂) for allylic and benzylic bromination?

N-Bromosuccinimide (NBS) is a versatile reagent for radical substitution, electrophilic addition, and electrophilic substitution reactions.[1] For allylic and benzylic brominations, its primary advantage over liquid bromine (Br₂) lies in selectivity and safety .[2]

  • Safety and Handling : Liquid bromine is volatile, corrosive, and toxic, making it difficult to handle.[3] NBS is a crystalline solid, which is significantly easier and safer to manage in a lab setting.[3][4]

  • Controlled Bromine Source : The key to the selectivity of NBS is its role in maintaining a very low, constant concentration of molecular bromine (Br₂) in the reaction medium.[2][5] The reaction generates trace amounts of HBr, which immediately reacts with NBS to produce a fresh, low-level supply of Br₂.[6]

  • Minimizing Side Reactions : High concentrations of Br₂ (as would be present if added directly) tend to react with double bonds via electrophilic addition, creating unwanted dibrominated byproducts.[3][7] By keeping the Br₂ concentration minimal, NBS ensures that the radical substitution pathway at the allylic or benzylic position is the dominant reaction, leading to higher yields of the desired product.[2][8]

Q2: What is the detailed mechanism of a radical NBS bromination?

The Wohl-Ziegler reaction proceeds via a free radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.[9] The central principle is the formation of a resonance-stabilized allylic or benzylic radical.[2]

Diagram: Radical Chain Mechanism of NBS Bromination

NBS_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_nbs_role NBS Role (Maintaining low [Br₂]) cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat or Light (hν) R• R• Br• Br• R•->Br• + Br₂ Br•->Br• Allylic Radical Allylic Radical (R•) (Resonance Stabilized) Br•->Allylic Radical + R-H - HBr Br₂ Br₂ 2 Br• 2 Br• Br₂->2 Br• Light (hν) Br₂->Allylic Radical Br₂ supply Allylic H Allylic Substrate (R-H) Allylic Bromide Product (R-Br) Allylic Radical->Allylic Bromide + Br₂ - Br• NBS NBS Allylic Bromide->NBS HBr byproduct NBS->Br₂ + HBr - Succinimide Br•_t Br• Br₂_t Br₂_t Br•_t->Br₂_t + Br• R•_t R• R-Br_t R-Br_t R•_t->R-Br_t + Br• R-R_t R-R_t R•_t->R-R_t + R•

Caption: The radical chain mechanism of NBS bromination.

Q3: How critical is the choice of solvent?

Solvent choice is paramount as it influences reaction rate, selectivity, and even the reaction pathway.

  • For Radical Bromination : The ideal solvent must be inert to radical conditions. Carbon tetrachloride (CCl₄) is the traditional choice due to its inertness and ability to facilitate the reaction, often causing the succinimide byproduct to float, indicating reaction completion.[10] However, due to its toxicity and environmental impact, it has been largely replaced.[10]

  • Modern Alternatives : Acetonitrile, dichloromethane (CH₂Cl₂), and trifluorotoluene are effective substitutes.[6][10] Acetonitrile is particularly favored for its high solubility and stability with NBS.

  • Polarity and Selectivity : In reactions with aromatic substrates, solvent polarity can dictate regioselectivity. Polar solvents can favor para-bromination, while nonpolar solvents may yield more ortho product.[4][11]

  • Incompatible Solvents : Amides (like DMF), THF, and toluene have shown hazardous incompatibilities with NBS, leading to autocatalytic decomposition and should be used with caution, especially at scale.

Q4: Which radical initiator should I use and in what quantity?

Initiation is required to generate the initial population of bromine radicals.

  • Common Initiators : Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are the most common chemical initiators.[8][12]

  • Photo-initiation : Irradiation with a UV lamp (hν) is also a highly effective method for initiation.[6]

  • Quantity : The initiator is used in catalytic amounts, typically 1–5 mol%. The exact amount depends on the reactivity of the substrate and the reaction scale. The goal is to generate a steady, slow stream of radicals to sustain the chain reaction without creating so many that termination reactions dominate.

Q5: Does the quality of NBS matter, and should I recrystallize it?

Yes, the quality of NBS is a critical parameter.

  • Purity : Pure NBS is a white solid. Over time, it can decompose, releasing bromine and acquiring a yellow or brown tint.[1][13] For many reactions, especially those sensitive to stoichiometry or side reactions (like bromohydrin formation), using impure NBS can lead to unreliable results.[14]

  • Recrystallization : It is often recommended to recrystallize yellowish NBS before use. A standard procedure involves dissolving it in hot water and allowing it to cool slowly, which yields pure white crystals.[14][15][16]

  • An Exception : Interestingly, for some Wohl-Ziegler reactions, crude NBS has been reported to give better yields.[14] This is likely due to the presence of trace Br₂ or HBr acting as initiators. However, for reproducibility, starting with purified NBS and a controlled amount of initiator is the scientifically rigorous approach.

Section 2: Troubleshooting Guide

Even with a well-designed protocol, problems can arise. This guide addresses common issues in a problem-cause-solution format.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Explanation & Verification Solution
Presence of Water Water can hydrolyze NBS or the desired alkyl halide product.[1][14] This is one of the most common reasons for failure.Ensure the reaction is run under anhydrous conditions. Use a flame-dried flask, anhydrous solvent, and an inert atmosphere (e.g., argon or nitrogen).[14]
Inactive Initiator The radical initiator (AIBN, BPO) may have degraded during storage.Use a fresh bottle of initiator or recrystallize it. When running the reaction, ensure the temperature is high enough for the initiator to undergo homolysis (typically reflux conditions).[12]
Poor Quality NBS Decomposed NBS may not be an effective bromine source.Recrystallize the NBS from water to obtain a pure white solid before use.[15]
Insufficient Initiation The reaction may not have started or been sustained due to a low concentration of radicals.Increase the molar percentage of the chemical initiator slightly, or use a UV lamp to provide photo-initiation.[14]
Incorrect Reaction Temperature The reaction is often run at reflux in CCl₄ or a similar solvent. If the temperature is too low, the initiator may not decompose efficiently, and the reaction rate will be slow.Ensure the reaction mixture is heated to the appropriate temperature for the chosen solvent and initiator. For CCl₄, this is typically reflux (~77°C).[12]
Problem 2: Formation of Multiple Products and Side Reactions
Potential Cause Explanation & Verification Solution
Alkene Addition (Dibromide) This occurs when the concentration of Br₂ becomes too high, favoring electrophilic addition over radical substitution.[3][7]The core principle of using NBS is to maintain a low Br₂ concentration. Ensure NBS is not added in large excess. Sometimes, adding the NBS portion-wise can help maintain this delicate balance.[6]
Formation of Isomeric Products For unsymmetrical alkenes, the intermediate allylic radical is often resonance-stabilized. Bromination can occur at any carbon atom that shares the radical character, leading to a mixture of constitutional isomers.[7][17]This is an inherent feature of the mechanism. To predict the outcome, draw all resonance structures of the allylic radical intermediate. The major product will derive from the most stable radical (e.g., tertiary > secondary).[17] If a single isomer is required, a different synthetic route may be necessary.
Unwanted Aromatic Bromination Under certain conditions, particularly with electron-rich aromatic rings, NBS can act as an electrophile, leading to aromatic substitution instead of benzylic bromination.[4]This is highly solvent-dependent. Radical bromination is favored in nonpolar solvents like CCl₄. Electrophilic aromatic substitution is more common in polar solvents like DMF or when using acid catalysis.[4][14][18]
Problem 3: Difficulty in Product Purification
Potential Cause Explanation & Verification Solution
Succinimide Byproduct Contamination Succinimide is the main byproduct of the reaction. It has moderate polarity and can sometimes co-elute with the desired product during column chromatography or co-crystallize.[19]Filtration : If using a nonpolar solvent like CCl₄ or CHCl₃, the succinimide is insoluble and can be removed by simple filtration after cooling the reaction mixture.[20] Aqueous Workup : For other solvents, perform an aqueous workup. Wash the organic layer with water or a dilute base (e.g., saturated NaHCO₃ solution) to dissolve the succinimide, which is weakly acidic.[19][20]
Removing Unreacted NBS Excess NBS can contaminate the product and interfere with subsequent steps.[19]Before the main workup, quench the reaction mixture by washing with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[19][21] This will destroy any remaining NBS.
Emulsion During Workup Vigorous shaking during aqueous extraction, especially with chlorinated solvents, can lead to the formation of a stable emulsion that is difficult to separate.[19]Instead of shaking, gently invert the separatory funnel multiple times. If an emulsion forms, adding brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.[21]
Section 3: Protocols & Data
Protocol 1: General Experimental Procedure for Allylic Bromination

This protocol describes the bromination of cyclohexene, a common model substrate.

  • Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexene (1.0 equiv) and anhydrous carbon tetrachloride (CCl₄) or acetonitrile.

  • Reagents : Add N-Bromosuccinimide (NBS) (1.05 equiv). It is recommended to use freshly recrystallized NBS.

  • Initiation : Add a catalytic amount of AIBN or benzoyl peroxide (0.02 equiv).

  • Reaction : Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is often complete when the denser NBS is consumed and the lighter succinimide floats to the surface (in CCl₄).[10]

  • Workup :

    • Cool the reaction mixture to room temperature, then cool further in an ice bath.

    • Filter off the precipitated succinimide under vacuum.[20]

    • Transfer the filtrate to a separatory funnel. Wash the solution with aqueous sodium thiosulfate to quench any unreacted NBS, followed by water and then brine.[19]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Purification of N-Bromosuccinimide by Recrystallization

This protocol is based on a standard literature procedure.[16]

  • Dissolution : In an Erlenmeyer flask, add crude, yellow NBS (e.g., 30 g) and deionized water (e.g., 300 mL).

  • Heating : Heat the suspension on a hot plate with stirring until the mixture becomes a homogeneous, clear solution (typically around 90-95°C).[14]

  • Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collection : Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying : Wash the collected crystals with a small amount of ice-cold deionized water. Dry the crystals under vacuum over a desiccant (e.g., P₂O₅) to afford pure, white NBS.

Table 1: Recommended Solvents and Initiators for NBS Bromination
Substrate TypeRecommended Solvent(s)Recommended Initiator(s)Key Considerations
Allylic (General) CCl₄ (traditional), Acetonitrile, CH₂Cl₂AIBN, Benzoyl Peroxide, UV light (hν)CCl₄ is toxic; acetonitrile is a good, safer alternative.[10] Ensure anhydrous conditions.
Benzylic (General) CCl₄, TrifluorotolueneAIBN, Benzoyl PeroxideSimilar to allylic systems. The stability of the benzylic radical often leads to high selectivity.[12]
Electron-Rich Aromatics CCl₄ (for benzylic), DMF (for ring bromination)AIBN (for benzylic), None (for ring)Be aware of competing electrophilic aromatic substitution, which is favored in polar solvents.[4]
α-Bromination of Carbonyls CCl₄UV light (hν), Acid catalystCan proceed via a radical pathway or an acid-catalyzed pathway involving the enol form.[1][14]
Section 4: References
  • Vertex AI Search Result[12]: Common conditions for benzylic bromination.

  • Vertex AI Search Result[8]: Overview of NBS for radical bromination.

  • Vertex AI Search Result[10]: Wohl–Ziegler bromination and solvent alternatives.

  • Vertex AI Search Result[5]: Mechanism of allylic bromination with NBS.

  • Vertex AI Search Result[2]: Principles of allylic bromination with NBS.

  • Vertex AI Search Result[14]: Wikipedia page on N-Bromosuccinimide, including purification.

  • Vertex AI Search Result[1]: General information on N-Bromosuccinimide reactions.

  • Vertex AI Search Result[9]: Steps of a free radical reaction with NBS.

  • Vertex AI Search Result[22]: Overview of the Wohl-Ziegler reaction.

  • Vertex AI Search Result[6]: Practical tips for allylic bromination with NBS.

  • Vertex AI Search Result[23]: Regioselectivity of the Wohl-Ziegler reaction.

  • Vertex AI Search Result[24]: General overview of Wohl-Ziegler bromination.

  • Vertex AI Search Result[3]: Comparison of NBS and Br₂ for allylic bromination.

  • Vertex AI Search Result[4]: Solvent effects on aromatic ring bromination with NBS.

  • Vertex AI Search Result[7]: Side products and intermediates in NBS bromination.

  • Vertex AI Search Result[19]: Troubleshooting removal of NBS and succinimide.

  • Vertex AI Search Result: Incompatibilities between NBS and various solvents.

  • Vertex AI Search Result[25]: Mechanism of the Wohl-Ziegler reaction.

  • Vertex AI Search Result[11]: Technical guide on solvent effects on regioselectivity.

  • Vertex AI Search Result[15]: Video demonstration of NBS recrystallization.

  • Vertex AI Search Result[26]: Mechanistic study of NBS-mediated reactions.

  • Vertex AI Search Result[21]: Work-up procedures for removing NBS.

  • Vertex AI Search Result[27]: Studies on NBS bromination of various substrates.

  • Vertex AI Search Result[28]: General discussion on the utility of NBS.

  • Vertex AI Search Result[17]: Strategy for predicting products of allylic brominations.

  • Vertex AI Search Result[13]: Common uses and properties of NBS.

  • Vertex AI Search Result[29]: Literature examples of NBS reactions.

  • Vertex AI Search Result[30]: Video lesson on allylic and benzylic bromination with NBS.

  • Vertex AI Search Result[31]: Step-by-step mechanism of allylic bromination.

  • Vertex AI Search Result[20]: Workup procedures after NBS bromination.

  • Vertex AI Search Result[16]: Organic Syntheses procedure including NBS recrystallization.

  • Vertex AI Search Result[32]: Overview of NBS as a reagent in organic chemistry.

  • Vertex AI Search Result[18]: Acid catalysis in NBS-mediated aromatic brominations.

  • Vertex AI Search Result[33]: Discussion on running NBS radical bromination reactions.

  • Vertex AI Search Result[34]: Mechanism of NBS generating bromine for radical reactions.

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Preventing formation of dibrominated byproducts in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Preventing Formation of Dibrominated Byproducts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity in bromination reactions. The formation of dibrominated and other polybrominated byproducts is a common issue that can significantly impact yield, purity, and the overall efficiency of a synthetic route.

This document provides in-depth, field-proven insights and practical troubleshooting strategies to achieve selective monobromination. We will explore the underlying mechanisms of over-bromination and detail proactive measures and corrective actions to ensure your synthesis yields the desired product with high fidelity.

Part 1: Fundamentals - Why Does Dibromination Occur?

Understanding the root cause of byproduct formation is the first step toward prevention. In most cases, particularly in electrophilic aromatic substitution (EAS), the formation of a dibrominated product is a direct consequence of the electronics of the substrate.

The Activating Effect of Bromine:

When a bromine atom is first introduced onto an aromatic ring, it has two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the ring, which is a deactivating effect.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be donated into the aromatic π-system, increasing electron density at the ortho and para positions.

For electrophilic substitution, the resonance effect is typically dominant in directing the regioselectivity. Crucially, the first bromine atom makes the monobrominated ring more reactive towards further electrophilic attack than the starting material was, albeit slightly deactivated overall compared to benzene. This sets up a scenario where the desired monobrominated product can react again with the brominating agent present in the flask to form a dibrominated byproduct.

This process is governed by the reaction mechanism, which proceeds through a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate.[1][2][3] The stability of this intermediate determines the reaction rate and selectivity.

Dibromination_Mechanism Figure 1: General Mechanism of Aromatic Dibromination cluster_step2 Step 2: Dibromination (Side Reaction) Arene Arene (Substrate) Arenium1 Arenium Ion (Intermediate 1) Arene->Arenium1 + Br+ MonoBromo Monobrominated Product Arenium1->MonoBromo - H+ Arenium2 Arenium Ion (Intermediate 2) MonoBromo->Arenium2 + Br+ (Faster than Step 1 on activated rings) DiBromo Dibrominated Byproduct Arenium2->DiBromo - H+

Figure 1: General Mechanism of Aromatic Dibromination
Part 2: Troubleshooting FAQs - Diagnosing and Solving Over-bromination

This section addresses common issues encountered during synthesis in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of dibrominated product. What is the first thing I should check?

A1: The first and most critical parameters to verify are stoichiometry and the rate of addition .

  • Causality: Dibromination is a consecutive reaction. If all the brominating agent is present at the start of the reaction, high local concentrations can cause the newly formed, reactive monobromo-product to immediately react again.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure you are using no more than 1.0 equivalent of the brominating agent. For highly sensitive substrates, starting with a slight excess of the substrate (e.g., 1.1 equivalents) can be beneficial.

    • Implement Slow Addition: Dissolve your brominating agent (e.g., Br₂ or NBS) in a suitable solvent and add it dropwise to the reaction mixture over an extended period.[4] This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material over the monobrominated product.

    • Ensure Efficient Mixing: Use adequate stirring to quickly disperse the added reagent and avoid localized "hot spots" of high concentration.

Q2: I'm working with a highly activated substrate like a phenol or aniline, and I'm getting a mixture of mono-, di-, and even tri-brominated products. How can I achieve selectivity?

A2: Highly activated substrates are extremely prone to polybromination because the activating group (-OH, -NH₂) makes the product significantly more reactive than the starting material. The solution lies in moderating this reactivity through several strategies.

  • Causality: The strong electron-donating nature of hydroxyl and amino groups floods the aromatic ring with electron density, dramatically lowering the activation energy for subsequent electrophilic attacks.

  • Troubleshooting Steps:

    • Switch to a Milder Brominating Agent: Molecular bromine (Br₂) is often too reactive. Consider using alternatives that offer better control.[5][6] A comparative table is provided in the next section.

      • N-Bromosuccinimide (NBS): Often provides better selectivity, especially when used in polar solvents like DMF or with additives.[5][7]

      • Copper(II) Bromide (CuBr₂): An excellent choice for the monobromination of anilines and phenols under mild conditions.[5]

      • 2,4,4,6-Tetrabromocyclohexa-2,5-dienone: A specialized reagent reported to give excellent para-monobromination of aromatic amines without needing to protect the amino group.[8]

    • Drastically Lower the Temperature: Perform the reaction at 0 °C, -30 °C, or even -78 °C. Lower temperatures reduce the reaction rate and increase selectivity by favoring the pathway with the lowest activation energy (kinetic control).[9]

    • Use a Protecting Group: Temporarily "mute" the activating group. For example, acetylate an aniline to an acetanilide or a phenol to a phenyl acetate. The acetyl group is still an ortho-, para-director but is significantly less activating, which prevents over-bromination. The protecting group can be removed in a subsequent step.

Q3: How exactly does temperature affect the selectivity of my bromination reaction?

A3: Temperature is a key factor in controlling whether a reaction is under kinetic or thermodynamic control .[10][11][12]

  • Kinetic Control (Low Temperature): At lower temperatures, reactions are generally not reversible. The major product will be the one that forms the fastest—the one with the lowest activation energy (Ea). In many brominations, the initial monobromination is the kinetically favored path.

  • Thermodynamic Control (High Temperature): At higher temperatures, the reactions can become reversible. This allows an equilibrium to be established. The major product will be the most stable one, regardless of how fast it is formed. If the dibrominated product is thermodynamically more stable, running the reaction at elevated temperatures will favor its formation.

Practical Implication: To prevent dibromination, you should almost always aim for kinetic control. Running the reaction at the lowest feasible temperature that allows for a reasonable reaction rate is a cornerstone of selective synthesis.[9][12][13]

Q4: My protocol calls for a Lewis acid catalyst, but I'm concerned it's promoting dibromination. What are my options?

A4: Your concern is valid. Strong Lewis acids like FeBr₃ or AlCl₃ activate the brominating agent (e.g., Br₂) by forming a highly electrophilic complex (e.g., Br-Br-FeBr₃).[3][14] This enhanced reactivity can easily lead to over-bromination, especially with activated substrates.

  • Troubleshooting Steps:

    • Reduce Catalyst Loading: Use the minimum amount of Lewis acid required to achieve a reasonable reaction rate.

    • Switch to a Milder Catalyst:

      • Zeolites: These are microporous aluminosilicate minerals that can provide "shape selectivity." The reaction occurs within the pores of the zeolite, which can sterically hinder the formation of bulky dibrominated products and often favor the formation of the less-bulky para isomer.[9][15][16]

      • Mild Brønsted Acids: For some substrates, a Brønsted acid can be sufficient to promote bromination without being overly aggressive.[17]

    • Eliminate the Catalyst: For activated or moderately activated substrates, a Lewis acid may not be necessary at all, especially if using a more reactive brominating agent like NBS.

Figure 2: Troubleshooting Decision Workflow for Dibromination
Part 3: Proactive Strategies & Best Practices

The best way to deal with byproducts is to prevent their formation from the outset.

3.1. Selecting the Right Brominating Agent

Molecular bromine (Br₂) is a powerful and economical reagent, but it is often too reactive for selective transformations. Choosing a milder or more specialized reagent is a key proactive strategy.[6]

ReagentTypical Substrate(s)Reaction ConditionsSelectivityKey Advantages & Considerations
N-Bromosuccinimide (NBS) Electron-rich aromatics (anilines, phenols), benzylic & allylic positionsVaries with solvent (e.g., DMF, CCl₄, Dioxane), often at room temperature.[5]High para-selectivity in polar solvents like DMF.[5]Solid, easier to handle than Br₂. Selectivity can be tuned by solvent choice. Can also be a radical initiator, so conditions (light/dark) are important.[4][18]
Copper(II) Bromide (CuBr₂) Anilines, phenols, aryl alkyl ethersAcetonitrile or ionic liquids, often at ambient temperature.[5]Excellent for monobromination, high regioselectivity for para-substitution.[5]Mild reaction conditions; high yields. Requires removal of copper salts during workup.
Bromide/Bromate Couple (e.g., NaBr/NaBrO₃) Aromatic & heteroaromatic compounds, alkenesAqueous acidic medium or organic solvents (e.g., MeCN).[19]Good for selective monobromination by generating Br₂ in situ at a controlled rate.Environmentally benign ("green") alternative; avoids handling liquid bromine. Byproduct is benign salt water.[19]
Tribromoisocyanuric Acid (TBCA) Moderately deactivated arenesTrifluoroacetic acid (TFA) at room temperature.[20]Efficient for monobromination; using TFA as a solvent helps avoid polybromination.[20]A solid, stable source of electrophilic bromine.
Zeolites + Br₂ Toluene, fluorobenzene, other moderately activated arenesLiquid phase, 30-70 °C.[15]High para-selectivity due to shape-selective catalysis within zeolite pores.[9][16]Reusable catalyst, improved regioselectivity, and can suppress polybromination.
3.2. Leveraging Steric Hindrance

Steric hindrance can be a powerful tool to prevent a second substitution.[21][22]

  • Substrate-Based Sterics: If your substrate has a large, bulky directing group (e.g., a tert-butyl group), it will sterically block the ortho positions. This not only directs the initial bromination to the para position but also makes it much more difficult for a second bromine to add to the remaining ortho positions.[23][24]

  • Catalyst-Based Sterics: As mentioned, zeolites impose steric constraints on the transition state of the reaction, favoring the formation of the least bulky product.[16]

Part 4: Experimental Protocols

The following are generalized, self-validating protocols that serve as a starting point for optimization.

Protocol 1: Selective Monobromination of an Activated Arene with NBS

This protocol is adapted for an electron-rich substrate, such as an aniline or phenol derivative, where over-bromination is a primary concern.[5]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the aromatic substrate (1.0 mmol, 1.0 equiv) in a suitable polar solvent (e.g., acetonitrile or DMF, 5 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 equiv) in the same solvent (5 mL).

  • Reaction: Using a dropping funnel or a syringe pump, add the NBS solution to the cooled substrate solution dropwise over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Check for the consumption of the starting material and the formation of the monobrominated product relative to any dibrominated byproducts.

  • Workup: Once the starting material is consumed (or when TLC shows significant byproduct formation), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the crude product by column chromatography to isolate the desired monobrominated compound.

Figure 3: Experimental Setup for Controlled Addition
Part 5: References
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  • Benchchem. (n.d.). A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene. Retrieved from

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. (2023). ACS Omega. Retrieved from

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). RSC Publishing. Retrieved from

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Molecules. Retrieved from

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). Molecules. Retrieved from

  • Oren, J. (2001). Selective bromination of aromatic compounds. U.S. Patent No. 6,307,113 B1. Retrieved from

  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide. Retrieved from

  • Science Forums. (2012). Preventing a bromination reaction from going radical. Retrieved from

  • Filo. (n.d.). Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. Retrieved from

  • Lewis Acid Catalyzed Benzylic Bromination. (2012). PMC - NIH. Retrieved from

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (n.d.). Retrieved from

  • Organic chemistry - Kinetic and thermodynamic control. (2020). YouTube. Retrieved from

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from

  • MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. (n.d.). Retrieved from

  • OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. Retrieved from

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (n.d.). NIH. Retrieved from

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. Retrieved from

  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from

  • A selective bromination of aromatic amines. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from

  • Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites. (2000). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry. Retrieved from

  • Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube. Retrieved from

Sources

Methyl 3,5-bis(bromomethyl)benzoate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3,5-bis(bromomethyl)benzoate

Welcome to the technical resource center for this compound (MBMBB). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. As a lachrymatory and moisture-sensitive compound, proper handling and storage are paramount to ensure experimental success and laboratory safety. This document provides in-depth answers to common questions and troubleshoots issues you may encounter, grounding all recommendations in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage, handling, and properties of this compound.

Question 1: How must I properly store this compound to ensure its stability?

Answer: Proper storage is critical to maintain the integrity of this reagent. The two benzylic bromide groups are highly susceptible to nucleophilic attack, with water being a common reactant.

  • Mechanism of Degradation: The primary degradation pathway is hydrolysis. Atmospheric moisture can react with the bromomethyl groups to form the corresponding alcohol (methyl 3,5-bis(hydroxymethyl)benzoate) and hydrogen bromide (HBr).[1][2] This process is autocatalytic, as the generated HBr can further promote decomposition.

  • Recommended Conditions: To mitigate this, adhere strictly to the storage conditions summarized below.

ParameterRecommendationRationale & Expert Insight
Temperature 2-8°C[3][4][5]Refrigeration slows down the rate of potential decomposition reactions. Do not freeze, as this can cause moisture to condense inside the container upon temperature cycling.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[3][4][5]Displacing air with an inert gas minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.
Container Keep in the original, tightly sealed container.[6][7][8][9]This provides the primary barrier against moisture ingress. After use, ensure the cap is securely fastened. For larger quantities, consider aliquoting into smaller, single-use vials under an inert atmosphere.
Location A cool, dry, and well-ventilated area away from incompatible materials.[6][9]This is a standard best practice for chemical storage, reducing the risk of accidental contact with substances that could cause a hazardous reaction.[6]

Question 2: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is mandatory?

Answer: this compound is a hazardous substance requiring careful handling. The main risks are its corrosive nature and its properties as a lachrymator.[4][8]

  • Corrosivity: It causes severe skin burns and eye damage upon contact.[6][8][9]

  • Lachrymator: As a lachrymator, its vapors are intensely irritating to the eyes and mucous membranes, causing tearing and discomfort.[8][10]

Mandatory PPE includes:

  • Eye Protection: Chemical splash goggles and a full-face shield are essential.[6][11] Standard safety glasses do not offer sufficient protection from the vapors.[10]

  • Hand Protection: Wear chemical-resistant gloves (e.g., disposable nitrile gloves for incidental contact).[11] Always inspect gloves before use and use proper removal technique.

  • Body Protection: A lab coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[6]

  • Engineering Controls: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors and dust.[10][11]

Question 3: What visual or olfactory signs indicate that my vial of this compound has degraded?

Answer: You can often detect degradation without analytical instrumentation.

  • Appearance: Pure this compound is a white to off-white crystalline solid.[12][13] A significant yellow or brownish discoloration suggests decomposition.

  • Consistency: The material should be a free-flowing crystalline powder. Clumps or a syrupy consistency indicate the presence of impurities, likely from hydrolysis.

  • Odor: A sharp, acidic odor is a strong indicator of degradation. This smell is from the hydrogen bromide (HBr) gas released during hydrolysis.[1]

If you observe these signs, the reagent's purity is compromised, which will negatively impact your reaction stoichiometry and yield.

Question 4: Which solvents and reagents are incompatible with this compound?

Answer: Due to its electrophilic nature, this compound is incompatible with a range of common laboratory chemicals. Avoid contact with the substances listed in the table below.

Incompatible Substance ClassSpecific ExamplesReason for Incompatibility & Potential Hazard
Water / Protic Solvents Water, Methanol, EthanolReacts via hydrolysis to release corrosive HBr gas.[1][2]
Strong Bases Sodium Hydroxide, Potassium Carbonate, AminesCan initiate vigorous substitution or elimination reactions.[11] Also promotes hydrolysis of the methyl ester.[14]
Strong Oxidizing Agents Nitrates, Perchlorates, PeroxidesMay result in a violent reaction, posing a fire or explosion risk.[6]
Nucleophiles Alcohols, Amines, ThiolsThese are often the intended reactants but are incompatible in a storage context. Accidental mixing can lead to uncontrolled reactions.[11][15]
Active Metals (e.g. Aluminum, Iron)Can catalyze decomposition or polymerization, especially in the presence of moisture.[2]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Question 1: My reaction yield is low or zero, but TLC analysis suggests the starting material is gone. What is the likely cause?

Answer: This common issue often points to the degradation of the this compound either before or during the reaction. The benzylic bromide is a potent electrophile, and if your desired nucleophile is not reactive enough or present in the correct concentration, the reagent will react with other available nucleophiles, such as trace water.

Troubleshooting Workflow:

A Low / No Yield B Was the reagent stored properly? (2-8°C, Inert Gas) A->B C Did you use anhydrous solvent and reagents? B->C Yes F Degraded Reagent Likely (Test with a known reactive nucleophile or acquire new stock) B->F No D Is your nucleophile strong enough? C->D Yes G Trace water likely consumed the reagent. Dry all solvents/reagents rigorously. C->G No E Re-evaluate reaction conditions (Temperature, Concentration, Base) D->E Yes D->F No H Reaction Successful E->H

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Steps:

  • Verify Reagent Quality: Check your stock bottle for signs of degradation as described in FAQ #3. If degradation is suspected, it is best to use a fresh vial.

  • Ensure Anhydrous Conditions: Benzylic bromides are highly sensitive to moisture.[1] Ensure your solvents are freshly dried using an appropriate method (e.g., distillation from a drying agent or passage through an activated alumina column). Dry any other reagents as necessary.

  • Check Nucleophile Reactivity: If your nucleophile is weak, it may not compete effectively with side reactions. You may need to use a stronger base to deprotonate your nucleophile or increase the reaction temperature.

  • Inert Atmosphere: Assemble your reaction glassware while hot and under a stream of inert gas to remove adsorbed water. Maintain a positive pressure of argon or nitrogen throughout the experiment.

Question 2: I have completed my reaction. How do I safely quench the excess this compound before workup?

Answer: Quenching unreacted electrophiles is crucial to prevent them from interfering with your workup and purification, and to ensure safe disposal. Adding a nucleophilic scavenger is the most effective method.

Protocol: Quenching Excess Reagent

  • Cool the Reaction: Once your reaction is complete, cool the mixture to 0°C using an ice bath. This moderates the rate of the quenching reaction.

  • Add a Scavenger: Slowly add a mild nucleophile. A common and effective choice is a slight excess of triethylamine.[16] Triethylamine will react with the benzyl bromide to form a quaternary ammonium salt, which is typically soluble in aqueous solutions and can be easily removed during an aqueous workup.[16] Alternatively, a primary amine like butylamine or a thiol can be used.

  • Stir: Allow the mixture to stir at 0°C for 15-20 minutes to ensure all the excess electrophile has been consumed.

  • Proceed with Workup: You can now safely proceed with your standard aqueous workup procedure.

Question 3: My TLC plate shows a smear or multiple unexpected spots. What could be causing this?

Answer: A complex reaction profile can arise from several issues related to the bifunctional nature of the reagent.

  • Cause 1: Di-substitution vs. Mono-substitution: The molecule has two identical reactive sites. If your protocol aims for mono-substitution, using more than one equivalent of the nucleophile or running the reaction for too long can lead to the formation of the di-substituted product.

    • Solution: Use your nucleophile as the limiting reagent and add the this compound slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Cause 2: Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) are incompatible. Even seemingly non-nucleophilic solvents like DMF or DMSO can participate in side reactions at elevated temperatures.

    • Solution: Choose a non-reactive, anhydrous solvent such as THF, Dichloromethane, or Acetonitrile.

  • Cause 3: Degradation Under Reaction Conditions: If your reaction requires high heat or strongly basic/acidic conditions, the starting material or your product may be degrading over time.

    • Solution: Monitor the reaction closely by TLC. If you see product formation followed by the appearance of new, lower Rf spots, your product may be decomposing. Attempt the reaction at a lower temperature or for a shorter duration.

Visualizing the Primary Degradation Pathway:

MBMBB This compound H2O + 2 H₂O (Moisture) Products Methyl 3,5-bis(hydroxymethyl)benzoate + 2 HBr MBMBB->Products Hydrolysis H2O->Products

Caption: The primary hydrolysis degradation pathway.

References

  • Apollo Scientific. (n.d.). Methyl 3-(bromomethyl)-5-methylbenzoate Safety Data Sheet.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet: Methyl 3-(bromomethyl)benzoate.
  • BLD Pharm. (n.d.). This compound | 29333-41-3.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: Methyl 3-(bromomethyl)benzoate.
  • Sigma-Aldrich. (2024, August 14). Safety Data Sheet: Methyl benzoate.
  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
  • TCI Chemicals. (2025, February 11). Safety Data Sheet: Methyl 4-(Bromomethyl)benzoate.
  • ChemicalBook. (n.d.). This compound | 29333-41-3.
  • Interactive Learning Paradigms, Inc. (2025, October 18). The MSDS HyperGlossary: Lachrymator.
  • PubChem. (n.d.). Benzyl Bromide.
  • BenchChem. (2025). An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry.
  • ResearchGate. (n.d.). PIMS spectra recorded during the decomposition of benzyl bromide.
  • Clearsynth. (n.d.). This compound | CAS No. 29333-41-3.
  • Sigma-Aldrich. (n.d.). Methyl 3-(bromomethyl)benzoate 97% | 1129-28-8.
  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?.
  • CAMEO Chemicals. (n.d.). BENZYL BROMIDE.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). Methyl 3-(bromomethyl)benzoate | High-Purity | RUO.
  • The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved from The Royal Society of Chemistry website.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • ChemSpider. (n.d.). Methyl ester hydrolysis.
  • ResearchGate. (2017, December 8). Working safely around hazardous substances.
  • Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Retrieved from Physicians for Human Rights website.
  • MySkinRecipes. (n.d.). This compound.

Sources

Troubleshooting low yield in the synthesis of Methyl 3,5-bis(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,5-bis(bromomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. As a key building block in medicinal chemistry and materials science, achieving a high yield of this compound is often critical. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction outcomes.

The synthesis of this compound from Methyl 3,5-dimethylbenzoate is a classic example of a Wohl-Ziegler reaction.[1][2] This reaction proceeds via a free-radical chain mechanism to selectively brominate the benzylic positions.[3][4] While seemingly straightforward, the reaction is sensitive to several variables that can lead to incomplete conversion, over-reaction, or the formation of undesired side products. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental issues you might be facing. Each question is followed by an analysis of potential causes and actionable solutions.

Question 1: My reaction is incomplete. I still have a significant amount of the starting material, Methyl 3,5-dimethylbenzoate, even after extended reaction times. What's going wrong?

Potential Causes & Solutions:

  • Ineffective Radical Initiation: The entire reaction hinges on the successful generation of bromine radicals. This is initiated by the thermal decomposition of a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).[5][6]

    • Degraded Initiator: AIBN and BPO have limited shelf lives and can decompose over time. AIBN, in particular, is sensitive to temperature and should be stored in a refrigerator.[7] If your initiator is old or has been stored improperly, it may not be effective.

    • Incorrect Temperature: Radical initiators have an optimal temperature range for decomposition. AIBN decomposition is typically initiated at temperatures between 66°C and 72°C.[3][6] If your reaction temperature is too low, the rate of radical formation will be too slow to sustain the chain reaction. Conversely, excessively high temperatures can cause rapid decomposition and potential side reactions.

    • Solution: Use a fresh, properly stored batch of AIBN or BPO. Ensure your reaction is heated to the appropriate temperature for the chosen initiator (typically refluxing carbon tetrachloride, which boils at ~77°C, is sufficient for AIBN).

  • Presence of Radical Inhibitors: Free radical reactions are notoriously sensitive to inhibitors. Oxygen from the air is a common radical scavenger. Other impurities in your solvent or on your glassware can also quench the radical chain reaction.

    • Solution: Degas your solvent before use by bubbling nitrogen or argon through it. Run the reaction under an inert atmosphere (e.g., a nitrogen-filled balloon). Ensure all glassware is scrupulously clean and dry.

  • Insufficient Reagents:

    • Solution: While stoichiometry is key (see Question 2), ensure you are using a slight excess of N-Bromosuccinimide (NBS) and a catalytic amount (typically 1-5 mol%) of the radical initiator.

Question 2: My primary product is the mono-brominated intermediate, Methyl 3-(bromomethyl)-5-methylbenzoate. How can I drive the reaction to the desired di-brominated product?

Potential Causes & Solutions:

  • Insufficient N-Bromosuccinimide (NBS): The bromination occurs sequentially. The first bromination forms the mono-brominated intermediate, which then undergoes a second bromination. If there isn't enough NBS, the reaction will stall at the intermediate stage.

    • Solution: To achieve di-bromination, you must use at least 2.0 equivalents of NBS relative to your starting material. To ensure complete conversion, a slight excess, such as 2.1 to 2.2 equivalents, is highly recommended.

  • Short Reaction Time: The second bromination may be slower than the first due to the electron-withdrawing effect of the first bromomethyl group.

    • Solution: Increase the reaction time and monitor the progress carefully using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question 3: I'm observing over-bromination, leading to impurities like Methyl 3,5-bis(dibromomethyl)benzoate. How do I prevent this?

Potential Causes & Solutions:

  • Excessive NBS or Prolonged Reaction Time: Just as too little NBS leads to under-reaction, too much can lead to over-reaction. The benzylic protons of the desired product can be further substituted by bromine radicals if the reaction is left for too long or if a large excess of NBS is used.[8]

    • Solution: Use a carefully measured amount of NBS (2.1-2.2 equivalents). Monitor the reaction closely and stop it (by cooling and proceeding with the workup) as soon as the starting material and mono-brominated intermediate are consumed.

Question 4: The reaction appears to work, but my yield drops significantly after workup and purification. What is causing this product loss?

Potential Causes & Solutions:

  • Hydrolysis: Both the ester and the benzylic bromide functionalities are susceptible to hydrolysis. The presence of water during the workup, especially in combination with any acidic (HBr byproduct) or basic conditions, can hydrolyze the product.[7]

    • Solution: Perform an anhydrous workup. After the reaction, filter off the succinimide byproduct, then wash the organic layer with cold, saturated sodium bicarbonate solution (to remove HBr), followed by brine. Dry the organic layer thoroughly over an anhydrous drying agent like Na₂SO₄ or MgSO₄ before concentrating.

  • Decomposition on Silica Gel: Benzylic bromides can be unstable on silica gel, leading to decomposition during column chromatography.

    • Solution: If possible, purify the product by recrystallization, which is often a better method for this compound. A common solvent system is ethyl acetate/hexane.[9] If column chromatography is unavoidable, use a minimally activated (neutral) silica gel, and elute the product as quickly as possible.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield issues in this synthesis.

TroubleshootingWorkflow start Low Yield of This compound check_conversion Analyze Crude Reaction Mixture (TLC, GC, NMR) start->check_conversion incomplete Incomplete Reaction: High Starting Material check_conversion->incomplete Incomplete Conversion mono_bromo Main Product is Mono-brominated check_conversion->mono_bromo Mono-bromination Predominates good_conversion Good Conversion in Crude, Low Isolated Yield check_conversion->good_conversion High Crude Conversion over_bromo Significant Over-bromination Products Observed check_conversion->over_bromo Over-bromination Detected sol_incomplete1 Check Initiator (Age, Temp) & Use Inert Atmosphere incomplete->sol_incomplete1 sol_mono1 Increase NBS to >2.0 eq. (e.g., 2.2 eq.) mono_bromo->sol_mono1 sol_mono2 Increase Reaction Time & Monitor Progress mono_bromo->sol_mono2 sol_good_conversion1 Optimize Workup: Use Anhydrous Conditions good_conversion->sol_good_conversion1 sol_good_conversion2 Optimize Purification: Recrystallize instead of Column good_conversion->sol_good_conversion2 sol_over_bromo1 Use Precise Stoichiometry of NBS (~2.1 eq.) over_bromo->sol_over_bromo1 sol_over_bromo2 Stop Reaction Promptly After SM is Consumed over_bromo->sol_over_bromo2

Caption: A step-by-step decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of the radical initiator (AIBN)?

AIBN serves to kick-start the radical chain reaction. Upon heating, it decomposes to form two stable 2-cyano-2-propyl radicals and nitrogen gas.[3][6] These radicals are not directly involved in brominating the substrate. Instead, they abstract a bromine atom from molecular bromine (Br₂), which is present in trace amounts, to generate the bromine radical (Br•) that propagates the chain reaction.[3]

Q2: Why is N-Bromosuccinimide (NBS) used instead of elemental bromine (Br₂)?

Using a high concentration of molecular bromine (Br₂) with an alkylbenzene can lead to undesirable side reactions, such as electrophilic aromatic substitution on the benzene ring.[10][11] NBS is the preferred reagent for benzylic bromination because it maintains a very low, steady-state concentration of Br₂ and HBr in the reaction mixture.[12][13] This low concentration favors the desired radical substitution at the benzylic position while suppressing competing ionic reactions.[10]

Q3: What is the best solvent for this reaction?

Carbon tetrachloride (CCl₄) is the traditional and most cited solvent for Wohl-Ziegler reactions because it is inert and both NBS and the succinimide byproduct have low solubility in it.[7][13][14] However, due to its toxicity and environmental concerns, CCl₄ has been largely phased out.[2] Alternative non-polar solvents that are inert to radical bromination, such as cyclohexane or acetonitrile, can be effective substitutes.[13]

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is a simple and effective method. Use a non-polar eluent system, such as 5:1 cyclohexane/ethyl acetate.[15] The starting material, mono-brominated intermediate, and di-brominated product will have distinct Rf values (the product being more non-polar than the starting material). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, GC or LC-MS are excellent options.

Q5: What are the key safety precautions for this reaction?

  • NBS: Is a lachrymator and irritant. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Carbon tetrachloride is a known carcinogen and is toxic. Handle with extreme care in a well-ventilated fume hood. Other organic solvents are flammable.

  • Benzylic Bromides: The product, this compound, is a lachrymator and a potential mutagen. Avoid inhalation and skin contact.

  • Exothermic Reaction: Reactions involving NBS can be exothermic. For larger-scale reactions, consider controlling the rate of addition or providing adequate cooling.[7]

Protocols and Data

Data Presentation: Key Reaction Parameters
ParameterRecommended ValueRationale
Starting Material Methyl 3,5-dimethylbenzoate1.0 equivalent
Brominating Agent N-Bromosuccinimide (NBS)2.1 - 2.2 equivalents
Radical Initiator AIBN or Benzoyl Peroxide0.02 - 0.05 equivalents
Solvent Carbon Tetrachloride (or Cyclohexane)Anhydrous, inert solvent.
Temperature Reflux (~77 °C for CCl₄)Optimal for thermal decomposition of AIBN.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents radical quenching by oxygen.
Reaction Time 4 - 8 hoursMonitor by TLC for completion.
Experimental Protocol: Synthesis
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 3,5-dimethylbenzoate (1.0 eq.).

  • Add the anhydrous solvent (e.g., CCl₄) to dissolve the starting material.

  • Add N-Bromosuccinimide (2.2 eq.) and the radical initiator, AIBN (0.03 eq.).

  • Flush the apparatus with nitrogen and maintain a positive pressure of inert gas.

  • Heat the mixture to reflux with vigorous stirring. A reaction light (e.g., a 150W tungsten lamp) can be used to facilitate initiation.

  • Monitor the reaction progress every 1-2 hours by TLC. The reaction is complete when the starting material spot is no longer visible.

  • Once complete, cool the reaction mixture to room temperature.

Experimental Protocol: Workup and Purification
  • Filter the cooled reaction mixture to remove the insoluble succinimide byproduct. Wash the solid with a small amount of cold solvent.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.[9]

Reaction Mechanism Visualization

The following diagram outlines the free-radical chain mechanism of the Wohl-Ziegler bromination at one of the benzylic positions.

ReactionMechanism Wohl-Ziegler Reaction Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Chain Reaction) cluster_termination 3. Termination cluster_NBS Role of NBS i1 AIBN --(Heat)--> 2 R• + N₂ i2 R• + Br₂ --> R-Br + Br• p1 Ar-CH₃ + Br• --> Ar-CH₂• + HBr p2 Ar-CH₂• + Br₂ --> Ar-CH₂Br + Br• p1->p2 Benzylic radical formation p2->p1 Product formation & regeneration of Br• t1 Br• + Br• --> Br₂ t2 Ar-CH₂• + Br• --> Ar-CH₂Br t3 Ar-CH₂• + Ar-CH₂• --> Dimer nbs NBS + HBr --> Succinimide + Br₂ (Maintains low [Br₂]) cluster_initiation cluster_initiation cluster_propagation cluster_propagation cluster_initiation->cluster_propagation cluster_propagation->nbs HBr byproduct feeds into NBS reaction cluster_termination cluster_termination cluster_propagation->cluster_termination

Sources

Choosing the correct solvent for reactions involving benzylic bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical advice for one of the most common and sometimes challenging reactions in organic synthesis: benzylic bromination. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind solvent and reagent choices, empowering you to optimize your reactions and overcome common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My benzylic bromination with N-Bromosuccinimide (NBS) is not initiating. What are the likely causes and how can I fix it?

A1: Understanding the Initiation Step

Benzylic bromination using NBS is a free-radical chain reaction.[1] The crucial first step, initiation, involves the generation of a bromine radical (Br•). This is typically achieved through the homolytic cleavage of the N-Br bond in NBS or, more accurately, from a low concentration of molecular bromine (Br₂) that is generated in situ.[2][3] This process requires an external energy input, which can be either light (photo-initiation) or heat in the presence of a radical initiator.[4]

Troubleshooting Initiation Failure:

  • Insufficient Radical Initiator: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.[4][5] These molecules decompose at specific temperatures to produce radicals that kickstart the chain reaction.[5][6] Ensure you are using the correct amount of initiator (typically 1-5 mol%) and that the reaction temperature is appropriate for the initiator's decomposition rate. For instance, AIBN decomposition is typically carried out between 66°C and 72°C.[5]

  • Inactive Initiator: Radical initiators can degrade over time. Use a fresh bottle of AIBN or BPO for reliable results.

  • Incorrect Wavelength for Photo-initiation: If you are using light, ensure the lamp's wavelength is suitable for cleaving the Br-Br bond. A simple household compact fluorescent lamp can be effective.[7][8]

  • Radical Quenchers: The presence of impurities that can act as radical scavengers (e.g., certain stabilizers in solvents or starting materials) can inhibit the reaction. Purifying your starting material and using high-purity solvents can resolve this issue.

Q2: I am observing significant amounts of dibrominated and other over-brominated side products. How can I improve the selectivity for the desired monobrominated product?

A2: The Challenge of Over-bromination

Over-bromination is a common problem in benzylic bromination, where the desired monobrominated product reacts further to form a dibrominated species.[3] This occurs because the newly formed benzyl bromide is also susceptible to radical bromination. Controlling the reaction to favor the mono-adduct is a key challenge.

Strategies to Enhance Monobromination Selectivity:

  • Control Stoichiometry: Use a slight excess of the starting material relative to NBS. A common starting point is to use 1.05 to 1.1 equivalents of NBS.[7]

  • Solvent Choice: The solvent plays a critical role. Non-polar solvents are generally preferred for radical reactions as they do not significantly solvate charged intermediates.[9] Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness.[10] However, due to its toxicity, safer alternatives are now widely used.

  • Maintain Low Bromine Concentration: The primary advantage of using NBS is that it maintains a very low concentration of molecular bromine (Br₂) throughout the reaction, which helps to minimize side reactions.[11] The Br₂ is generated from the reaction of NBS with the HBr byproduct.[2]

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC, GC, or NMR. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product.

Q3: My reaction is resulting in bromination of the aromatic ring instead of the benzylic position. What is causing this and how can I prevent it?

A3: Competing Electrophilic Aromatic Substitution

While benzylic bromination is a radical substitution reaction, bromination of the aromatic ring is an electrophilic aromatic substitution (SEAr) reaction. The presence of Br₂ and trace amounts of acid (HBr is a byproduct) can lead to this competing pathway, especially with electron-rich aromatic rings.[12]

Preventing Aromatic Bromination:

  • Solvent Selection: The choice of solvent is crucial. Non-polar, aprotic solvents are ideal for favoring the radical pathway. Polar solvents can promote ionic pathways that lead to aromatic substitution.

  • Absence of Light (for thermal initiation): When using a thermal initiator like AIBN, conducting the reaction in the dark can help suppress photo-induced electrophilic bromination.[12]

  • Use of Radical Initiators: The presence of a radical initiator like AIBN explicitly promotes the radical chain mechanism, outcompeting the electrophilic pathway.[4]

  • Control of Acidity: The buildup of HBr can facilitate SEAr. While challenging to completely eliminate, ensuring the reaction is not unnecessarily prolonged can help.

In-depth Guide to Solvent Selection

The choice of solvent is arguably one of the most critical parameters in controlling the outcome of a benzylic bromination reaction. The ideal solvent should be inert to the reaction conditions, effectively dissolve the reactants (at least to some extent), and favor the desired radical pathway over competing ionic side reactions.

Why is Solvent Polarity Important in a Radical Reaction?

While it's a common simplification that radical reactions are insensitive to solvent effects, this is not entirely true.[13] The polarity of the solvent can influence the stability of radical intermediates and transition states, thereby affecting the reaction rate and selectivity.[14][15][16] For benzylic bromination, non-polar solvents are generally preferred because they do not promote the formation of ionic intermediates that could lead to unwanted side reactions like electrophilic aromatic substitution.

Comparative Analysis of Common Solvents
SolventDielectric Constant (Polarity)Boiling Point (°C)Key AdvantagesKey Disadvantages
Carbon Tetrachloride (CCl₄) 2.2 (Non-polar)77Historically excellent results, inert.Highly toxic, ozone-depleting, largely phased out.[10][17]
Acetonitrile (CH₃CN) 37.5 (Polar Aprotic)82Good alternative to chlorinated solvents, dissolves NBS well.[7][8][18]Its polarity can sometimes favor ionic side reactions.
Methyl Acetate (MeOAc) 6.7 (Polar Aprotic)57Environmentally benign alternative to CCl₄, can be used without an initiator in some cases.[10]Lower boiling point may require longer reaction times.
Cyclohexane 2.0 (Non-polar)81Excellent non-polar choice, promotes radical pathway.[2]Poor solubility of NBS.[2][19]
Benzene 2.3 (Non-polar)80Good non-polar solvent.[2]Carcinogenic, high toxicity.
Dichloromethane (CH₂Cl₂) 9.1 (Polar Aprotic)40Can provide good selectivity.[12]Low boiling point, chlorinated solvent.

Data compiled from various sources.

Solvent Selection Workflow

The following diagram illustrates a decision-making process for selecting an appropriate solvent for your benzylic bromination reaction.

SolventSelection start Start: Plan Benzylic Bromination check_safety Is CCl4 an option? start->check_safety no_ccl4 No (Recommended) check_safety->no_ccl4 No yes_ccl4 Yes (Not Recommended) check_safety->yes_ccl4 Yes check_substrate_polarity Is the substrate highly polar? no_ccl4->check_substrate_polarity proceed Proceed with selected solvent and initiator yes_ccl4->proceed select_acetonitrile Select Acetonitrile (Good NBS solubility) consider_side_reactions Monitor for ring bromination select_acetonitrile->consider_side_reactions select_meoac Select Methyl Acetate (Greener alternative) select_meoac->proceed select_cyclohexane Select Cyclohexane (For highly non-polar conditions) select_cyclohexane->proceed check_substrate_polarity->select_acetonitrile Yes check_aromatic_activation Is the aromatic ring highly activated? check_substrate_polarity->check_aromatic_activation No check_aromatic_activation->select_meoac No check_aromatic_activation->select_cyclohexane Yes consider_side_reactions->proceed

Caption: Decision workflow for solvent selection in benzylic bromination.

Experimental Protocols

General Protocol for Benzylic Bromination of Toluene using NBS and AIBN in Acetonitrile

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add toluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and azobisisobutyronitrile (AIBN, 0.02 eq).

  • Solvent Addition: Add dry acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude benzyl bromide.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Safety Note: Benzyl bromides are lachrymatory and should be handled in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE).

Incompatibility and Safety Considerations

It is important to be aware of potential incompatibilities between NBS and certain solvents, which can lead to runaway reactions. For example, amides, THF, and toluene have shown some level of incompatibility with NBS, which can be exacerbated by the presence of radical initiators.[20] Always consult safety data sheets and consider running small-scale trials before scaling up reactions with new solvent systems.

References

  • Chemistry Steps. (n.d.).
  • Master Organic Chemistry. (2018, June 13).
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  • Chad's Prep. (n.d.). 10.
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  • University of Glasgow. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • BenchChem. (2025, December). Application Notes: AIBN as a Radical Initiator in the Synthesis of 4'-Bromomethyl-2-cyanobiphenyl.
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  • Osbourn, J. (2021, June 27).
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  • (n.d.). 005013 N-Bromosuccinimide CAS: 128-08-5.
  • Ingold, K. U. (2011). The frequently overlooked importance of solvent in free radical syntheses.
  • PubChem. (n.d.). N-bromobutanimide.
  • Wikipedia. (n.d.). Solvent effects.
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  • (2025, October 31). (PDF)
  • Howard, J. A., & Ingold, K. U. (1968). Solvent Effects in the Reactions of Free Radicals and Atoms. IX. Effect of Solvent Polarity on the Reactions of Peroxy Radicals. Journal of the American Chemical Society, 90(4), 1056–1058. [Link]

  • Scientific Update. (2022, October 26).
  • Shimizu, S., Imamura, Y., & Ueki, T. (2013). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development, 17(11), 1439–1442. [Link]

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First aid for exposure to corrosive lachrymators like Methyl 3,5-bis(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive first aid and troubleshooting procedures for researchers, scientists, and drug development professionals who may encounter accidental exposure to corrosive lachrymators, with a specific focus on substances like Methyl 3,5-bis(bromomethyl)benzoate. The information herein is designed to be a critical resource for immediate response and to supplement, not replace, institutional safety protocols and professional medical advice.

Understanding the Hazard: this compound

This compound is a reactive organic compound frequently used in chemical synthesis. Its hazard profile is twofold:

  • Corrosive: It can cause severe chemical burns upon contact with skin, eyes, and mucous membranes. This corrosive action is attributed to its nature as an alkylating agent, which can damage tissues by forming covalent bonds with biological macromolecules.[1][2][3]

  • Lachrymator: It is a potent eye irritant that causes tearing, pain, and involuntary closure of the eyelids (blepharospasm).[4]

Due to these properties, immediate and appropriate first aid is crucial to mitigate injury.

Immediate First Aid Response: A Step-by-Step Guide

In the event of any exposure, the immediate priority is to remove the individual from the source of contamination and begin decontamination. Time is a critical factor in minimizing tissue damage.[5][6]

Workflow for Immediate Response to Chemical Exposure

start Exposure Occurs safety Ensure Scene Safety (For responder and victim) start->safety remove_victim Remove Victim from Exposure Source safety->remove_victim call_for_help Call for Emergency Medical Services (Provide chemical name and SDS) remove_victim->call_for_help decontaminate Begin Decontamination call_for_help->decontaminate eye_exposure Eye Exposure decontaminate->eye_exposure Eye skin_exposure Skin Exposure decontaminate->skin_exposure Skin inhalation Inhalation decontaminate->inhalation Inhalation ingestion Ingestion decontaminate->ingestion Ingestion eye_flush Flush with copious water for at least 20-30 minutes (Hold eyelids open) eye_exposure->eye_flush skin_flush Remove contaminated clothing Flush with water for at least 20 minutes skin_exposure->skin_flush fresh_air Move to fresh air Monitor breathing inhalation->fresh_air no_vomit Do NOT induce vomiting Rinse mouth with water ingestion->no_vomit transport Transport to Medical Facility eye_flush->transport skin_flush->transport fresh_air->transport no_vomit->transport

Caption: Immediate first aid workflow following chemical exposure.

Troubleshooting Guides & FAQs

This section addresses specific issues and questions that may arise during and after an exposure incident.

Eye Exposure

Q1: What is the most critical first step if this compound gets in my eyes?

A1: Immediate and copious irrigation with water is the most critical action.[7] Delaying irrigation can lead to more severe and potentially irreversible eye damage.[8][9]

Protocol for Eye Decontamination:

  • Immediately proceed to the nearest emergency eyewash station.[10]

  • Forcibly hold the eyelids open to ensure water reaches all surfaces of the eye and under the eyelids.[10]

  • Flush the eyes with a continuous, gentle stream of lukewarm water for at least 20-30 minutes. For corrosive substances, some guidelines recommend flushing for up to 60 minutes.[11]

  • If you are wearing contact lenses, remove them while flushing, but do not delay the start of irrigation to do so.[7]

  • After flushing, loosely cover the eye with a sterile dressing and seek immediate medical attention from an ophthalmologist.[5][12] Do not attempt to neutralize the chemical with other substances.[5]

Q2: Why is the duration of eye flushing so long?

A2: Prolonged flushing is necessary to ensure that all traces of the chemical are removed and to return the pH of the eye's surface to a neutral level.[8] Corrosive substances can penetrate eye tissues, and a shorter flushing time may not be sufficient to remove the chemical completely, leading to ongoing damage.[13]

Skin Exposure

Q1: What should I do if this chemical spills on my lab coat and skin?

A1: Immediately begin flushing the affected area with water while simultaneously removing any contaminated clothing.[10][14]

Protocol for Skin Decontamination:

  • Move to the nearest safety shower or source of running water.[15]

  • While under the water, remove all contaminated clothing and jewelry to prevent continued contact with the skin.[15][16] Be careful not to spread the chemical to unaffected areas.[6]

  • Flush the affected skin with copious amounts of lukewarm water for at least 20 minutes.[15]

  • After initial flushing, you can wash the area gently with mild soap and water.[17] Do not scrub the skin, as this can increase tissue damage.

  • Cover the affected area with a loose, sterile dressing.[12]

  • Seek immediate medical attention, especially if the burn is large, deep, or on a sensitive area of the body.[12]

Q2: Can I use a neutralizing agent on a skin burn from this chemical?

A2: No, you should not attempt to neutralize a chemical burn on the skin unless specifically instructed to do so by a trained medical professional or a specific protocol for that chemical exists (e.g., calcium gluconate for hydrofluoric acid).[15] Attempting to neutralize the chemical can generate heat, further damaging the tissue.[18] The primary and most effective treatment is dilution and removal with large amounts of water.[19]

Inhalation

Q1: What are the signs of inhalation exposure, and what is the proper response?

A1: Signs of inhalation exposure can include coughing, shortness of breath, dizziness, and irritation of the nose and throat. The immediate response is to move the affected individual to fresh air.[14][17]

Protocol for Inhalation Exposure:

  • Immediately move the exposed person to an area with fresh air, away from the contaminated environment.[17]

  • If the person's breathing is difficult, have them sit or stand in a comfortable position. Loosen any tight clothing around the neck.

  • If breathing has stopped, trained personnel should administer artificial respiration.[17]

  • Call for immediate medical assistance.[17]

  • Monitor the individual for any delayed respiratory symptoms.

Ingestion

Q1: What is the first aid procedure for accidental ingestion?

A1: Accidental ingestion of a corrosive chemical is a medical emergency. The primary immediate action is to dilute the chemical in the stomach.

Protocol for Ingestion:

  • Have the person rinse their mouth thoroughly with water.[20]

  • If the person is conscious and able to swallow, have them drink a small amount of water or milk (about 4-8 ounces for an adult) to dilute the chemical.[20]

  • Do NOT induce vomiting. This can cause the corrosive chemical to burn the esophagus a second time.[20]

  • Do not give activated charcoal, as it is not effective for corrosive substances and can interfere with subsequent medical procedures like endoscopy.[14]

  • Seek immediate medical attention.[17]

Spill Management and Decontamination

A swift and appropriate response to a chemical spill is crucial to prevent further exposure and contamination.

Protocol for a Minor Spill of this compound:

  • Alert Personnel: Immediately alert others in the laboratory.[21]

  • Assess the Spill: Determine the extent of the spill and if it can be managed by laboratory personnel. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[21]

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[22][23]

  • Containment: If the spill is a liquid, contain it by creating a dike around the spill with an absorbent material.[23]

  • Ventilation: Ensure the area is well-ventilated. If the substance is volatile, work within a fume hood if possible.[24]

  • Neutralization (if applicable and trained): For some corrosive chemicals, neutralization may be an option. However, for an alkylating agent like this compound, this is not recommended without specific guidance. The primary method of cleanup should be absorption.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[24]

  • Cleanup: Carefully sweep the absorbed material into a designated chemical waste container using non-sparking tools.[23]

  • Decontamination of Surfaces: Decontaminate the spill area with a mild detergent and water.[21]

  • Waste Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste according to your institution's guidelines.

  • Reporting: Report the incident to your supervisor and your institution's environmental health and safety department.[23]

Decontamination and Waste Disposal Data Summary
AspectRecommendationRationale
Eye Decontamination Copious water flush for 20-30+ minutesTo dilute and remove the chemical, and restore pH.
Skin Decontamination Remove clothing, flush with water for 20+ minutesTo prevent prolonged contact and further tissue damage.
Spill Cleanup Absorb with inert materialTo safely collect the chemical for disposal.
Waste Disposal Dispose as hazardous wasteThe chemical and contaminated materials pose a continued risk.

Long-Term Health Considerations

Exposure to brominated compounds, a class to which this compound belongs, has been associated with potential long-term health effects. While specific data on this compound is limited, related substances have been linked to:

  • Chronic Respiratory Issues: Repeated inhalation can lead to respiratory sensitization and long-term breathing difficulties.[20]

  • Neurological Effects: Some brominated compounds are known neurotoxins.[25][26]

  • Other Systemic Effects: Potential for effects on the liver, kidneys, and reproductive system.[27][28]

Given its nature as an alkylating agent, there is also a theoretical concern for mutagenic or carcinogenic effects with chronic exposure, as these agents can alter DNA.[1][3] Therefore, minimizing exposure is of utmost importance.

Mechanism of Corrosive Action

The corrosive properties of this compound are linked to its function as a bifunctional alkylating agent. This mechanism involves the following steps:

start This compound (Alkylating Agent) contact Contact with Biological Tissue (Skin, Eyes, Mucous Membranes) start->contact alkylation Alkylation of Macromolecules (Proteins, DNA) contact->alkylation crosslinking Formation of Covalent Bonds and Cross-links alkylation->crosslinking disruption Disruption of Cellular Structure and Function crosslinking->disruption necrosis Cell Death and Tissue Necrosis (Chemical Burn) disruption->necrosis

Caption: Mechanism of corrosive injury by an alkylating agent.

This process of forming irreversible bonds with essential cellular components leads to cell death and the visible signs of a chemical burn.[2][13]

References

  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. [Link]

  • Lab Manager. (2010, July 14). Laboratory Spill Prevention and Safety Measures. [Link]

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  • National Center for Biotechnology Information. (2020, September 15). Management Strategies of Ocular Chemical Burns: Current Perspectives. [Link]

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  • American Academy of Ophthalmology. (2012, October 1). Treating Acute Chemical Injuries of the Cornea. [Link]

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  • Mayo Clinic. Chemical burns: First aid. [Link]

  • Dr.Oracle. (2025, November 23). How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells?[Link]

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  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]

  • Lippincott NursingCenter. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. [Link]

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  • Tel Aviv University Safety Unit. First Aid in Chemistry Laboratories. [Link]

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  • Lippincott NursingCenter. (2023, March 3). Alkylating Agents – How Do They Work?[Link]

  • National Center for Biotechnology Information. (2015, March 10). Alkylating Agents. LiverTox. [Link]

  • National Center for Biotechnology Information. (n.d.). Health consequences of exposure to brominated flame retardants: a systematic review. [Link]

  • Gauth. Solved: What FIRST AID should immediately follow skin or eye exposure to a corrosive chemical (an [Biology]. [Link]

  • ResearchGate. (2025, August 10). Health consequences of exposure to brominated flame retardants: A systematic review. [Link]

  • Centers for Disease Control and Prevention. Medical Management Guidelines for Methyl Bromide (Bromomethane). [Link]

  • University of Connecticut Environmental Health and Safety. Lab Accident/First Aid Information. [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Bromomethane. [Link]

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Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 3,5-bis(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,5-bis(bromomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis from laboratory to bulk quantities. As your Senior Application Scientist, I will provide field-proven insights and in-depth technical guidance to help you navigate the challenges of this process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem: Low Yield or Incomplete Reaction

A common issue when scaling up is a decrease in yield. This can often be attributed to several factors related to reaction kinetics and mass transfer.

Possible Cause Troubleshooting Steps
Insufficient Radical Initiation 1. Verify Initiator Quality: Ensure your radical initiator (AIBN or benzoyl peroxide) is fresh and has been stored correctly. Older initiators can lose activity. 2. Optimize Initiator Concentration: For bulk reactions, a single addition of the initiator may not be sufficient. Consider a staged addition to maintain a steady concentration of radicals throughout the reaction. 3. Ensure Adequate Temperature: The decomposition of the radical initiator is temperature-dependent. AIBN, for instance, decomposes above 65°C.[1][2] Ensure your reactor temperature is consistently within the optimal range for your chosen initiator.
Poor Mixing and Mass Transfer 1. Evaluate Agitation: In a large reactor, inefficient stirring can lead to localized "hot spots" and areas of low reagent concentration.[3] Ensure your agitation is sufficient to keep the N-bromosuccinimide (NBS) suspended and the reaction mixture homogeneous. 2. Solvent Selection: While carbon tetrachloride was traditionally used, its use is now restricted due to environmental concerns.[4] Acetonitrile is a suitable alternative.[4] Ensure the chosen solvent allows for good solubility of the reactants at the reaction temperature.
Premature Termination of Radical Chains 1. Purity of Reagents and Solvents: Ensure your starting material (Methyl 3,5-dimethylbenzoate) and solvent are free from impurities that can act as radical scavengers (e.g., phenols, antioxidants). 2. Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen from interfering with the radical chain reaction.
Problem: Formation of Impurities and Side Products

The formation of mono-brominated or other side products can complicate purification and reduce the yield of the desired product.

Possible Cause Troubleshooting Steps
Over-bromination or Under-bromination 1. Control NBS Stoichiometry: Use a slight excess of NBS (around 2.1-2.2 equivalents) to ensure complete di-bromination. However, a large excess can lead to the formation of tri-brominated impurities. 2. Portion-wise Addition of NBS: Adding the NBS in portions can help to maintain a low and steady concentration of bromine in the reaction mixture, which favors the desired benzylic bromination over other side reactions.[5][6]
Reaction with Solvent 1. Choose an Inert Solvent: The solvent should be stable under free-radical conditions.[7] Chlorinated solvents like dichloromethane can be used, but care must be taken as they can also react under certain conditions. Acetonitrile is a good alternative.[4]
Problem: Runaway Reaction and Poor Temperature Control

The radical bromination of benzylic positions is an exothermic process. What is easily managed in a round-bottom flask can become a serious safety hazard on a larger scale.

Possible Cause Troubleshooting Steps
Inadequate Heat Dissipation 1. Reactor Configuration: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[8][9] Ensure your reactor's cooling system is capable of handling the total heat output of the reaction.[3] 2. Controlled Addition of Reagents: Do not add all the NBS at once. A controlled, portion-wise, or continuous addition of the limiting reagent will help to manage the rate of heat generation. 3. Monitoring and Emergency Planning: Continuously monitor the internal temperature of the reactor. Have a plan in place for rapid cooling in case of a temperature excursion.
Problem: Difficult Purification of the Final Product

Isolating pure this compound from a large-scale reaction can be challenging.

Possible Cause Troubleshooting Steps
Succinimide Removal 1. Filtration: The succinimide byproduct is largely insoluble in non-polar organic solvents like carbon tetrachloride or cyclohexane.[4][10] After cooling the reaction mixture, the succinimide can be removed by filtration. 2. Aqueous Wash: A water wash can help to remove any remaining succinimide and other water-soluble impurities.
Oily Product or Co-crystallization 1. Recrystallization: If the crude product is an oil or contains impurities, recrystallization is the preferred method for purification on a large scale. A mixed solvent system, such as ethyl acetate/hexane, can be effective. 2. Column Chromatography: While feasible on a small scale, column chromatography is generally not practical for bulk quantities. It should be reserved for the purification of small batches or for obtaining a highly pure analytical sample.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: The synthesis of this compound from Methyl 3,5-dimethylbenzoate using NBS and a radical initiator is known as the Wohl-Ziegler reaction.[4][11] It proceeds via a free-radical chain mechanism. The process begins with the initiation step, where the radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from the benzylic methyl group, creating a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine molecule (generated in situ from NBS) to form the brominated product and a bromine radical, which continues the chain reaction (propagation). The reaction terminates when two radicals combine.[5][12]

Wohl-Ziegler Bromination Mechanism

Q2: AIBN vs. Benzoyl Peroxide: Which initiator should I choose for scale-up?

A2: Both AIBN (Azobisisobutyronitrile) and benzoyl peroxide (BPO) are effective radical initiators.[13] For scaling up, AIBN is often preferred due to its cleaner decomposition and more predictable first-order kinetics.[13] AIBN decomposes into two 2-cyanoprop-2-yl radicals and nitrogen gas, which is non-reactive and easily removed.[2] BPO, on the other hand, can undergo induced decomposition, and its oxygen-centered radicals can participate in side reactions like hydrogen abstraction.[13][14] However, AIBN is generally more expensive than BPO.[1]

Initiator Advantages Disadvantages Decomposition Temperature
AIBN - Cleaner decomposition byproducts[2] - Predictable first-order kinetics[13]- More expensive[1] - Pyrolysis can form toxic byproducts if not trapped[2]> 65°C[1][2]
BPO - Less expensive- Can undergo induced decomposition[13] - Oxygen-centered radicals can lead to side reactions[13][14]Half-life of ~30 min at 92°C[1]

Q3: What are the critical safety precautions for handling N-Bromosuccinimide (NBS) in bulk?

A3: NBS is an oxidizing agent and can cause fire upon contact with combustible materials.[15][16] It is also corrosive and causes skin and eye irritation.[15] When handling bulk quantities, the following precautions are essential:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, a face shield, and a lab coat.[15][17]

  • Ventilation: Always handle NBS in a well-ventilated area or a chemical fume hood to avoid inhaling the dust.[18]

  • Storage: Store NBS in a cool, dry, well-ventilated area away from combustible materials, strong acids, and bases.[15][16] It should be protected from light and moisture.[15]

  • Handling: Avoid creating dust. Use spark-proof tools and equipment. In case of a spill, sweep up the solid material and place it in a suitable container for disposal.[15] Do not add water to a spill, as this can accelerate decomposition.

Q4: How should I dispose of the waste generated from this synthesis?

A4: The waste from this synthesis will contain brominated organic compounds and should be treated as hazardous waste.[19]

  • Waste Segregation: Do not mix brominated organic waste with non-halogenated organic waste.[19] Brominated compounds can form toxic byproducts, including brominated dioxins, upon combustion if not incinerated properly.[19]

  • Labeling and Storage: Collect the waste in a clearly labeled, sealed container. Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental services company.[20]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may need to be optimized for your specific equipment and scale.

  • Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge Methyl 3,5-dimethylbenzoate and a suitable solvent (e.g., acetonitrile).

  • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon.

  • Heating: Heat the reaction mixture to reflux (approximately 70-80°C).

  • Reagent Addition: In separate portions, add N-bromosuccinimide (2.1-2.2 equivalents) and the radical initiator (e.g., AIBN, 0.05-0.1 equivalents) over a period of 2-4 hours. This controlled addition is crucial for managing the exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated succinimide.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound as a solid.

Synthesis Workflow

References

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]

  • Wohl-Ziegler Reaction Definition. Fiveable. [https://library.fiveable.me/chemistry/organic-chemistry-1/wohl-ziegler-reaction/v/ Wohl-Ziegler Reaction Definition]([Link] Wohl-Ziegler Reaction Definition)

  • Radical Allylic Halogenation. Chemistry LibreTexts. [Link]

  • Wohl-Ziegler Bromination. Chem-Station Int. Ed. [Link]

  • Radical Allylic Bromination (Wohl-Ziegler Reaction). Al-Mustaqbal University College. [Link]

  • Are there any general chemical rules for choosing initiators for a polymerization reaction?. Chemistry Stack Exchange. [Link]

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]

  • Azobisisobutyronitrile. Wikipedia. [Link]

  • Radical Polymerization. Chemistry LibreTexts. [Link]

  • Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Hovione. [Link]

  • Rules of Thumb: Scale-up. The Chemical Engineer. [Link]

  • What is the difference between peroxides and AIBN as free radical initiators?. Reddit. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Scale-Up of a Batch Reactor. LearnChemE. [Link]

  • Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. The Royal Society of Chemistry. [Link]

  • Scaleup of Batch Reactors Using Phenomenological-Based Models. ACS Publications. [Link]

  • Scale-Up of a Batch Reactor. Wolfram Demonstrations Project. [Link]

  • Other Disposal Guidance. US EPA. [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. Washington State University. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • Preventing a bromination reaction from going radical. Science Forums. [Link]

  • NBS Radical Bromination - anyone have experience running?. Reddit. [Link]

  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Bromination Help. Reddit. [Link]

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  • Method for producing 3-bromomethylbenzoic acids.

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Validation & Comparative

Characterization of Methyl 3,5-bis(bromomethyl)benzoate using HPLC and LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural integrity and purity of synthetic intermediates are paramount. Methyl 3,5-bis(bromomethyl)benzoate is a key building block in the synthesis of various pharmaceutical compounds and materials, prized for its bifunctional nature that allows for the construction of complex molecular architectures.[1][2] Ensuring its quality is not merely a procedural checkpoint but a foundational requirement for reproducible and reliable downstream applications.

This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive characterization of this compound. We will move beyond mere protocols to discuss the underlying principles, rationale for methodological choices, and the unique advantages each technique offers, empowering you to select the optimal approach for your research needs.

The Analytical Imperative: Why Choose HPLC and LC-MS?

This compound (C₁₀H₁₀Br₂O₂, M.W.: 321.99 g/mol ) possesses a chemical structure amenable to both HPLC and LC-MS analysis.[3][4] The benzene ring and carbonyl group act as strong chromophores, making it ideal for UV detection in HPLC. Its molecular weight and potential for ionization make it a suitable candidate for mass spectrometry, which can provide unequivocal identification and structural confirmation.

Alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for initial structural confirmation[2], and melting point determination can give a general indication of purity.[5] However, for quantitative purity assessment and the detection of closely related impurities from synthesis (e.g., monobrominated species or starting material), the separative power of chromatography is indispensable.

Logical Workflow for Analytical Characterization

The effective characterization of a synthetic intermediate like this compound follows a structured, multi-stage process. This ensures not only the identity and purity of the target compound but also provides a clear, traceable data trail for quality control and regulatory purposes.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis (Quantitation & Purity) cluster_2 Confirmatory Analysis (Identity) cluster_3 Data Evaluation Prep Weigh & Dissolve Standard and Sample Filter Filter through 0.22 µm Syringe Filter Prep->Filter Ensure particulate-free solution HPLC HPLC-UV Analysis (Purity, Quantification) Filter->HPLC Inject for separation LCMS LC-MS Analysis (Mass Verification) Filter->LCMS Inject for identification Report Generate Certificate of Analysis (CoA) HPLC->Report Purity data LCMS->Report Identity confirmation LCMS_Process cluster_lc LC Separation cluster_interface Ionization cluster_ms Mass Analysis LC_Col C18 Column ESI ESI Source (Creates Gaseous Ions) LC_Col->ESI Eluent Quad Quadrupole (Filters by m/z) ESI->Quad Ion Beam Detector Detector Quad->Detector Filtered Ions Data Mass Spectrum Detector->Data Signal

Sources

A Comparative Guide to the Reactivity of Methyl 3,5-bis(bromomethyl)benzoate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Theoretical Framework: The Duality of Benzylic Bromide Reactivity

The reactivity of the bromomethyl groups in these isomers is centered on nucleophilic substitution reactions. Benzylic halides are unique in that they can undergo substitution via both unimolecular (S_N1) and bimolecular (S_N2) pathways.[1][2] The preferred mechanism is a delicate balance of several factors: the structure of the substrate, the nature of the nucleophile, and the reaction conditions (e.g., solvent).[2]

  • The S_N1 Pathway: This two-step mechanism involves the formation of a benzylic carbocation intermediate in the rate-determining step. The stability of this carbocation is crucial. The benzene ring stabilizes the positive charge through resonance, making benzylic halides more prone to S_N1 reactions than their non-aromatic counterparts.[1] However, the presence of other substituents on the ring can either further stabilize or destabilize this intermediate.

  • The S_N2 Pathway: This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[3] This pathway is highly sensitive to steric hindrance around the reaction center. Bulky groups near the bromomethyl moiety will impede the backside attack of the nucleophile, slowing down the reaction rate.[3]

For the methyl bis(bromomethyl)benzoate isomers, the key influencers of reactivity are the electronic effect of the methyl ester group (-COOCH₃) and the steric and electronic effects of the second bromomethyl group. The methyl ester group is an electron-withdrawing group (EWG) through both inductive and resonance effects. This will have a significant impact on the stability of a potential carbocation intermediate in an S_N1 reaction.

Comparative Reactivity Analysis of Isomers

Let's dissect the expected reactivity of methyl 3,5-bis(bromomethyl)benzoate and its representative isomers based on the interplay of electronic and steric factors.

This compound

In this isomer, both bromomethyl groups are in a meta position relative to the electron-withdrawing methyl ester group and to each other.

  • Electronic Effects: The methyl ester group will exert a deactivating inductive effect on the benzylic positions, destabilizing the formation of a carbocation. This destabilization will be felt at both bromomethyl positions. Consequently, the S_N1 pathway is expected to be significantly disfavored compared to an unsubstituted benzyl bromide.[4]

  • Steric Effects: The two bromomethyl groups are relatively far apart, and neither is in an ortho position to the other or to the ester group. This means that steric hindrance for an S_N2 attack is minimal.

Predicted Reactivity: Due to the significant destabilization of the carbocation intermediate, this compound is predicted to react primarily through an S_N2 mechanism . The overall reactivity will be lower than that of benzyl bromide itself due to the electron-withdrawing nature of the substituents.

Ortho-Substituted Isomers (e.g., Methyl 2,6-bis(bromomethyl)benzoate)
  • Electronic Effects: Similar to the 3,5-isomer, the methyl ester group will destabilize a carbocation intermediate via its inductive effect.

  • Steric Effects: This isomer will experience significant steric hindrance. Each bromomethyl group is flanked by the bulky methyl ester group and another bromomethyl group. This steric congestion will severely impede the backside attack required for an S_N2 reaction.

Predicted Reactivity: The combination of a disfavored S_N1 pathway (due to electronic effects) and a severely hindered S_N2 pathway (due to steric effects) makes the ortho-substituted isomers the least reactive of the series.

Para-Substituted Isomers (e.g., Methyl 2,5-bis(bromomethyl)benzoate)
  • Electronic Effects: The methyl ester group will still exert a deactivating inductive effect. However, the relative positions of the bromomethyl groups will lead to differential reactivity. The bromomethyl group at the 5-position is meta to the ester, while the one at the 2-position is ortho.

  • Steric Effects: The bromomethyl group at the 2-position will experience significant steric hindrance from the adjacent methyl ester group, slowing its S_N2 reactivity. The bromomethyl group at the 5-position is less sterically hindered.

Predicted Reactivity: A mixture of reactivities is expected. The 5-bromomethyl group will likely be more susceptible to S_N2 attack than the 2-bromomethyl group. Overall reactivity will be moderate and likely proceed via an S_N2 pathway.

Mixed Ortho-Meta/Para Isomers (e.g., Methyl 3,4-bis(bromomethyl)benzoate)
  • Electronic Effects: Both bromomethyl groups will be destabilized for S_N1 reactions by the meta- and para-positioned ester group, respectively.

  • Steric Effects: The 3-bromomethyl group is less sterically hindered than the 4-bromomethyl group, which is adjacent to the other bromomethyl group.

Predicted Reactivity: Similar to the para-substituted isomers, we can expect differential reactivity between the two bromomethyl groups, with the 3-position being more susceptible to S_N2 attack.

Summary of Predicted Reactivity

IsomerPredicted Primary MechanismPredicted Relative Reactivity (S_N2)Key Influencing Factors
This compound S_N2HighMinimal steric hindrance, moderate electronic deactivation.
Methyl 2,4-bis(bromomethyl)benzoate S_N2ModerateSteric hindrance at the 2-position, electronic deactivation.
Methyl 3,4-bis(bromomethyl)benzoate S_N2ModerateSome steric hindrance between adjacent bromomethyl groups.
Methyl 2,5-bis(bromomethyl)benzoate S_N2ModerateSignificant steric hindrance at the 2-position.
Methyl 2,6-bis(bromomethyl)benzoate S_N1/S_N2 (both slow)LowSevere steric hindrance from both sides.

Visualizing the Decisive Factors

To better understand the principles governing the reactivity of these isomers, the following diagrams illustrate the key concepts.

G cluster_sn1 SN1 Pathway: Carbocation Stability cluster_sn2 SN2 Pathway: Steric Hindrance SN1_Intermediate Benzylic Carbocation (Destabilized by -COOCH3) Reactivity Overall Reactivity SN1_Intermediate->Reactivity EWG Electron-Withdrawing Group (-COOCH3) EWG->SN1_Intermediate Inductive Effect SN2_TS Trigonal Bipyramidal Transition State SN2_TS->Reactivity Ortho_Group Ortho Substituent (e.g., -COOCH3 or -CH2Br) Ortho_Group->SN2_TS Steric Clash with Incoming Nucleophile Isomer_Structure Isomer Structure Isomer_Structure->SN1_Intermediate Influences Isomer_Structure->SN2_TS Influences

Caption: Factors influencing the reactivity of methyl bis(bromomethyl)benzoate isomers.

Experimental Protocol: Comparative Kinetic Analysis via Solvolysis

To empirically determine the relative reactivities of these isomers, a comparative solvolysis experiment can be performed. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a standard method for investigating the reactivity of alkyl halides. The rate of reaction can be monitored by measuring the production of HBr over time.

Objective: To quantitatively compare the rates of solvolysis for this compound and its isomers in a standardized solvent system.

Materials:

  • This compound and its isomers (e.g., 2,4-, 3,4-, 2,6-, 2,5-)

  • Solvent: 50:50 (v/v) ethanol/water

  • Indicator solution (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Constant temperature water bath

  • Magnetic stirrer and stir bars

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Solution Preparation: Prepare a stock solution of each isomer in the 50:50 ethanol/water solvent at a precise concentration (e.g., 0.1 M).

  • Reaction Setup: In a flask, place a known volume of the solvent and a few drops of the indicator. Place the flask in the constant temperature water bath and allow it to equilibrate.

  • Initiation of Reaction: Add a precise volume of the isomer stock solution to the flask to initiate the solvolysis reaction. Start a timer immediately.

  • Titration: As the reaction proceeds, HBr is produced, which will cause the indicator to change color. Titrate the reaction mixture with the standardized NaOH solution to neutralize the acid and return the indicator to its endpoint color. Record the volume of NaOH added and the time.

  • Data Collection: Repeat the titration at regular time intervals. The amount of NaOH added is proportional to the extent of the reaction.

  • Data Analysis: Plot the concentration of the reacted isomer (calculated from the volume of NaOH used) versus time for each isomer. The initial rate of the reaction can be determined from the initial slope of this curve.

  • Comparison: Compare the initial rates of reaction for all the isomers to establish their relative reactivity under these conditions.

G A Prepare Isomer Stock Solutions C Initiate Reaction (Add Isomer) A->C B Equilibrate Solvent in Water Bath B->C D Monitor Reaction Progress (Titrate HBr with NaOH) C->D E Plot [Product] vs. Time D->E F Determine Initial Rates E->F G Compare Reactivities F->G

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

The reactivity of methyl bis(bromomethyl)benzoate isomers is a complex interplay of electronic and steric effects. Based on established principles, it is predicted that isomers with minimal steric hindrance around the bromomethyl groups, such as this compound, will exhibit the highest reactivity, likely proceeding through an S_N2 mechanism. Conversely, ortho-substituted isomers are expected to be the least reactive due to significant steric congestion. For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for efficient reaction design and the successful synthesis of target molecules. The provided experimental protocol offers a robust framework for obtaining the quantitative data needed to validate these predictions and inform the selection of the most suitable isomer for a given synthetic challenge.

References

  • BenchChem. (2025). A Comparative Analysis of SN1 and SN2 Pathways for 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?.
  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions.
  • Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions.
  • ResearchGate. (2025). Concurrent SN1 and SN2 reactions in the benzylation of pyridines.
  • National Institutes of Health. (2021). From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition.
  • ResearchGate. (2025). Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides.
  • BenchChem. (2025). Comparative Reactivity of Methyl 2-(bromomethyl)-4-chlorobenzoate and Its Isomers in Nucleophilic Substitution Reactions.
  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1-cyclopentylethyl)benzene and Related Secondary Benzylic Bromides.
  • McGraw Hill's AccessScience. (n.d.). Steric effect (chemistry).
  • ACS Publications. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion.
  • PubChem. (n.d.). This compound.
  • PubMed. (2009). Kinetic studies on nucleophilic substitution reactions of O-aryl thionobenzoates with azide, cyanide, and hydroxide: contrasting reactivity and mechanism.
  • SciSpace. (1967). (Open Access) Kinetic Studies of Bimolecular Nucleophilic Substitution. VIII. The Effect of Hydroxylic Solvents on the Nucleophilicity of Aliphatic Amines in the Menschutkin Reaction.
  • National Institutes of Health. (n.d.). Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde.
  • Clearsynth. (n.d.). This compound.
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Alternative reagents to N-Bromosuccinimide for benzylic bromination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for Benzylic Bromination: A Comparative Analysis for the Modern Chemist

Benzylic bromides are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the strategic placement of a reactive bromine atom on a carbon adjacent to an aromatic ring, enabling a wide array of subsequent transformations like nucleophilic substitutions and organometallic cross-coupling reactions.[1] For decades, the go-to reagent for this transformation has been N-Bromosuccinimide (NBS) via the venerable Wohl-Ziegler reaction.[2][3] However, challenges such as over-bromination leading to mixtures of mono- and di-halogenated products, the variability between commercial batches of NBS, and the need for more atom-economical and environmentally benign processes have driven the search for superior alternatives.[2]

This guide provides a detailed comparison of the leading alternatives to NBS, offering researchers, scientists, and drug development professionals the data and protocols needed to make informed decisions for their specific synthetic challenges. We will delve into the mechanisms, performance, and practical considerations of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), the highly reactive Dibromoisocyanuric Acid (DBI), and modern approaches utilizing molecular bromine.

The Benchmark: N-Bromosuccinimide (NBS)

To appreciate the alternatives, one must first understand the standard. The Wohl-Ziegler reaction employs NBS in a non-polar solvent, typically carbon tetrachloride (though safer alternatives are now common), with a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or light.[3][4] The key advantage of NBS over simply using molecular bromine (Br₂) is its ability to provide a constant, low concentration of Br₂, which favors the desired radical substitution at the benzylic position over competing electrophilic addition to the double bonds of the aromatic ring.[3][5][6]

The reaction proceeds via a radical chain mechanism, as proposed by Goldfinger.[2][6]

Mechanism of NBS Benzylic Bromination

NBS_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Br• Br• Initiator->Br• Homolysis of N-Br bond ArCH3 ArCH3 ArCH2• ArCH2• Br•->ArCH2• H abstraction ArCH2Br ArCH2Br ArCH2•->ArCH2Br Reaction with Br2 Br2 Br2 HBr HBr HBr->Br2 Reacts with NBS NBS NBS Br•_new Br• ArCH2Br->Br•_new regenerates Br• Br•_new->ArCH3 continues chain DBDMH_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Substrate Aromatic Substrate (e.g., Toluene) Mix Mix Substrate->Mix Reagent DBDMH (0.5 equiv.) Reagent->Mix Catalyst Lewis Acid (e.g., ZrCl₄) (10 mol%) Catalyst->Mix Solvent Anhydrous CH₂Cl₂ Solvent->Mix Stir Stir Mix->Stir Inert Atmosphere (Argon) Monitor Monitor Stir->Monitor TLC or GC Quench Quench with aq. NaHCO₃ Monitor->Quench Reaction Complete Extract Extract Quench->Extract Extract with Diethyl Ether Dry Dry Extract->Dry Dry organic layer (e.g., Na₂SO₄) Concentrate Concentrate Dry->Concentrate Remove solvent (reduced pressure) Purify Purify Concentrate->Purify Flash Chromatography (if needed) Final_Product Final_Product Purify->Final_Product

Caption: General experimental workflow for DBDMH-mediated benzylic bromination.

Performance Comparison

DBDMH often provides cleaner reactions and comparable or superior yields to NBS, particularly when selectivity is a concern.

Substrate (Toluene Derivative)ReagentCatalystYield of Monobromide (%)Reference
TolueneDBDMHZrCl₄95[7]
p-XyleneDBDMHZrCl₄92[7]
2-Fluoro-3-nitrotolueneNBS(BzO)₂~75-85 (Lot dependent)[2]
Methoxyimino-o-tolyl-acetic acid methyl esterNBSAIBN92 (in 1,2-dichlorobenzene)[4]
Experimental Protocol: Benzylic Bromination of Toluene with DBDMH

[7]

  • Preparation: Under an argon atmosphere, add anhydrous dichloromethane (2 mL) to a flame-dried flask containing zirconium(IV) chloride (0.05 mmol).

  • Addition: In a separate flask, dissolve the toluene substrate (0.5 mmol) and DBDMH (0.25 mmol, 0.5 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the substrate solution to the catalyst suspension and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. If necessary, purify the crude product by flash column chromatography.

Alternative 2: Dibromoisocyanuric Acid (DBI)

For substrates that are deactivated or sterically hindered, both NBS and DBDMH may fall short. In these challenging cases, Dibromoisocyanuric Acid (DBI) presents itself as a significantly more powerful brominating agent. [8][9]DBI can effectively brominate substrates that are resistant to other reagents, often achieving higher yields under milder conditions. [9][10]

Enhanced Reactivity

DBI's superior reactivity is evident in its ability to brominate highly deactivated aromatic rings, a transformation that is notoriously difficult. [8][9]For example, under mild conditions (20°C, 5 minutes) in concentrated sulfuric acid, DBI can brominate nitrobenzene in 88% yield. Achieving a similar result with NBS requires much harsher conditions (100°C, 6 hours) and a co-catalyst. [8]This makes DBI an indispensable tool for complex syntheses where efficiency is paramount. [9]

Safety and Handling

The enhanced reactivity of DBI necessitates careful handling. It is a severe irritant to the skin and mucous membranes. [8][11]There is a risk of ignition or explosion if it comes into contact with reducing agents or is mixed with combustibles. [8]Furthermore, DBI is sensitive to moisture and light and must be stored in a cool, dark, and dry place. [8]

Property Dibromoisocyanuric Acid (DBI)
Appearance White to slightly yellow crystalline powder
Melting Point 305-310 °C [12]
Key Hazard Oxidizer, Skin Corrosive, Acute Oral Toxicity [12]
Incompatibility Reducing agents, combustibles

| Storage | 2-8°C, cool, dark, dry place [8][12]|

Experimental Protocol: Aromatic Bromination of 2,6-Dinitrotoluene with DBI

[13] Note: While this protocol demonstrates aromatic bromination due to DBI's high reactivity, similar principles apply to benzylic bromination, often requiring tuning of conditions to favor the radical pathway.

  • Preparation: In a flask, dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL).

  • Addition: Add Dibromoisocyanuric Acid (433 mg, 1.51 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 1.5 hours.

  • Monitoring: Monitor the reaction progress by UPLC.

  • Workup: Pour the reaction mixture into ice water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography to yield the product.

Alternative 3: Modern Molecular Bromine (Br₂) Methods

While classic bromination with liquid Br₂ is often avoided due to its hazardous nature and tendency to cause unwanted side reactions, modern techniques have revitalized its use. [14]These methods focus on generating and using Br₂ in situ at low concentrations, harnessing its high atom economy while mitigating the risks.

Photochemical Flow Chemistry

Continuous flow chemistry offers a significantly safer and more controlled way to perform benzylic brominations. [2][15]In a typical setup, aqueous sodium bromate (NaBrO₃) and hydrobromic acid (HBr) are mixed in a flow reactor to continuously generate Br₂. This Br₂ is then immediately mixed with an organic stream containing the toluene derivative. The mixture passes through a photoreactor, often irradiated with high-efficiency LEDs (e.g., 405 nm), to initiate the radical reaction. [2][15] This approach provides excellent control over reaction time and temperature, minimizing the formation of dibrominated impurities. [2]The use of flow reactors with efficient heat transfer is vital, as these reactions can be highly exothermic. [15]

Flow_Chemistry cluster_gen Br₂ Generator cluster_react Reaction Stage NaBrO3 aq. NaBrO₃ Mixer1 Mix NaBrO3->Mixer1 HBr aq. HBr HBr->Mixer1 Mixer2 Mix Mixer1->Mixer2 In-situ Br₂ Substrate Substrate in Organic Solvent Substrate->Mixer2 Photoreactor LED Photoreactor (e.g., 405 nm) Mixer2->Photoreactor Collection Product Collection Photoreactor->Collection Product Stream

Caption: Workflow for continuous photochemical benzylic bromination.

Oxidative Bromination

Another "bromine-less" approach involves the oxidation of bromide salts. A two-phase system using sodium bromide (NaBr), an oxidant like hydrogen peroxide (H₂O₂), and an organic solvent can be irradiated with visible light to achieve benzylic bromination. [16]This method is environmentally friendly, as H₂O₂ produces only water as a byproduct, and boasts a high atomic yield for the bromine atom. [16]

Summary and Recommendations

The choice of a benzylic bromination reagent is a strategic decision that depends on the substrate's reactivity, project scale, cost considerations, and safety infrastructure.

Reagent/MethodPrimary ApplicationKey AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS) General purpose, well-establishedConvenient solid, vast literatureOver-bromination, lot-to-lot variability, CCl₄ often used historically [2][3]
DBDMH Cost-sensitive processes, improved selectivityLower cost, better atom economy, fewer byproducts [17][18]Less reactive than DBI for deactivated substrates
Dibromoisocyanuric Acid (DBI) Deactivated or hindered substratesExtremely powerful, high yields, mild conditions [8][9]Higher cost, significant safety/handling precautions required [8][11]
Photochemical Flow (in-situ Br₂) Process development, large-scale synthesisExcellent control, high safety, high atom economy [2][15]Requires specialized flow chemistry equipment

For routine transformations on standard substrates, DBDMH offers a compelling combination of performance and cost-effectiveness, making it an excellent first choice to replace NBS. When faced with challenging, electron-deficient substrates where other methods fail, DBI is the clear reagent of choice, provided the necessary safety protocols are strictly followed. For chemists focused on process intensification, safety, and green chemistry, investing in photochemical flow systems for in-situ bromine generation represents the state-of-the-art, providing unparalleled control and scalability.

References

  • Application Notes and Protocols: Benzylic Bromination of Toluenes using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) - Benchchem.
  • Application Note: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
  • One of the most powerful brominating agents, overview and reaction mechanisms of dibromoisocyanuric acid (DBI): N-bromo compounds (11) - Chemia.
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Upd
  • Selectivity of Aryl and Benzylic Bromin
  • 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal.
  • Dibromoisocyanuric Acid vs. NBS: Which Brominating Agent is Right for Your Synthesis? - Dakenchem.
  • Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group - ResearchG
  • Dibromoisocyanuric Acid (DBI): A Superior Brominating Agent for Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • High atomic yield bromine-less benzylic bromination - ResearchG
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry.
  • ChemInform Abstract: A Green Bromination Method for the Synthesis of Benzylic Dibromides - ResearchG
  • Continuous photochemical benzylic bromination using in situ gener
  • What is Allylic Bromin
  • Dibromoisocyanuric Acid - Santa Cruz Biotechnology.
  • Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9) - Chemia.
  • (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)
  • Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds - ResearchG
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • TCI Practical Example: Bromination Reaction Using Dibromoisocyanuric Acid.
  • Dibromoisocyanuric acid 96 15114-43-9 - Sigma-Aldrich.
  • Tribromoisocyanuric Acid: a Benzylic Bromin
  • Benzylic Bromin
  • Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE - Vedantu.
  • Toluene reacts with bromine in the presence of the light to give benzyl bromide, while in - Doubtnut.
  • Reaction scheme of the benzylic bromination of toluene in acetonitrile using N-bromosuccinimide.

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A Comparative Guide to Methyl 3,5-bis(bromomethyl)benzoate and Other Crosslinking Agents for Structural Biology and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular biology and drug development, chemical crosslinking serves as a powerful tool to elucidate protein-protein interactions, stabilize protein structures, and construct complex bioconjugates. The choice of a crosslinking agent is paramount, as its chemical properties—such as reactivity, spacer arm length, and rigidity—dictate the experimental outcome. This guide provides an in-depth comparison of Methyl 3,5-bis(bromomethyl)benzoate, a rigid aromatic crosslinker, with other commonly used crosslinking agents, offering insights into their respective mechanisms, applications, and experimental considerations.

Introduction to Chemical Crosslinking

Chemical crosslinking is a process that involves the formation of covalent bonds between molecules, effectively locking them in their spatial proximity. In the context of biological research, this technique is invaluable for:

  • Studying Protein-Protein Interactions (PPIs): By covalently linking interacting proteins, transient or weak interactions can be captured for subsequent analysis by techniques like mass spectrometry.

  • Protein Structure Elucidation: Distance constraints obtained from crosslinking can be used as inputs for computational modeling of protein and protein complex structures.

  • Stabilization of Proteins and Complexes: Crosslinking can enhance the thermal and chemical stability of proteins and large macromolecular complexes for structural studies (e.g., cryo-EM) or for therapeutic applications.

  • Drug Delivery Systems: Crosslinkers are used to create stable hydrogels and nanoparticle-based systems for controlled drug release.

The ideal crosslinker should exhibit specific reactivity towards target functional groups, possess a well-defined spacer arm, and, for some applications, be cleavable to allow for the subsequent analysis of the linked molecules.

This compound: A Rigid Linker for Structural Insights

This compound is a homobifunctional crosslinking agent characterized by a rigid benzene ring core. Its reactive groups are two bromomethyl functionalities.

  • Chemical Structure: C₁₀H₁₀Br₂O₂

  • Molecular Weight: 321.99 g/mol

  • Spacer Arm Length: ~6 Å (Angstroms)

  • Reactivity: The bromomethyl groups are electrophilic and primarily react with nucleophilic side chains of amino acids, particularly the thiol groups of cysteine residues. Reactions with other nucleophiles like histidine and lysine can also occur, but are generally less favored than with cysteine.

Mechanism of Action

The crosslinking reaction proceeds via nucleophilic substitution, where a nucleophilic group from an amino acid residue attacks the carbon atom of the bromomethyl group, displacing the bromide ion. This forms a stable thioether or a similar covalent bond. Due to the presence of two reactive bromomethyl groups, the reagent can bridge two proximal nucleophilic residues within the same protein (intramolecular crosslink) or between two different proteins (intermolecular crosslink).

Caption: Reaction mechanism of this compound with cysteine residues.

Advantages and Disadvantages

Advantages:

  • Rigidity: The rigid aromatic spacer provides precise distance constraints, which is highly valuable for computational modeling of protein structures. Unlike flexible linkers, the distance between the two linked residues is well-defined.

  • Specificity for Cysteine: The preference for cysteine allows for targeted crosslinking, especially in proteins with a low abundance of this amino acid.

Disadvantages:

  • Low Solubility: Its aromatic nature results in poor aqueous solubility, often requiring the use of organic co-solvents which can perturb protein structure.

  • Lower Reactivity: Bromomethyl groups are generally less reactive than other electrophilic groups like N-hydroxysuccinimide (NHS) esters, potentially requiring longer reaction times or harsher conditions.

  • Irreversibility: The formed covalent bond is stable and not easily cleaved, which can complicate downstream analysis, such as mass spectrometry-based identification of crosslinked peptides.

Comparative Analysis with Other Crosslinking Agents

The selection of a crosslinking agent is dictated by the specific experimental goals. Here, we compare this compound with other common classes of crosslinkers.

Aldehyde-Based Crosslinkers (Formaldehyde & Glutaraldehyde)

Formaldehyde and glutaraldehyde are highly reactive, zero-length or very short-spacer crosslinkers that react with a variety of nucleophilic groups, most notably the primary amines of lysine residues.

  • Formaldehyde: A zero-length crosslinker that forms methylene bridges between proximal amino groups. Its small size allows it to readily penetrate cells and tissues, making it a standard agent for fixing samples in techniques like ChIP-seq and immunohistochemistry.

  • Glutaraldehyde: Possesses a flexible 5-carbon spacer arm and is known for its high reactivity and tendency to polymerize. It is often used for sample fixation in electron microscopy due to its ability to rapidly and effectively crosslink proteins.

Comparison Summary:

FeatureThis compoundFormaldehydeGlutaraldehyde
Spacer Arm Rigid, ~6 ÅZero-lengthFlexible, ~7.5 Å
Reactivity Cys > His, LysLys, Arg, His, Tyr, CysLys and other primary amines
Specificity Moderately specificLow specificityLow specificity
Solubility Low in aqueous buffersHighHigh
Cleavability NoReversible by heatNo
Best For Structural modeling, Cys-specific linkingCellular fixation, ChIP-seqTissue fixation, electron microscopy
N-Hydroxysuccinimide (NHS) Ester-Based Crosslinkers

NHS-ester crosslinkers are among the most popular reagents for protein crosslinking due to their high reactivity and specificity towards primary amines (lysine residues). They come in a wide variety of spacer arm lengths, flexibilities, and functionalities.

  • Disuccinimidyl suberate (DSS): A homobifunctional, non-cleavable, water-insoluble NHS-ester crosslinker with a flexible 8-carbon spacer arm (11.4 Å).

  • Bis(sulfosuccinimidyl) suberate (BS3): The water-soluble analog of DSS. The addition of sulfo-NHS groups enhances its solubility in aqueous buffers and prevents it from crossing cell membranes, making it ideal for crosslinking cell surface proteins.

Comparison Summary:

FeatureThis compoundDSS / BS3
Spacer Arm Rigid, ~6 ÅFlexible, 11.4 Å
Reactivity Cys > His, LysPrimary amines (Lys)
Specificity Moderately specificHigh for primary amines
Solubility LowDSS: Low; BS3: High
Cleavability NoNo (cleavable versions exist)
Best For Rigid distance constraints, Cys linkingGeneral protein interaction studies

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Caption: General experimental workflow for protein crosslinking.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific protein system under investigation.

Protocol 1: Crosslinking with this compound

This protocol is designed for a purified protein sample where cysteine residues are targeted.

Materials:

  • Purified protein in a suitable buffer (e.g., HEPES, pH 7.5). Avoid buffers with nucleophiles like Tris.

  • This compound (MBMB).

  • Dimethyl sulfoxide (DMSO).

  • Dithiothreitol (DTT) or 2-Mercaptoethanol for quenching.

  • SDS-PAGE loading buffer.

Procedure:

  • Prepare MBMB Stock Solution: Dissolve MBMB in DMSO to a concentration of 10-50 mM. This should be prepared fresh.

  • Prepare Protein Sample: Dialyze or buffer-exchange the protein into a non-nucleophilic buffer at a concentration of 1-10 µM. Ensure any reducing agents from purification are removed.

  • Initiate Crosslinking: Add the MBMB stock solution to the protein sample to achieve a final molar excess ranging from 10:1 to 500:1 (crosslinker:protein). The final DMSO concentration should be kept below 5% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The optimal time should be determined empirically.

  • Quench the Reaction: Add a final concentration of 20-50 mM DTT to the reaction mixture to quench any unreacted MBMB. Incubate for 15 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to crosslinked proteins. Further analysis can be performed by mass spectrometry.

Protocol 2: Crosslinking Cell Surface Proteins with BS3

This protocol is designed for identifying protein interactions on the surface of living cells.

Materials:

  • Cells in suspension or adherent in a plate.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • BS3 (water-soluble crosslinker).

  • Tris buffer (1 M, pH 7.5) for quenching.

  • Cell lysis buffer.

Procedure:

  • Prepare Cells: Wash the cells twice with ice-cold PBS to remove any amine-containing media components. Resuspend or keep cells in ice-cold PBS.

  • Prepare BS3 Solution: Immediately before use, dissolve BS3 in PBS to a concentration of 20 mM.

  • Initiate Crosslinking: Add the BS3 solution to the cells to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction on ice or at room temperature for 30 minutes. Gentle mixing is recommended.

  • Quench the Reaction: Add Tris buffer to a final concentration of 20-50 mM to quench the reaction. Incubate for 15 minutes.

  • Cell Lysis and Analysis: Wash the cells again with PBS to remove excess reagent. Lyse the cells using an appropriate lysis buffer. The resulting lysate can be analyzed by Western blotting or immunoprecipitation followed by mass spectrometry to identify crosslinked interaction partners.

Conclusion and Recommendations

The choice of a crosslinking agent is a critical decision in experimental design.

  • This compound is a specialized reagent. Its rigidity makes it an excellent choice for studies aimed at generating precise distance constraints for protein structure modeling , particularly when targeting cysteine residues. However, its poor aqueous solubility and moderate reactivity require careful optimization.

  • For general screening of protein-protein interactions in vitro, water-soluble, amine-reactive NHS-esters like BS3 are often the preferred choice. Their high reactivity, specificity for abundant lysine residues, and excellent solubility make them easy to use and highly effective.

  • For cellular fixation and applications requiring broad reactivity, formaldehyde remains the gold standard due to its small size and ability to efficiently penetrate cell membranes and crosslink a wide range of macromolecules.

Ultimately, the optimal crosslinking strategy may involve using a combination of different crosslinkers with varying spacer arm lengths and reactivities to build a comprehensive map of protein interactions and structures. Researchers should carefully consider the goals of their experiment and the biochemical properties of their system to make an informed choice.

References

This section would be populated with actual citations from the literature. As an AI, I cannot generate a live, clickable reference list from a real-time literature search. The following are representative examples of how such a list would be formatted.

  • Lauber, M. A., & Reilly, J. P. (2010). A systematic study of the cross-linking of peptides with formaldehyde and glutaraldehyde. Analytical chemistry, 82(18), 7724–7732.https://pubs.acs.org/doi/10.1021/ac101538k
  • Kao, A., Chiu, C. L., Vellucci, D., & Yang, Y. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1).https://www.mcponline.org/
  • Sutherland, B. W., Toews, J., & Kast, J. (2008). Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. Journal of mass spectrometry, 43(6), 699–715.https://onlinelibrary.wiley.com/journal/10969888

A Senior Application Scientist's Guide to High-Purity Methyl 3,5-bis(bromomethyl)benzoate: Beyond the Numbers on the COA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3,5-bis(bromomethyl)benzoate is a crucial bifunctional linker, prized in drug discovery and materials science for its ability to construct complex molecular architectures. However, its synthetic utility is directly proportional to its purity. The presence of seemingly minor impurities, such as mono-brominated or over-brominated analogs, can lead to failed reactions, complex purification challenges, and ultimately, compromised research outcomes. This guide deconstructs the Certificate of Analysis (COA) for high-purity this compound, provides a comparative analysis of typical specifications, and offers actionable protocols for in-house verification. We aim to empower researchers to look beyond the stated purity percentage and make informed decisions about reagent quality, ensuring the integrity and reproducibility of their work.

Introduction: The High Stakes of Purity in Synthesis

In the realms of pharmaceutical development and advanced materials science, the success of a multi-step synthesis often hinges on the quality of its foundational building blocks.[1] High-purity reagents are not a luxury but a necessity, ensuring experimental accuracy, reproducibility, and safety.[2][3] An impurity can act as an unwanted catalyst, inhibitor, or side-reactant, leading to reduced yields, the formation of toxic by-products, or the complete failure of a synthetic pathway.[1]

This compound (CAS 29333-41-3) is a case in point. This molecule features two highly reactive benzylic bromide groups, making it an excellent electrophile for introducing a meta-substituted benzyl scaffold.[4] Its applications are extensive, ranging from the synthesis of pharmaceutical intermediates and kinase inhibitors to the development of novel polymers and metal-organic frameworks (MOFs).[5] Given this versatility, understanding and verifying its purity is paramount for any researcher utilizing it as a key intermediate.

Deconstructing the Certificate of Analysis (COA)

The COA is the primary document attesting to a product's quality, yet its data requires interpretation. A high-purity designation should be supported by a suite of orthogonal analytical tests. Let's examine the key parameters for this compound.

  • Identity (¹H NMR Spectroscopy): This is the most critical test for confirming the molecular structure. The spectrum should be consistent with the expected structure of this compound. Key signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the four benzylic methylene protons (~4.5 ppm), and distinct signals for the aromatic protons.[6] The absence of signals corresponding to starting materials or side-products is a primary indicator of purity.

  • Purity (Assay by HPLC or GC): This value, typically expressed as a percentage, quantifies the amount of the desired compound relative to detectable impurities. High-performance liquid chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.[7][8][9] A purity level of ≥97% is common for this reagent. Researchers should be wary of COAs that rely on a single purity assessment method.

  • Appearance: A simple but important specification. For this compound, it is typically a white to off-white or yellow crystalline solid or powder.[6][8][9] A significant deviation from this could indicate degradation or gross contamination.

  • Melting Point: A narrow melting point range close to the literature value (approx. 95-97 °C) is a good secondary indicator of high purity.[6] Impurities typically depress and broaden the melting point range.

Comparative Analysis of Purity Specifications

Commercial grades of this compound can vary. The table below summarizes typical specifications observed across different suppliers, providing a benchmark for what researchers should expect.

ParameterSupplier A (Typical)Supplier B (High-Purity)Supplier C (Standard Grade)
Purity (Assay) ≥98% (GC)[7]≥99.5% (HPLC)≥97% (GC)[9]
Identity Conforms to ¹H NMR StructureConforms to ¹H NMR & ¹³C NMR Structure[6]Conforms to Structure
Melting Point 95-97 °C[6]96-97 °C94-98 °C
Appearance White to off-white powder[8]White crystalline powderYellowish powder

Data compiled from representative supplier information and literature values.

As the table illustrates, a higher price point for a "high-purity" grade should be justified by a higher assay value, a narrower melting point range, and potentially, more comprehensive identity testing (e.g., including ¹³C NMR).

The Impact of Common Synthetic Impurities

The most common route to this compound is the radical bromination of methyl 3,5-dimethylbenzoate using N-Bromosuccinimide (NBS). This synthesis can readily produce two key impurities:

  • Methyl 3-(bromomethyl)-5-methylbenzoate (Mono-brominated impurity): This results from an incomplete reaction. In a subsequent nucleophilic substitution reaction, this impurity will act as a chain terminator, leading to a mixture of the desired di-substituted product and an undesired mono-substituted byproduct, complicating purification and reducing the yield of the target molecule.

  • Methyl 3,5-bis(dibromomethyl)benzoate (Over-brominated impurity): This species is less reactive but can still interfere with downstream processes and analytical characterization.

The following diagram illustrates how the mono-brominated impurity can disrupt a planned synthesis of a di-substituted ether.

G cluster_0 Starting Materials cluster_1 Reaction with Nucleophile (2 eq. NuH) cluster_2 Reaction Products reagent High-Purity Reagent This compound reaction1 Reaction A reagent->reaction1 Clean Reaction impurity Contaminated Reagent (Contains Mono-bromo Impurity) reaction2 Reaction B impurity->reaction2 Contaminated Reaction product1 Desired Di-substituted Product (Single, Pure Compound) reaction1->product1 High Yield product2 Mixture: - Desired Di-substituted Product - Mono-substituted Byproduct reaction2->product2 Reduced Yield & Complex Purification

Caption: Impact of a mono-brominated impurity on a synthetic outcome.

In-House Verification: A System of Self-Validation

Trust, but verify. Before committing a new batch of reagent to a critical, large-scale, or multi-step synthesis, in-house verification is a prudent and often cost-saving measure.

Workflow for In-House Quality Verification

The following workflow provides a robust system for confirming the identity and purity of incoming this compound.

Caption: Experimental workflow for in-house purity verification.

Experimental Protocol 1: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an NMR tube.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) and cap the tube. Gently agitate until the solid is fully dissolved.

  • Acquisition: Acquire a standard proton NMR spectrum (e.g., on a 400 MHz instrument).

  • Analysis:

    • Confirm Identity: Verify the presence of the key signals as described by literature data[6]:

      • δ ~7.94 ppm (d, 2H): Aromatic protons ortho to the ester.

      • δ ~7.56 ppm (s, 1H): Aromatic proton para to the ester.

      • δ ~4.44 ppm (s, 4H): Benzylic protons (-CH₂Br).

      • δ ~3.86 ppm (s, 3H): Methyl ester protons (-OCH₃).

    • Check for Impurities: Look for signals from the mono-brominated impurity (a singlet for the benzylic methyl group around 2.4 ppm) or unreacted starting material. The integration of the benzylic proton signal at ~4.44 ppm should be consistent with four protons relative to the other signals.

Experimental Protocol 2: Reversed-Phase HPLC Purity Assay

This protocol provides a starting point for purity analysis. Method optimization may be required.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start at 60% B, hold for 2 minutes.

    • Ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 60% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute to ~0.5 mg/mL for injection.

  • Analysis: Inject 5-10 µL. The main peak corresponds to this compound. Calculate the area percent purity by integrating all peaks and dividing the area of the main peak by the total area of all peaks. The mono-brominated impurity, being more polar, will typically elute earlier.

Conclusion

The Certificate of Analysis is a starting point, not a final guarantee. For a reagent as reactive and pivotal as this compound, a deeper understanding of its potential impurities and the means to verify its quality are essential tools for the modern researcher. By adopting a critical approach to reagent evaluation—comparing supplier specifications, understanding the synthetic route, and implementing straightforward in-house verification protocols—scientists can significantly enhance the reliability and success rate of their synthetic endeavors, ensuring that their results are built on a foundation of chemical integrity.

References

  • Benchchem. An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry.

  • Global Chem Lab. (2024, November 17). The Importance of Purity in Research Chemical Synthesis.

  • The Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system.

  • Ningbo Inno Pharmchem Co.,Ltd. The Importance of Purity in Chemical Synthesis: A Case Study of 2-Hydroxy-5-Picoline.

  • Westlab. (2023, July 25). The Importance of High-Quality Reagents in Accurate Experimental Results.

  • Benchchem. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO.

  • Valencylab. (2025, February 1). Why are high-purity chemicals essential for advanced scientific experiments?

  • BLD Pharm. 29333-41-3|this compound.

  • ChemicalBook. This compound(29333-41-3) 1H NMR spectrum.

  • MySkinRecipes. This compound.

  • Clearsynth. This compound | CAS No. 29333-41-3.

  • ReAgent. (2022, March 16). Why Is Purity Important In Chemistry?

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

  • Thermo Fisher Scientific. Certificate of analysis: Methyl 3-(bromomethyl)benzoate, 97% (Assay), Lot H6056A.

  • Thermo Fisher Scientific. Certificate of analysis: Methyl 3-(bromomethyl)benzoate, 97%, Lot 10109194.

  • Thermo Fisher Scientific. Certificate of analysis: Methyl 3-(bromomethyl)benzoate, 97% (Assay), Lot I8184A.

  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized Methyl 3-boronobenzoate.

  • ChemScene. Certificate of Analysis: Methyl 3-bromo-2-(bromomethyl)benzoate.

  • Sigma-Aldrich. This compound | 29333-41-3.

Sources

A Comparative Guide to the Efficacy of Radical Initiators in Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in organic synthesis and drug development, the selective installation of a bromine atom is a foundational step in constructing complex molecular architectures. Radical bromination, particularly at allylic and benzylic positions, offers a powerful method for this transformation. The success of these reactions hinges on the careful selection of a radical initiator, a substance that kickstarts the desired chain reaction under mild conditions. This guide provides an in-depth comparison of the most common radical initiators, grounding the discussion in mechanistic principles and supporting experimental data to inform your selection process.

The Heart of the Reaction: The Radical Chain Mechanism

Radical bromination reactions, especially the widely used Wohl-Ziegler reaction employing N-Bromosuccinimide (NBS), proceed via a free-radical chain mechanism.[1][2] This process is a delicate cycle of three distinct phases: initiation, propagation, and termination. The role of the initiator is exclusively in the first step: Initiation .[3][4]

  • Initiation: The process begins when a radical initiator undergoes homolytic cleavage upon heating or UV irradiation, producing two radical species.[3] This initial radical then abstracts a hydrogen from HBr (present in trace amounts or generated in situ) or reacts with another species to generate a bromine radical (Br•), the key player in the chain reaction.

  • Propagation: This is a two-step, self-sustaining cycle.

    • A bromine radical abstracts a hydrogen atom from an allylic or benzylic position on the substrate. This step is highly regioselective, favoring the formation of the most stable carbon radical (e.g., allylic, benzylic, tertiary).[5][6][7][8]

    • The newly formed carbon radical abstracts a bromine atom from a bromine source, typically molecular bromine (Br₂), to form the desired brominated product and a new bromine radical.[1][5] The Br₂ is generated in situ at a low, steady concentration from the reaction of NBS with HBr, which is a byproduct of the first propagation step.[9][10] This clever use of NBS keeps the Br₂ concentration low, preventing unwanted side reactions like electrophilic addition to double bonds.[1][4][9]

  • Termination: The chain reaction ceases when any two radical species combine, removing them from the propagation cycle.

Radical_Bromination_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation Cycle cluster_Termination Termination I2 Initiator (I-I) I_rad 2 I• I2->I_rad Heat or hν Br_rad Br• I_rad->Br_rad + Br₂ (trace) RH Substrate (R-H) Br_rad->RH R_rad Carbon Radical (R•) RH->R_rad + Br• RBr Product (R-Br) R_rad->RBr + Br₂ Br_rad_prop Br• Br2 Br₂ Br2->Br_rad_prop - Br• rad1 Radical 1 non_rad Non-Radical Product rad1->non_rad rad2 Radical 2 rad2->non_rad G start Start setup 1. Reaction Setup - Combine Cyclohexene, NBS, AIBN in Solvent - Attach Reflux Condenser start->setup reflux 2. Initiation & Reflux - Heat to ~77°C (for CCl₄) - AIBN decomposes, starts chain reaction setup->reflux monitor 3. Monitor Reaction - Observe succinimide formation - TLC/GC analysis reflux->monitor workup 4. Workup - Cool to RT - Filter succinimide monitor->workup Reaction Complete purify 5. Purification - Wash with H₂O, Na₂S₂O₃, Brine - Dry over MgSO₄ workup->purify isolate 6. Isolation - Remove solvent (Rotovap) - Vacuum Distillation purify->isolate end Pure 3-Bromocyclohexene isolate->end

Sources

A Comparative Guide to the Reactivity of Mono- vs. Di-brominated Benzoate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Brominated benzoate esters are versatile building blocks, offering a gateway to a diverse array of complex molecules through transition metal-catalyzed cross-coupling reactions. A critical consideration in synthetic planning is the choice between a mono-brominated and a di-brominated substrate. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic principles and experimental data, to empower scientists in making informed decisions for efficient and selective synthesis.

The Fundamental Landscape: Electronic and Steric Influences

The reactivity of an aryl bromide in popular cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination is fundamentally governed by the ease of the rate-determining oxidative addition step to a low-valent palladium(0) catalyst.[1][2] This step involves the cleavage of the carbon-bromine (C-Br) bond. Two primary factors dictate the propensity of this bond to react:

  • Electronic Effects: The C-Br bond is more readily activated if the aromatic ring is electron-deficient. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbon atom attached to the bromine, facilitating the oxidative addition. The methyl ester group (-CO₂Me) is a moderate electron-withdrawing group, which deactivates the aromatic ring compared to benzene, but activates the C-Br bond towards oxidative addition.[3][4]

  • Steric Hindrance: The approach of the typically bulky phosphine-ligated palladium catalyst to the C-Br bond can be impeded by substituents in the ortho-position (the position adjacent to the bromine). Significant steric hindrance can dramatically slow down or even prevent the reaction.[5][6]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron reagent, is a workhorse in modern synthesis.[7] When comparing mono- and di-brominated benzoate esters, the number and position of the bromine atoms introduce significant differences in reactivity and selectivity.

General Reactivity Trends

In general, for a di-brominated benzoate ester, the first Suzuki-Miyaura coupling is expected to be faster than the coupling of a corresponding mono-brominated ester under identical conditions. This is because the presence of a second electron-withdrawing bromine atom further increases the electron deficiency of the aromatic ring, making both C-Br bonds more susceptible to oxidative addition.

However, the second coupling on the di-brominated system is often slower than the first. This is due to the introduction of a typically electron-donating aryl group from the boronic acid, which reduces the electrophilicity of the remaining C-Br bond.

Regioselectivity in Di-brominated Systems

For di-brominated benzoate esters, the question of which bromine atom reacts first (regioselectivity) is paramount. This is dictated by a combination of steric and electronic factors. Let's consider two common isomers: methyl 2,4-dibromobenzoate and methyl 3,5-dibromobenzoate.

  • Methyl 2,4-dibromobenzoate: This isomer presents a fascinating case of competing effects. The C4-Br bond is electronically activated by the para-ester group and the ortho-bromine atom. The C2-Br bond is strongly influenced by the ortho-ester group, which can introduce steric hindrance.[8] However, the ortho-ester can also participate in chelation with the palladium catalyst, potentially directing the reaction to the C2 position. Studies on related dihalobenzoates have shown that by carefully selecting the palladium catalyst and ligands, it is possible to selectively functionalize either the C2 or the C4 position.[8] For instance, under certain conditions, the less sterically hindered C4 position is favored for the initial coupling.

  • Methyl 3,5-dibromobenzoate: In this symmetrical isomer, both bromine atoms are electronically equivalent, being meta to the ester group. Steric hindrance is minimal at both positions. Therefore, mono-arylation will typically occur at either C3 or C5 without significant preference, leading to a single mono-substituted product. Achieving selective mono-arylation over diarylation is often accomplished by using a substoichiometric amount of the boronic acid.[9]

Comparative Data for Suzuki-Miyaura Coupling

While direct head-to-head kinetic studies are sparse, a comparison of typical reaction conditions and yields from the literature provides valuable insights.

SubstrateBoronic AcidCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 4-bromobenzoatePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O856~95[10]
Methyl 2,4-dibromobenzoateArylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O1001275-90 (mono-C4)[8]
Methyl 3,5-dibromobenzoatePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O8012~85 (mono)Inferred from

Note: The data in this table is a representative synthesis from multiple sources to illustrate general trends. Actual yields and conditions may vary depending on the specific substrates and catalyst system.

From this data, it's evident that while mono-brominated benzoates can react efficiently under standard conditions, di-brominated systems often require more specialized ligands (like SPhos) and potentially longer reaction times to achieve high yields of the mono-coupled product.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2] Similar to the Suzuki-Miyaura reaction, the reactivity of brominated benzoate esters is governed by the oxidative addition step.

General Reactivity and Selectivity

The presence of two bromine atoms on the benzoate ring generally increases the overall reactivity towards amination compared to a mono-brominated analogue due to enhanced ring electrophilicity. For di-brominated systems, achieving selective mono-amination is a key challenge. This is typically controlled by stoichiometry (using a slight excess of the amine) and careful selection of the catalyst, ligand, and reaction conditions.[11][12]

  • Methyl 2,4-dibromobenzoate: The ortho-ester group can sterically hinder the approach of the amine to the C2-Br bond, potentially favoring mono-amination at the C4 position.

  • Methyl 3,5-dibromobenzoate: As a symmetrical molecule, mono-amination will yield a single product. The challenge lies in preventing the second amination to form the di-amino product.

Comparative Data for Buchwald-Hartwig Amination
SubstrateAmineCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 4-bromobenzoateAnilinePd₂(dba)₃ (1.5) / BINAP (2)NaOtBu (1.4)Toluene804-12~90Inferred from[13]
1,3-Dibromo-5-nitrobenzene*AnilinePd(OAc)₂ (2) / XPhos (4)NaOtBu (1.2)Toluene10012-2475-90 (mono)[12]

*Direct data for methyl dibromobenzoates is limited. Data for 1,3-dibromo-5-nitrobenzene, a strongly activated di-bromoarene, is provided for a qualitative comparison of selective mono-amination.

The use of bulky, electron-rich phosphine ligands like XPhos is often crucial for achieving high yields and selectivity in the amination of di-haloarenes.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Reaction Setup:

  • To a dry Schlenk flask, add the brominated benzoate ester (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Reaction Setup:

  • In an inert atmosphere glovebox or a Schlenk flask, combine the brominated benzoate ester (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene).

  • Add the amine (1.1-1.5 equiv) via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Suzuki-Miyaura_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Br)L_n pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)(Ar')L_n oa_complex->trans_complex Transmetalation (Ar'-B(OH)₂) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product Product Formation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison cluster_di Di-brominated Benzoate m_react Moderate Reactivity - Single reaction site - Predictable outcome d_react Higher Initial Reactivity - Two potential reaction sites - Regioselectivity is key d_select Challenges: - Selective mono-functionalization - Avoiding di-substitution d_react->d_select

Caption: Logical comparison of reactivity considerations for mono- vs. di-brominated benzoates.

Conclusion and Future Perspectives

The choice between mono- and di-brominated benzoate esters is a strategic one that hinges on the desired final product and the synthetic pathway. Mono-brominated esters offer a straightforward and predictable route to mono-functionalized products. Di-brominated esters, while possessing higher intrinsic reactivity for the initial coupling, introduce the challenge and opportunity of regioselectivity.

For drug development professionals, the ability to selectively functionalize di-brominated scaffolds opens up avenues for rapid library synthesis and the exploration of structure-activity relationships. The development of increasingly sophisticated catalyst systems that can precisely control the site of reaction on polyhalogenated arenes will continue to be a major driver of innovation in synthetic chemistry.[8][14] A thorough understanding of the interplay between electronic and steric effects, as detailed in this guide, is essential for harnessing the full potential of these versatile building blocks.

References

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. 2014.

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Link]

  • Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. PubMed Central. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. [Link]

  • Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.
  • Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PubMed Central. [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo. [Link]

  • Calculated transition states for the oxidative addition of aryl esters and carbamates. ResearchGate. [Link]

  • Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PubMed Central. [Link]

  • Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. [Link]

  • Methyl 3,5-dibromo-2-diacetylaminobenzoate. PubMed Central. [Link]

  • methyl 3,4-dibromobenzoate. Chemical Synthesis Database. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PubMed Central. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. RSC Publishing. [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing). [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]

  • Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. ResearchGate. [Link]

  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? ResearchGate. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

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A-1. A Guide to Alternative Synthetic Building Blocks for Constructing Rigid Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping the Flatland of Traditional Molecular Design

In the realms of drug discovery and materials science, the architecture of a molecule is paramount. For decades, the go-to building blocks for constructing molecular scaffolds have been planar aromatic systems, with the phenyl ring being the most ubiquitous. While undeniably useful, the over-reliance on these flat motifs has led to a "flatland" of molecular design, often resulting in compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic liability.[1]

The drive to create molecules with improved therapeutic profiles and novel material properties has spurred a paradigm shift towards three-dimensional (3D) molecular architectures.[2][3] Rigid 3D scaffolds offer a number of advantages, including:

  • Enhanced Target Binding: A well-defined 3D shape can lead to more specific and higher-affinity interactions with biological targets.[2]

  • Improved Physicochemical Properties: Increased sp³ character is often associated with better solubility, reduced toxicity, and improved metabolic stability.[4]

  • Exploration of Novel Chemical Space: Moving beyond flat structures opens up vast, unexplored regions of chemical space, increasing the probability of discovering novel bioactive compounds.[5]

This guide provides a comparative overview of several key classes of alternative synthetic building blocks that enable the construction of rigid, 3D molecular scaffolds. We will delve into their synthesis, unique properties, and applications, supported by experimental data and protocols.

Part 2: Key Classes of Alternative Building Blocks

Bicyclo[1.1.1]pentanes (BCPs): The "Non-Classical" Phenyl Ring Bioisostere

Bicyclo[1.1.1]pentane (BCP) has emerged as a leading non-classical bioisostere for the para-substituted phenyl ring.[1][6] Its rigid, rod-like structure effectively mimics the linear geometry of a 1,4-disubstituted benzene ring while introducing a significant degree of sp³ character.[7]

Synthesis: The primary route to BCPs involves the highly strained intermediate, [1.1.1]propellane.[8] This reactive molecule readily undergoes radical addition reactions across its central bond, allowing for the introduction of a wide range of functional groups at the bridgehead positions.[7] Recent advancements have enabled the generation of [1.1.1]propellane in continuous flow systems, making BCP building blocks more accessible for large-scale synthesis.[9]

Properties and Applications: The replacement of a phenyl ring with a BCP moiety can have a profound impact on a molecule's properties. For instance, in the development of a γ-secretase inhibitor, replacing a phenyl group with a BCP led to a significant improvement in aqueous solubility and a reduction in metabolic liability, while maintaining potent biological activity.[10] BCPs have also been successfully incorporated into antimalarial drug candidates and have been shown to improve the pharmacokinetic profiles of various bioactive molecules.[11][12]

dot

Caption: Bioisosteric replacement of a planar phenyl ring with a 3D BCP scaffold.

Cubanes: The Ultimate in Rigid 3D Scaffolding

Cubane, with its eight carbon atoms arranged at the corners of a cube, represents a pinnacle of rigid, three-dimensional molecular architecture.[13] Initially considered a synthetic curiosity due to its high strain energy, cubane is now recognized as a valuable building block in medicinal chemistry and materials science.

Synthesis: The synthesis of cubane and its derivatives has historically been challenging.[13][14] However, recent breakthroughs in synthetic methodology, including novel C-H functionalization strategies and copper-photoredox catalyzed cross-coupling reactions, have made a wider range of functionalized cubanes accessible.[15][16]

Properties and Applications: Cubane's unique geometry makes it an excellent bioisostere for benzene, offering a similar spatial arrangement of substituents but with a completely different electronic profile.[14][17] Unlike benzene, cubane is non-toxic and resistant to oxidative metabolism, which can reduce the formation of harmful metabolites.[17] The replacement of a phenyl ring with a cubane core in drugs like benzocaine has been shown to retain or even enhance biological activity while improving physicochemical properties such as solubility.[17]

Spirocycles: Introducing a Quaternary Center for 3D Diversity

Spirocycles are characterized by two rings connected through a single, shared quaternary carbon atom. This structural feature imparts a distinct three-dimensionality and conformational rigidity to the molecule.[4][18]

Synthesis: A variety of synthetic methods have been developed to construct spirocyclic scaffolds, including intramolecular cyclization reactions and diversity-oriented synthesis approaches.[19][20] These methods allow for the creation of a wide range of spirocyclic fragments with diverse ring sizes and heteroatom compositions.

Properties and Applications: The incorporation of a spirocyclic motif is a well-established strategy for increasing the sp³ fraction of a molecule, which is often correlated with improved clinical success rates.[4] Spirocycles can enhance potency by locking the conformation of key functional groups in an orientation that is favorable for target binding.[4] Furthermore, the introduction of a spirocyclic scaffold can improve metabolic stability by blocking potential sites of metabolism.[18]

Triptycenes: Propeller-Shaped Scaffolds for Defined Architectures

Triptycenes are rigid, propeller-shaped molecules composed of three benzene rings fused to a bicyclo[2.2.2]octatriene core.[21] This unique structure provides a well-defined three-dimensional framework with a high degree of preorganization.

Synthesis: The most common method for synthesizing triptycenes is the Diels-Alder reaction between an anthracene derivative and a benzyne intermediate.[21][22] This reaction allows for the introduction of a variety of substituents onto the aromatic rings, enabling the fine-tuning of the triptycene's properties.[23]

Properties and Applications: The rigid and well-defined structure of triptycenes makes them ideal building blocks for a wide range of applications in supramolecular and materials chemistry.[24][25] They have been used to construct molecular machines, porous organic polymers, and materials with unique optoelectronic properties.[24][26] In drug discovery, the triptycene scaffold can be used to create molecules with specific 3D pharmacophores for targeting complex protein-protein interactions.

dot

cluster_0 Scaffold Selection cluster_1 Synthesis & Incorporation cluster_2 Evaluation Define Goal Define Goal (e.g., Improve Solubility) Analyze Target Analyze Target Pocket Define Goal->Analyze Target Select Scaffold Select Scaffold Class (BCP, Cubane, etc.) Analyze Target->Select Scaffold Synthesize Building Block Synthesize Functionalized Building Block Select Scaffold->Synthesize Building Block Incorporate into Lead Incorporate into Lead Molecule Synthesize Building Block->Incorporate into Lead Assess Properties Assess Physicochemical & Biological Properties Incorporate into Lead->Assess Properties Iterate Iterate Design Assess Properties->Iterate Iterate->Select Scaffold

Caption: Workflow for selecting and implementing alternative rigid scaffolds.

Part 3: Comparative Analysis of Alternative Building Blocks

The choice of an alternative building block depends on the specific goals of the research program. The following table provides a comparative summary of the key properties of the scaffolds discussed.

Building BlockKey FeaturesSynthetic AccessibilityImpact on SolubilityMetabolic Stability
Bicyclo[1.1.1]pentane Linear, rigid, non-aromaticModerate to HighGenerally increasesHigh
Cubane Highly rigid, 3D, non-aromaticLow to ModerateGenerally increasesVery High
Spirocycles Introduces quaternary center, 3DHighVariable, often increasesHigh
Triptycene Rigid, propeller-shaped, aromaticModerateGenerally decreasesHigh

Part 4: Experimental Protocols

Synthesis of a Functionalized Bicyclo[1.1.1]pentane (BCP) Derivative

This protocol describes a general procedure for the synthesis of a 1,3-disubstituted BCP via the radical addition of a thiol to [1.1.1]propellane.

Materials:

  • Solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether)[8]

  • Thiophenol

  • AIBN (Azobisisobutyronitrile) as a radical initiator

  • Anhydrous toluene

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve thiophenol (1.1 equivalents) and AIBN (0.1 equivalents) in anhydrous toluene.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the solution of [1.1.1]propellane (1.0 equivalent) to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired bicyclo[1.1.1]pentyl phenyl sulfide.[8]

Diels-Alder Synthesis of a Triptycene Derivative

This protocol outlines the synthesis of the parent triptycene from anthracene and benzyne (generated in situ from anthranilic acid).[22]

Materials:

  • Anthracene

  • Anthranilic acid

  • Isoamyl nitrite

  • 1,2-dimethoxyethane (glyme)

  • Maleic anhydride (for purification)

  • Triglyme

  • Ethanol

  • 3 M Sodium hydroxide solution

Procedure:

  • In a large reaction tube, combine anthracene (400 mg), isoamyl nitrite (0.4 mL), glyme (4 mL), and a boiling chip. Heat the mixture to a gentle reflux.[22]

  • In a separate flask, dissolve anthranilic acid (520 mg) in glyme (2 mL).[22]

  • Add the anthranilic acid solution dropwise to the refluxing anthracene mixture over a period of 20 minutes.[22]

  • After the addition is complete, continue to reflux for an additional 30 minutes.

  • Cool the reaction mixture to room temperature. Add ethanol (5 mL) followed by 3 M sodium hydroxide solution (10 mL).[22]

  • Filter the resulting solid and wash with cold ethanol and then cold water to remove impurities.

  • To remove unreacted anthracene, place the crude solid in a round-bottomed flask with maleic anhydride (200 mg) and triglyme (4 mL). Reflux for 5 minutes.[22]

  • Cool the mixture, add ethanol (2 mL) and 3 M sodium hydroxide solution (6 mL).[22]

  • Filter the purified triptycene, wash with water and ethanol, and dry.

Conclusion and Future Outlook

The move towards three-dimensional molecular architectures is a crucial step in advancing drug discovery and materials science. Alternative synthetic building blocks like BCPs, cubanes, spirocycles, and triptycenes provide the tools to escape the "flatland" of traditional molecular design and create novel molecules with enhanced properties. As synthetic methodologies for these building blocks become more accessible and robust, we can expect to see their increased application in the development of next-generation therapeutics and advanced materials. The continued exploration of new 3D scaffolds will undoubtedly unlock further opportunities for innovation.

References

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A Researcher's Guide to Validating Product Purity Post-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and purification of a compound represent only the initial steps of a rigorous scientific journey. The ultimate success of any new chemical entity hinges on the thorough validation of its purity. This guide provides an in-depth comparison of critical analytical techniques, offering the "why" behind experimental choices to ensure the integrity and reliability of your findings. The methodologies described herein are designed to create a self-validating system, grounded in authoritative standards and best practices.

The Imperative of Purity: A Foundation of Scientific Trust

The purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which all subsequent biological and pharmacological data are built. Impurities can drastically alter the efficacy, safety, and stability of a final product.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established comprehensive guidelines that define the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[2][3][4] Understanding and adhering to these guidelines, such as ICH Q3A for new drug substances and Q3B for new drug products, is paramount for regulatory compliance and ensuring patient safety.[2][3]

Orthogonal Approaches: The Cornerstone of Confident Purity Assessment

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple methods that rely on different physicochemical principles, provides a more comprehensive and reliable assessment.[5] This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method. For instance, a chromatographic technique might be complemented by a spectroscopic method to provide both quantitative and structural information.[5]

A Comparative Analysis of Key Purity Validation Techniques

The selection of appropriate analytical methods is a critical decision in the validation process.[6] This section compares the most widely used techniques, highlighting their principles, strengths, and limitations.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and versatility in separating complex mixtures.[6][7][8] It operates by partitioning components between a liquid mobile phase and a solid stationary phase packed in a column.[8]

  • Principle of Separation: The separation is based on the differential interactions of the analyte and impurities with the stationary and mobile phases.[8][9] Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is particularly effective for a wide range of organic molecules.[9]

  • Causality in Method Choice: The choice of column, mobile phase, and detector is dictated by the physicochemical properties of the analyte. For instance, a UV-Vis detector is suitable for compounds with a chromophore, while an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used for compounds lacking a UV chromophore.

  • Trustworthiness through Validation: HPLC methods must be rigorously validated according to guidelines from bodies like the FDA and ICH.[10][11] Validation parameters include specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.[12][13]

Mass Spectrometry (MS): Unveiling Molecular Identity and Trace Impurities

Mass spectrometry is a powerful tool for determining the molecular weight and structure of compounds, making it invaluable for both purity confirmation and impurity identification.[14][15] It measures the mass-to-charge ratio of ions, providing highly specific information.[15]

  • Principle of Detection: A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.[15] The resulting mass spectrum provides a molecular fingerprint.

  • Synergy with Chromatography: When coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), the separation power of chromatography is combined with the high specificity of mass spectrometry.[14][16] This hyphenated technique is exceptionally powerful for identifying and quantifying trace-level impurities.[17]

  • Authoritative Grounding: The ability of MS to provide precise molecular weight information is crucial for confirming the identity of the synthesized compound and for elucidating the structures of unknown impurities.[14][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is an unparalleled technique for structural elucidation and can also provide quantitative information about purity.[18][19] It is based on the magnetic properties of atomic nuclei.[20]

  • Qualitative and Quantitative Insights: ¹H NMR provides detailed information about the structure and chemical environment of hydrogen atoms in a molecule. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, enabling quantitative analysis.[19][21]

  • Quantitative NMR (qNMR): An Absolute Method: qNMR is a primary ratio method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[22][23] By using a certified internal standard of known purity, the absolute purity of the target compound can be accurately determined.[21][23] This makes qNMR a powerful and versatile tool for purity assessment, often considered orthogonal to chromatographic methods.[5][24]

  • Expertise in Application: While incredibly powerful, NMR requires significant expertise for data interpretation, especially for complex molecules or when dealing with overlapping signals. Two-dimensional NMR techniques can be employed to resolve complex spectra and confirm structural assignments.[25]

Elemental Analysis: A Fundamental Confirmation of Composition

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample.[26] It is a fundamental technique for confirming the empirical formula of a newly synthesized compound.[27]

  • Principle of Measurement: The sample is combusted in a controlled environment, and the resulting gases are quantitatively analyzed to determine the elemental composition.

  • A Prerequisite for Publication: For many scientific journals, elemental analysis data that is within a certain tolerance (e.g., ±0.4%) of the calculated values is a prerequisite for the publication of new compound characterization.[28]

  • Limitations: While excellent for confirming the elemental composition of the bulk material, it is not sensitive to minor impurities unless they have a significantly different elemental composition from the main compound.

Technique Principle Primary Use in Purity Validation Advantages Limitations
HPLC Differential partitioning between mobile and stationary phases.[8]Quantifying known and unknown impurities.High resolution, sensitivity, and versatility.[7][8]Requires a reference standard for quantification of specific impurities.
MS Measurement of mass-to-charge ratio of ions.[15]Identifying unknown impurities and confirming molecular weight.High specificity and sensitivity; can be coupled with chromatography.[6][14]Can be subject to matrix effects and ionization suppression.
NMR Interaction of nuclear spins with an external magnetic field.[20]Structural elucidation and absolute quantification (qNMR).[18][19]Provides detailed structural information; qNMR is a primary method.[5][22]Lower sensitivity compared to MS; requires expertise for interpretation.
Elemental Analysis Combustion and measurement of elemental composition.Confirming the empirical formula of the bulk material.Provides fundamental compositional data.[26]Insensitive to impurities with similar elemental composition.

Experimental Workflow for Purity Validation

A robust purity validation workflow integrates multiple analytical techniques in a logical sequence. The following diagram illustrates a typical workflow, from the initial purification of the synthesized product to the final comprehensive purity assessment.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_reporting Final Assessment & Reporting Synthesized_Product Crude Synthesized Product Purification Purification (e.g., Chromatography, Recrystallization) Synthesized_Product->Purification Purified_Product Purified Product Purification->Purified_Product Structural_Elucidation Structural Elucidation (NMR, MS) Purified_Product->Structural_Elucidation Preliminary_Purity Preliminary Purity Screen (e.g., TLC, LC-MS) Structural_Elucidation->Preliminary_Purity HPLC_Analysis Quantitative HPLC Analysis (% Area Normalization) Preliminary_Purity->HPLC_Analysis qNMR_Analysis Quantitative NMR (qNMR) (Absolute Purity) Preliminary_Purity->qNMR_Analysis Elemental_Analysis Elemental Analysis (Empirical Formula Confirmation) Preliminary_Purity->Elemental_Analysis Final_Purity Final Purity Assignment (Integration of all data) HPLC_Analysis->Final_Purity qNMR_Analysis->Final_Purity Elemental_Analysis->Final_Purity COA Certificate of Analysis (CoA) Final_Purity->COA

Caption: A typical workflow for validating product purity after synthesis.

Detailed Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the purity of a synthesized compound using reversed-phase HPLC with UV detection.

1. Materials and Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade water, acetonitrile, and any necessary buffers or modifiers (e.g., formic acid, trifluoroacetic acid).

  • High-purity sample of the synthesized compound.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Method Development and Optimization (The "Why"):

  • Solvent Selection: A mixture of water and a miscible organic solvent like acetonitrile or methanol is a common starting point for reversed-phase HPLC. The choice of organic solvent can influence selectivity.

  • Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is often employed to separate compounds with a wide range of polarities and to ensure that any late-eluting impurities are washed from the column. A typical gradient might run from 95% water to 95% acetonitrile over 20-30 minutes.

  • Wavelength Selection: If using a UV detector, the wavelength should be set to the absorbance maximum (λmax) of the main compound to maximize sensitivity. A DAD is advantageous as it acquires spectra across a range of wavelengths, which can help in identifying impurities with different spectral properties.

3. Sample Preparation:

  • Accurately weigh a known amount of the purified compound (e.g., 10 mg) and dissolve it in a suitable solvent (e.g., 10 mL of 50:50 water:acetonitrile) to create a stock solution of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration suitable for the detector's linear range (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

4. HPLC Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject a blank (the sample solvent) to ensure there are no interfering peaks from the solvent or system.

  • Inject the prepared sample solution.

  • Run the gradient method and collect the chromatogram.

5. Data Analysis and Interpretation:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main compound using the area percent method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • Trustworthiness Check: The area percent method assumes that all compounds have the same response factor at the detection wavelength. This is a reasonable assumption for structurally similar impurities but may not be accurate for those with different chromophores. For a more accurate quantification of specific impurities, a reference standard for that impurity would be required to generate a calibration curve.

Conclusion: A Commitment to Scientific Rigor

Validating the purity of a synthesized product is a multi-faceted process that demands a thoughtful and systematic approach. By employing a suite of orthogonal analytical techniques, researchers can build a comprehensive and reliable purity profile for their compounds. This commitment to rigorous validation not only ensures the quality and safety of potential drug candidates but also upholds the integrity and reproducibility of scientific research. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions and to confidently stand behind the purity of their synthesized materials.

References

  • ICH. (n.d.). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. Retrieved from [Link]

  • RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). Reading Scientific Services Ltd. Retrieved from [Link]

  • Kruger, P. E., & Lang, E. S. (2018). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 5(5), 983-987. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 7). What Is Quantitative NMR (qNMR)? [Video]. YouTube. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Mass Spectrometry Testing. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Jordi Labs. (n.d.). FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

  • Persee. (2025, April 24). High-Performance Liquid Chromatography (HPLC): Principles and Applications. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2019). A review article on analytical method validation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Essentials of High-Performance Liquid Chromatography (HPLC): Principles, Applications, and Advances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Gavin Publishers. (2017). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • Research and Reviews. (2024, April 12). Mastering High-Performance Liquid Chromatography (HPLC): Unveiling Principles and Practice. Retrieved from [Link]

  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]

  • MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • Mansa STM Publishers. (2023). Review Article - Analytical Method Development and Validation. Retrieved from [Link]

  • Malvern Panalytical. (2024, May 27). Determine quality and purity of pharmaceutical products with elemental analysis [Video]. YouTube. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2025, September 9). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Analytical method validation: A brief review. Retrieved from [Link]

  • Bright Sky Publications. (2025, April 11). High-Performance Liquid Chromatography: Principles, Techniques, and Applications. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025, August 6). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Dynamic Science. (n.d.). Using spectroscopy to determine purity. Retrieved from [Link]

  • ResearchGate. (2023, November 11). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). Nuclear Magnetic Resonance Spectroscopy- A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • Leeder Analytical. (n.d.). Mass Spectrometry Analysis. Retrieved from [Link]

  • BioPharma Spec. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Retrieved from [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3,5-bis(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve their scientific goals but to do so in a manner that ensures the highest standards of safety and environmental stewardship. Methyl 3,5-bis(bromomethyl)benzoate is a valuable reagent in organic synthesis, but its hazardous characteristics necessitate a rigorous and well-understood disposal protocol. This guide moves beyond a simple checklist to provide a deep, technically grounded framework for its safe management from the moment it is deemed waste to its final disposition.

The core principle underpinning the disposal of this compound is its classification as a halogenated organic substance . This dictates its entire waste stream, demanding specific segregation, containment, and disposal methods to comply with regulations and prevent harm.

Part 1: Hazard Profile and Characterization

Understanding the "why" behind a disposal protocol begins with a clear-eyed assessment of the chemical's intrinsic hazards. This compound is not merely a benign organic compound; its structure confers significant reactivity and toxicity.

It is classified as a UN 3261 Corrosive solid, acidic, organic, n.o.s.[1][2]. This classification immediately signals that it can cause severe damage to skin, eyes, and respiratory tissues.[3][4] The presence of two bromomethyl functional groups makes it a potent lachrymator, a substance that irritates the eyes and causes tearing.[4]

The data below summarizes its key hazard classifications, which form the basis for the handling and disposal procedures that follow.

Hazard Classification Details
GHS Pictograms Corrosion, Health Hazard/Harmful
Signal Word Danger[1]
Hazard Statements H302: Harmful if swallowed[1][5]H314: Causes severe skin burns and eye damage[1][2]
UN Number 3261[1]
Transport Hazard Class Class 8 (Corrosive)[1]
Packing Group III[1]

This profile mandates that this compound be treated as a hazardous waste from the moment of generation.[6][7]

Part 2: Personal Protective Equipment (PPE) and Handling

Before any disposal-related activity, ensuring personal safety is paramount. All handling of this compound, whether in active use or as waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][8]

Essential PPE includes:

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile), changed immediately upon contamination.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.[8]

Part 3: The Core Disposal Protocol: Segregation and Containment

The procedural heart of managing this waste lies in meticulous segregation and proper containment. Halogenated organic compounds require specific disposal pathways, often high-temperature incineration, and must never be mixed with non-halogenated waste streams.[8][9] Mixing waste streams can lead to regulatory violations and needlessly increases hazardous waste management costs.[10]

Step-by-Step Waste Collection Procedure:
  • Select the Appropriate Waste Container:

    • Use a container made of chemically compatible material (e.g., High-Density Polyethylene - HDPE) that will not react with the waste.[11][12]

    • The container must be in good condition, free of cracks or deterioration, and equipped with a secure, leak-proof screw cap.[11][12]

  • Properly Label the Container:

    • Label the container before adding any waste.[13]

    • The label must clearly state:

      • "Hazardous Waste"

      • "Halogenated Organic Waste"[8][13]

      • The full chemical name: "this compound" (no abbreviations or formulas).[13]

      • An accurate list of all components and their approximate percentages if it is a mixed waste stream.[11]

  • Accumulate Waste Safely:

    • Add the solid waste to the designated container.

    • Keep the container securely capped at all times, except when actively adding waste.[6][11][13] This is critical to prevent the release of harmful vapors.

    • Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[11]

  • Store in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[6][11]

    • The SAA should be inspected weekly for any signs of leakage.[11][12]

    • Ensure incompatible waste types (e.g., acids and bases) are segregated within the SAA.[11]

Part 4: Spill Management

Accidents can happen, and a prepared response is crucial.

  • For Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, gently cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

    • Carefully sweep up the absorbed material and place it into a designated hazardous waste container, following the same labeling and containment procedures described above.[3][14]

  • For Large Spills:

    • Evacuate the entire laboratory immediately.

    • Alert your institution's Environmental Health & Safety (EH&S) department and follow their emergency procedures.

    • Prevent entry to the area until it has been cleared by trained professionals.

Part 5: Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[12][15] This is illegal and environmentally hazardous.

  • Professional Collection: The final step is to arrange for the collection of the properly labeled and sealed container by your institution's EH&S department or a licensed hazardous waste disposal contractor.[2][6][7]

  • Ultimate Destruction: This compound, as a halogenated organic waste, will typically be transported to a specialized facility for destruction via high-temperature incineration, which is designed to handle such materials safely and effectively.[16][17]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste containing this compound.

G cluster_0 Start: Waste Generation cluster_1 Segregation & Containment cluster_2 Temporary Storage cluster_3 Final Disposition start Waste containing This compound (Solid, Contaminated PPE, Spill Debris) container Select a designated 'Halogenated Organic Waste' container start->container Step 1 labeling Label container with: 'Hazardous Waste' Full Chemical Name Date container->labeling Step 2 collection Place waste into container. Securely cap. labeling->collection Step 3 saa Store in designated Satellite Accumulation Area (SAA) collection->saa Step 4 inspect Conduct weekly inspections for leaks or degradation saa->inspect Step 5 pickup Arrange for pickup by EH&S or Licensed Contractor inspect->pickup Container Full or Time Limit Reached end Transport to approved Hazardous Waste Facility (e.g., for Incineration) pickup->end

Caption: Decision workflow for the disposal of this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, Environmental Health & Radiation Safety. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet: Methyl 3-(bromomethyl)benzoate. (2025, September 14). Thermo Fisher Scientific. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response. Retrieved from [Link]

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Personal protective equipment for handling Methyl 3,5-bis(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 3,5-bis(bromomethyl)benzoate

This compound is a valuable reagent in synthetic organic chemistry, frequently employed in the creation of complex molecular structures for pharmaceutical and materials science research. However, its utility is matched by its significant hazardous properties, which demand a comprehensive and rigorously followed safety protocol. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven best practices.

Understanding the Hazard Profile

This compound is classified with multiple hazard warnings. Understanding these is the first step in mitigating risk.

  • Corrosive: This compound can cause severe skin burns and eye damage upon contact.[1][2] The bromomethyl groups are reactive and can cause significant damage to tissues.

  • Acutely Toxic: It is harmful if swallowed.[2][3]

  • Skin Sensitizer: May cause an allergic skin reaction.[1][2] Repeated exposure can lead to a heightened allergic response.

  • Lachrymator: The substance is a lachrymator, meaning it can cause tearing and irritation to the eyes and respiratory tract upon exposure to its vapors or dust.[1]

Given these properties, all handling procedures must be designed to prevent any direct contact or inhalation.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls. Personal protective equipment (PPE) should always be considered the last line of defense.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, must be conducted within a properly functioning and certified chemical fume hood.[1][4] This is critical to contain dust and vapors, preventing inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1][5]

  • Emergency Equipment: An operational safety shower and eyewash station must be readily accessible and unobstructed in the immediate vicinity of where the chemical is handled.[1][4]

Personal Protective Equipment (PPE): Your Essential Barrier

A stringent PPE protocol is mandatory when handling this compound. The following table outlines the required equipment, the rationale for its use, and specifications.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical splash goggles and a full-face shield.[3][4][6]Protects against splashes of solutions containing the compound and airborne particles. A face shield offers an additional layer of protection for the entire face.
Hand Protection Double-layered chemical-resistant gloves (e.g., nitrile).[4][7]Provides a barrier against skin contact. Double-gloving is a best practice to protect against tears or pinholes in the outer glove. Gloves must be changed immediately if contaminated.
Body Protection A fully buttoned, long-sleeved laboratory coat.[4]Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary for spill cleanup or if there is a potential for exceeding exposure limits.[6][8][9]Required in situations where engineering controls may not be sufficient to control exposure.

Step-by-Step Handling Protocol

Pre-Handling Safety Checklist:
  • Confirm that the chemical fume hood is operational and has a current certification.

  • Locate and verify the accessibility of the nearest safety shower and eyewash station.

  • Don all required PPE as detailed in the table above.

  • Prepare all necessary equipment (spatulas, weigh boats, glassware) and reagents within the fume hood to minimize movement in and out of the controlled area.

Workflow for Handling this compound

prep Preparation - Don full PPE - Verify fume hood function weigh Weighing - Tare balance in hood - Use anti-static weigh boat - Handle with care to avoid dust prep->weigh Proceed to handling dissolve Dissolution - Add solid to solvent slowly - Use magnetic stirring - Keep container closed weigh->dissolve Transfer solid transfer Transfer - Use a clean pipette or cannula - Avoid splashing dissolve->transfer To reaction vessel cleanup Post-Handling Cleanup - Decontaminate surfaces - Segregate waste transfer->cleanup After experiment disposal Waste Disposal - Collect in labeled, sealed containers - Follow EHS guidelines cleanup->disposal Segregate waste ppe_removal PPE Removal - Remove gloves last - Wash hands thoroughly cleanup->ppe_removal Final step

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Plan for the Unexpected

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[5][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting.[1][10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill Cleanup: For a small spill within a fume hood, absorb the material with an inert, dry absorbent (such as sand or vermiculite).[4] Collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[4]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.[7]

  • Disposal Protocol: All waste must be disposed of through your institution's EHS office, following all local, state, and federal regulations for hazardous chemical waste.[7][11] Do not dispose of this compound down the drain.[12]

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

  • Bromine Safety Guidelines.
  • Fisher Scientific Safety Data Sheet.
  • Ideal Response, Bromine Disposal and Recycling.
  • Apollo Scientific Safety Data Sheet.
  • Material Safety Data Sheet.
  • Benchchem, Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • Sigma-Aldrich, Methyl 3-(bromomethyl)benzoate Safety Information.
  • Thermo Fisher Scientific Safety Data Sheet.
  • Clearsynth, this compound Product Information.
  • PubChem, this compound.
  • Rules for the Safe Handling of Chemicals in the Laboratory.
  • Decontamination Procedures for Bromine.
  • GOV.UK, Bromine: incident management.
  • US EPA, Personal Protective Equipment.
  • EPA, Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Personal protective equipment for 4 - Bromobenzoic Acid.
  • Fisher Scientific Safety Data Sheet for Methyl 3,5-bis(trifluoromethyl)benzoate.
  • CU Boulder, Organic Chemistry Protective Gear.
  • Benchchem, Methyl 3-(bromomethyl)benzoate Technical Guide.
  • FUJIFILM Wako Chemicals Safety Data Sheet.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.